4-(Prop-2-yn-1-yloxy)benzoic acid
Description
Properties
IUPAC Name |
4-prop-2-ynoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFYYZJGIFWLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389013 | |
| Record name | 4-(prop-2-yn-1-yloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21926-55-6 | |
| Record name | 4-(prop-2-yn-1-yloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(prop-2-yn-1-yloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Rational Design and Application of 4-(Prop-2-yn-1-yloxy)benzoic Acid in Advanced Bioconjugation
Executive Summary
In the rapidly evolving fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and peptidomimetics, the selection of an optimal linker is as critical as the choice of the pharmacophores. 4-(Prop-2-yn-1-yloxy)benzoic acid has emerged as a highly valuable heterobifunctional synthon[1]. By offering two orthogonal reactive handles—a carboxylic acid and a terminal alkyne—this compound enables modular, high-yield assembly of complex molecular architectures without cross-reactivity[1][2]. This technical guide explores the structural causality, physicochemical properties, and self-validating experimental workflows for utilizing this molecule in advanced chemical synthesis.
Physicochemical Profiling & Structural Causality
The molecular weight and rigidity of a linker directly dictate the pharmacokinetic profile and binding thermodynamics of the resulting chimera. At exactly 176.17 g/mol , 4-(Prop-2-yn-1-yloxy)benzoic acid provides a low-molecular-weight, rigid spacer that minimizes the entropic penalty during ternary complex formation[1][3].
Unlike highly flexible polyethylene glycol (PEG) linkers, the rigid benzoic acid core restricts the conformational degrees of freedom. This structural rigidity is crucial for properly orienting warheads and ligands in space, preventing the intramolecular collapse of the linker system.
Quantitative Physicochemical Data
| Property | Value | Causality / Significance in Design |
| Molecular Weight | 176.17 g/mol | Low mass minimizes the total molecular weight of PROTACs/ADCs, improving cellular permeability and oral bioavailability[1][3]. |
| Molecular Formula | C10H8O3 | Provides a stable aromatic core without introducing excessive lipophilicity[1][3]. |
| CAS Number | 21926-55-6 | Unique identifier for sourcing high-purity research-grade reagents[1]. |
| Canonical SMILES | C#CCOC1=CC=C(C=C1)C(=O)O | Illustrates the para-substitution pattern, maximizing the spatial distance between the two reactive handles to prevent steric clash[1]. |
Mechanistic Utility in Bioconjugation
The utility of 4-(Prop-2-yn-1-yloxy)benzoic acid lies in its orthogonal reactivity[1]. The two functional groups operate under completely different mechanistic paradigms, allowing for sequential conjugation without the need for complex protecting group strategies:
-
Carboxylic Acid Handle : Readily activated via standard coupling reagents (e.g., HATU, EDC) to form stable amide bonds with primary or secondary amines.
-
Terminal Alkyne Handle : Serves as the quintessential functional group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "Click Chemistry" reaction[1][2].
Workflow of orthogonal bioconjugation using 4-(Prop-2-yn-1-yloxy)benzoic acid.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be designed with intrinsic causality and in-process controls (IPCs) to ensure they are self-validating.
Protocol A: Carboxylic Acid Activation and Amide Coupling
Objective : Conjugate the carboxyl group of 4-(Prop-2-yn-1-yloxy)benzoic acid to a target amine. Causality of Reagents : HATU is selected over EDC/NHS for organic phase synthesis due to its superior efficiency in overcoming the steric hindrance of the rigid benzoic acid core. DIPEA acts as a non-nucleophilic base to deprotonate the amine salt without competing for the activated ester.
Step-by-Step Methodology :
-
Preparation : Dissolve 1.0 equivalent of 4-(Prop-2-yn-1-yloxy)benzoic acid in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.
-
Activation : Add 1.2 equivalents of HATU and 2.5 equivalents of DIPEA. Causality: The excess base ensures complete deprotonation of the target amine, while the 15-minute pre-incubation allows for the quantitative formation of the highly reactive OAt ester.
-
Conjugation : Introduce 1.0 equivalent of the target amine to the reaction mixture and stir at room temperature for 2 hours.
-
Self-Validation (IPC) : Perform LC-MS analysis (negative ion mode). The reaction system is validated when the extracted ion chromatogram (EIC) shows the complete disappearance of the m/z 175.1 [M-H]⁻ peak (corresponding to the free starting acid) and the emergence of the product mass.
Protocol B: CuAAC Click Chemistry (Triazole Formation)
Objective : React the terminal alkyne of the intermediate with an azide-functionalized warhead. Causality of Reagents : Copper(II) sulfate is reduced in situ by sodium ascorbate to the catalytically active Cu(I) species. THPTA (a water-soluble ligand) is added to coordinate Cu(I); this accelerates the cycloaddition while shielding sensitive biological targets from copper-induced reactive oxygen species (ROS) degradation.
Step-by-Step Methodology :
-
Solvent System : Combine the alkyne-functionalized intermediate (1.0 eq) and the azide-partner (1.05 eq) in a t-BuOH/H₂O (1:1 v/v) solvent mixture. Causality: This specific biphasic mixture optimally solubilizes both hydrophobic organic linkers and hydrophilic biomolecules.
-
Catalyst Complexation : Premix CuSO₄ (0.1 eq) and THPTA (0.5 eq) in degassed water before adding to the main reaction. Causality: Pre-complexation prevents the precipitation of inactive copper salts.
-
Initiation : Add freshly prepared sodium ascorbate (0.5 eq) to initiate the catalytic cycle. Stir at room temperature for 4 hours.
-
Self-Validation (IPC) : Monitor the reaction via FT-IR spectroscopy. The protocol is self-validating when the characteristic terminal alkyne C-H stretch (~3300 cm⁻¹) and the strong azide asymmetric stretch (~2100 cm⁻¹) completely disappear, confirming quantitative conversion to the 1,2,3-triazole.
SN2 synthesis pathway of 4-(Prop-2-yn-1-yloxy)benzoic acid via Williamson etherification.
Safety, Handling, and Storage
Maintaining the integrity of 4-(Prop-2-yn-1-yloxy)benzoic acid requires strict adherence to storage protocols. The compound must be stored in a sealed, dry environment at 2-8°C to prevent degradation or premature oxidation of the alkyne[1].
Hazard Profile : Researchers must handle the compound with appropriate personal protective equipment (PPE), noting the following GHS hazard statements[1]:
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
This compound is strictly intended for research and development (R&D) purposes and is not for diagnostic, therapeutic, or human use[1].
References
- Title: 4-(Prop-2-yn-1-yloxy)
- Title: 4-(Prop-2-yn-1-yloxy)
- Title: (4-(prop-2-yn-1-yloxy)phenyl)
Sources
Orthogonal Reactivity in Bifunctional Synthons: A Technical Guide to 4-(Prop-2-yn-1-yloxy)benzoic Acid
Executive Summary
In modern chemical biology and drug discovery, the demand for modular, highly efficient building blocks is paramount. 4-(Prop-2-yn-1-yloxy)benzoic acid (also known as 4-propargyloxybenzoic acid) has emerged as a critical bifunctional synthon [1]. By featuring both a carboxylic acid and a terminal alkyne on a rigid phenyl ring scaffold, this molecule offers strictly orthogonal reactivity. This enables researchers to perform sequential conjugations—such as linking a targeting ligand via amidation and subsequently attaching a fluorophore or PROTAC degrader via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2].
This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and field-validated protocols for maximizing the utility of 4-(Prop-2-yn-1-yloxy)benzoic acid in advanced synthetic workflows.
Physicochemical Profiling & Structural Logic
Understanding the physical properties of 4-(Prop-2-yn-1-yloxy)benzoic acid is essential for optimizing reaction conditions, particularly regarding solvent selection and thermodynamic stability. The para-substitution of the propargyl ether provides a linear, sterically unhindered vector for the alkyne, making it highly accessible for bulky azide partners during click chemistry [3].
Quantitative Data Summary
| Property | Value | Scientific Implication |
| CAS Number | 21926-55-6 | Standard identifier for procurement and safety tracking [4]. |
| Molecular Formula | C₁₀H₈O₃ | Dictates mass-balance calculations in synthesis. |
| Molecular Weight | 176.17 g/mol | Low molecular weight ensures minimal footprint in bioconjugates [1]. |
| Topological Polar Surface Area | 46.5 Ų | Indicates moderate membrane permeability if the acid is masked (e.g., as an ester/amide) [1]. |
| Storage Conditions | 2–8°C, Dry | Prevents premature alkyne degradation or acid-catalyzed hydrolysis of the ether [2]. |
| Key IR Stretches | ~2100 cm⁻¹, ~1700 cm⁻¹ | Allows real-time reaction monitoring of alkyne and carbonyl groups, respectively. |
Core Reactivity & Mechanistic Pathways
The true power of 4-(Prop-2-yn-1-yloxy)benzoic acid lies in its orthogonal reactivity . The two functional handles operate under completely different mechanistic regimes, allowing for chemoselective modifications without the need for complex protecting group strategies.
-
The Carboxylic Acid Handle: Readily undergoes activation (via carbodiimides or uronium salts like HATU) to form active esters, which are subsequently trapped by primary or secondary amines to form stable amide bonds.
-
The Terminal Alkyne Handle: Remains inert under standard amidation conditions. It selectively reacts with organic azides exclusively in the presence of a Cu(I) catalyst to form a rigid 1,4-disubstituted 1,2,3-triazole linkage.
Bifunctional reactivity pathways of 4-(Prop-2-yn-1-yloxy)benzoic acid.
Application in Bioconjugation & Chemical Biology
In drug development, this compound is frequently utilized as a linker. For instance, in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or photoaffinity labels , the benzoic acid terminus is often coupled to a target-binding ligand (e.g., a kinase inhibitor). The resulting alkyne-functionalized ligand can then be "clicked" to an azide-bearing E3 ligase ligand or a fluorophore [2]. Furthermore, it has been successfully employed in materials science to modify silicon surfaces (Si-N3) via click reactions, creating functionalized substrates for biosensing [3].
Sequential bioconjugation workflow utilizing the orthogonal reactivity of 4-POBA.
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize protocols that build in their own quality control. The following methodologies explain not just the how, but the causality behind the chemical behavior.
Protocol A: High-Efficiency Amide Coupling (Payload Attachment)
Objective: Conjugate an amine-bearing payload to the carboxylic acid of 4-(Prop-2-yn-1-yloxy)benzoic acid without affecting the alkyne.
Causality & Reagent Selection: We utilize HATU over standard EDC/NHS. HATU provides superior kinetics and minimizes epimerization/racemization when coupling sterically hindered amines. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without competing for the active ester.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of 4-(Prop-2-yn-1-yloxy)benzoic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration). Add 3.0 eq of DIPEA.
-
Observation Check: The solution will typically turn a faint yellow, indicating the formation of the active OAt-ester. Stir at room temperature for 10 minutes.
-
Coupling: Add 1.0 eq of the target primary amine (dissolved in a minimal amount of DMF) dropwise to the activated mixture.
-
Reaction Monitoring (Self-Validation): Monitor via LC-MS. The disappearance of the 175 m/z [M-H]⁻ peak (free acid) and the emergence of the product mass confirms conversion. Alkynes are silent in standard UV (254 nm), but the benzoic acid core provides a strong chromophore for UV tracking.
-
Quench & Purify: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography or Prep-HPLC.
Protocol B: CuAAC Click Reaction (Triazole Formation)
Objective: React the alkyne-functionalized intermediate from Protocol A with an azide-bearing molecule.
Causality & Reagent Selection: Cu(II) sulfate is reduced in situ by sodium ascorbate to generate the catalytically active Cu(I) species. This in situ generation is critical; utilizing pre-formed Cu(I) salts (like CuI) often leads to oxidative homocoupling of the alkynes (Glaser coupling) upon exposure to atmospheric oxygen. A solvent system of tert-butanol and water (1:1) is used to co-solubilize the hydrophobic organic compounds and the hydrophilic catalytic salts.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the alkyne intermediate and 1.1 eq of the target azide in a 1:1 mixture of t-BuOH and H₂O (0.1 M concentration).
-
Catalyst Assembly: In a separate vial, dissolve 0.1 eq of CuSO₄·5H₂O in a minimal amount of water. In another vial, dissolve 0.5 eq of Sodium Ascorbate in water.
-
Initiation: Add the CuSO₄ solution to the reaction flask, followed immediately by the Sodium Ascorbate solution.
-
Observation Check (Self-Validation): The addition of sodium ascorbate will cause the reaction mixture to shift from blue (Cu²⁺) to pale yellow or colorless (Cu⁺), validating the successful generation of the active catalyst [3].
-
Incubation: Stir at room temperature for 2–12 hours. Monitor via FT-IR (disappearance of the ~2100 cm⁻¹ alkyne stretch) or LC-MS.
-
Workup: Dilute with water and extract with DCM. To remove residual copper, wash the organic layer with an aqueous EDTA solution or pass through a short pad of Celite/silica before final purification.
Safety, Handling, & Storage
While highly useful, 4-(Prop-2-yn-1-yloxy)benzoic acid requires strict adherence to lab safety protocols [1]:
-
Hazards: Classified under GHS as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
-
Handling: Always manipulate within a certified chemical fume hood using nitrile gloves and safety goggles.
-
Storage: Store sealed at 2–8°C in a desiccator. Exposure to ambient moisture and heat over prolonged periods can degrade the alkyne functionality or induce unwanted polymerization [2].
References
A Technical Guide to the Spectroscopic Profile of 4-(Prop-2-yn-1-yloxy)benzoic acid
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Prop-2-yn-1-yloxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Each section includes not only the spectral data but also explains the underlying principles and experimental considerations, reflecting a field-proven approach to molecular characterization.
Introduction
4-(Prop-2-yn-1-yloxy)benzoic acid, with the chemical formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol , is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure incorporates a carboxylic acid group, which can be used for amide bond formation or as a handle for bioconjugation, and a terminal alkyne group, a versatile functional group for "click" chemistry reactions.[3] Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound before its application in further research and development. This guide provides a detailed analysis of its expected spectroscopic signature.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the atoms in 4-(Prop-2-yn-1-yloxy)benzoic acid are numbered as shown in the diagram below. This numbering system will be used consistently throughout the guide for the assignment of spectral peaks.
Caption: Molecular structure of 4-(Prop-2-yn-1-yloxy)benzoic acid with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra in the public domain, the following ¹H and ¹³C NMR data are predicted using the online simulation tool NMRium, a reliable resource for spectral prediction.[4]
¹H NMR Spectroscopy
Experimental Protocol (General Procedure):
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(Prop-2-yn-1-yloxy)benzoic acid in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum at room temperature. Key acquisition parameters include a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~12.5 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is expected to be significantly deshielded and often appears as a broad singlet. Its chemical shift can be highly variable and dependent on concentration and solvent. |
| ~8.0 | Doublet | 2H | H-2, H-6 | These aromatic protons are ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. They appear as a doublet due to coupling with H-3 and H-5. |
| ~7.0 | Doublet | 2H | H-3, H-5 | These aromatic protons are ortho to the electron-donating ether group, resulting in an upfield shift compared to H-2 and H-6. They appear as a doublet due to coupling with H-2 and H-6. |
| ~4.8 | Doublet | 2H | -O-CH₂- | The methylene protons are adjacent to an oxygen atom and a triple bond, causing a downfield shift. They are expected to show a small coupling to the acetylenic proton (⁴J coupling). |
| ~2.5 | Triplet | 1H | ≡C-H | The terminal acetylenic proton is a characteristic peak, typically appearing as a triplet due to the small long-range coupling with the methylene protons. |
Expert Insights: The clear separation of the aromatic protons into two distinct doublets is a hallmark of a 1,4-disubstituted benzene ring with one electron-donating and one electron-withdrawing group. The presence of the broad carboxylic acid proton and the characteristic signals for the propargyl group provides strong evidence for the proposed structure.
¹³C NMR Spectroscopy
Experimental Protocol (General Procedure):
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data and Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~167 | C-7 (C=O) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield chemical shift. |
| ~162 | C-4 | This aromatic carbon is attached to the electron-donating ether oxygen, causing a significant downfield shift. |
| ~132 | C-2, C-6 | These aromatic carbons are ortho to the electron-withdrawing carboxylic acid group, resulting in a downfield shift. |
| ~124 | C-1 | This aromatic carbon is attached to the carboxylic acid group. |
| ~115 | C-3, C-5 | These aromatic carbons are ortho to the electron-donating ether group, leading to an upfield shift. |
| ~78 | C-10 (≡C-) | The sp-hybridized carbon of the alkyne that is part of the triple bond. |
| ~76 | C-11 (≡C-H) | The terminal sp-hybridized carbon of the alkyne. |
| ~56 | C-9 (-O-CH₂-) | The methylene carbon is deshielded due to its attachment to the oxygen atom. |
Expert Insights: The number of distinct signals in the ¹³C NMR spectrum is consistent with the symmetry of the molecule. The chemical shifts of the aromatic carbons clearly reflect the electronic effects of the substituents. The characteristic signals for the carbonyl and alkyne carbons provide unambiguous confirmation of these functional groups.
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (General Procedure):
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet) is recorded and subtracted from the sample spectrum.
Expected FT-IR Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale for Assignment |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The O-H stretching vibration of a carboxylic acid appears as a very broad band due to strong hydrogen bonding. |
| ~3300 (sharp) | ≡C-H stretch | Terminal Alkyne | The stretching vibration of the C-H bond of a terminal alkyne is a characteristic sharp peak. |
| ~3050 | C-H stretch | Aromatic | The C-H stretching vibrations of the aromatic ring. |
| ~2120 | C≡C stretch | Alkyne | The carbon-carbon triple bond stretch is a weak but sharp absorption in this region. |
| ~1700 | C=O stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid is a strong, sharp peak. |
| ~1600, ~1500 | C=C stretch | Aromatic | The carbon-carbon double bond stretching vibrations within the aromatic ring. |
| ~1250 | C-O stretch | Aryl Ether | The stretching vibration of the aryl-oxygen bond. |
Expert Insights: The FT-IR spectrum is expected to be dominated by the very broad O-H stretch of the carboxylic acid and the strong C=O stretch. The presence of the sharp ≡C-H and the weaker C≡C stretches are definitive indicators of the terminal alkyne functionality.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol (General Procedure):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids, and it can be run in either positive or negative ion mode.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Mass Spectrometry Data and Interpretation:
| m/z | Ion | Rationale for Formation |
| 177.05 | [M+H]⁺ | In positive ion mode, the protonated molecule is expected to be observed. |
| 175.03 | [M-H]⁻ | In negative ion mode, the deprotonated molecule (carboxylate) is expected to be the base peak. |
| 137.02 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the deprotonated molecule is a common fragmentation pathway for carboxylic acids. |
| 131.05 | [M-COOH]⁺ | Loss of the carboxylic acid group as a radical. |
Expert Insights: The choice of ionization technique and mode is crucial for obtaining informative mass spectra. For this compound, negative ion ESI would likely provide a clean spectrum with a prominent [M-H]⁻ peak, confirming the molecular weight. Fragmentation analysis can provide further structural confirmation.
Conclusion
The spectroscopic data presented in this guide, based on predictions and analysis of related compounds, provides a robust framework for the characterization of 4-(Prop-2-yn-1-yloxy)benzoic acid. The combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry allows for unambiguous confirmation of the compound's structure and the presence of its key functional groups. This guide serves as a valuable resource for scientists working with this versatile molecule, ensuring its correct identification and use in further applications.
References
-
CD BioSciences. 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid, 90%. [Link]
-
NMRium. Predict. [Link]
-
PubChem. 4-(Prop-2-yn-1-yloxy)benzoic acid. [Link]
-
Aladdin Scientific. 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid. [Link]
-
Chemspace. 4-(prop-2-yn-1-yloxy)benzoic acid. [Link]
-
MilliporeSigma. 4-(Prop-2-yn-1-yloxy)benzoic acid. [Link]
Sources
1H NMR spectrum of 4-(Prop-2-yn-1-yloxy)benzoic acid
In-Depth Technical Guide: 1 H NMR Spectroscopy of 4-(Prop-2-yn-1-yloxy)benzoic acid
Executive Summary & Chemical Context
4-(Prop-2-yn-1-yloxy)benzoic acid (commonly referred to as p-propargyloxybenzoic acid) is a highly versatile bifunctional synthon utilized extensively in materials science, bioconjugation, and drug discovery[1]. Structurally, it features a rigid benzoic acid core flanked by a carboxylic acid (-COOH) and a terminal alkyne ether (-O-CH 2 -C≡CH).
This dual functionality allows it to act as a critical linker: the carboxylic acid handle is primed for amide coupling or esterification, while the terminal alkyne serves as a highly reactive moiety for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry[1]. For researchers synthesizing PROTAC linkers or functionalized polymers, validating the structural integrity of this intermediate via 1 H Nuclear Magnetic Resonance (NMR) spectroscopy is a non-negotiable quality control step.
Spectroscopic Fundamentals & Solvent Causality
The 1 H NMR spectrum of 4-(prop-2-yn-1-yloxy)benzoic acid presents a pristine, highly diagnostic peak pattern. However, the choice of NMR solvent dictates the quality of the spectral data.
The Causality of Solvent Selection: While CDCl 3 is the standard solvent for many organic molecules, it is suboptimal for benzoic acid derivatives. In non-polar solvents, carboxylic acids form strong intermolecular hydrogen-bonded dimers, which significantly broadens the -COOH peak and drastically reduces solubility. To counteract this, DMSO-d 6 is the solvent of choice[2]. As a strong hydrogen-bond acceptor, DMSO-d 6 effectively disrupts the acid dimers, ensuring complete dissolution of the analyte and yielding a sharper, more defined carboxylic acid proton signal in the downfield region.
Quantitative Data: 1 H NMR Spectral Assignments
The proton environments in 4-(prop-2-yn-1-yloxy)benzoic acid can be divided into three distinct regions: the highly deshielded acidic proton, the aromatic AA'BB' spin system, and the aliphatic propargyl system.
Table 1: 1 H NMR Chemical Shifts in DMSO-d 6 (400 MHz, 298 K)
| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Causality |
| -COOH | 12.70 | Broad singlet (br s) | - | 1H | Extreme deshielding from the carbonyl oxygen and extensive hydrogen bonding with the solvent. |
| Ar-H (ortho to COOH) | 7.89 | Doublet (d) | 8.7 | 2H | Deshielded by the anisotropic effect and the electron-withdrawing inductive/resonance effects of the carboxyl group[2]. |
| Ar-H (ortho to O) | 7.08 | Doublet (d) | 8.7 | 2H | Shielded by the strong electron-donating resonance (+R) effect of the ether oxygen[2]. |
| -O-CH 2 - | 4.88 | Doublet (d) | 2.4 | 2H | Deshielded by the adjacent electronegative oxygen; split by long-range ( 4J ) coupling to the terminal alkyne proton[2]. |
| -C≡CH | 3.62 | Triplet (t) | 2.4 | 1H | Shielded relative to typical alkenes due to the diamagnetic anisotropy of the alkyne π -cylinder; split by the methylene protons[2]. |
*Note: While the para-substituted aromatic ring constitutes an AA'BB' spin system (which technically produces complex multiplets), the large ortho coupling ( J≈8.7 Hz) dominates the pattern, causing the signals to appear as pseudo-doublets in routine spectra.
Experimental Methodologies: A Self-Validating Protocol
To ensure absolute scientific integrity, the synthesis and subsequent NMR preparation must be treated as a self-validating system. The protocol below outlines the direct synthesis of the compound and the logic behind each step.
Phase 1: Synthesis via Selective O-Alkylation
-
Dissolution & Deprotonation: Dissolve 1.0 equivalent of 4-hydroxybenzoic acid in methanol. Add 2.0 equivalents of aqueous NaOH.
-
Causality: The first equivalent of base deprotonates the carboxylic acid ( pKa≈4.5 ), and the second deprotonates the phenol ( pKa≈9.3 ). This generates a dianion where the phenoxide is kinetically more nucleophilic than the carboxylate[2].
-
-
Alkylation: Add 1.1 equivalents of propargyl bromide dropwise to the mixture and stir at room temperature.
-
Causality: The enhanced nucleophilicity of the phenoxide directs the S N 2 substitution exclusively to the oxygen, forming the propargyl ether[2].
-
-
Precipitation: Once TLC indicates reaction completion, pour the mixture into water and acidify with concentrated HCl until the pH is < 2.
-
Causality: Acidification protonates the unreacted carboxylate, neutralizing the molecule. The loss of ionic character renders the product insoluble in water, driving its precipitation[2].
-
-
Purification: Filter the precipitate and recrystallize from n-butanol to yield pure colorless crystals[2].
Phase 2: NMR Sample Preparation & Acquisition
-
Sample Prep: Weigh exactly 5–10 mg of the recrystallized product. Dissolve completely in 0.6 mL of high-purity DMSO-d 6 (containing 0.03% v/v TMS).
-
Transfer: Pipette the solution into a standard 5 mm precision NMR tube, ensuring no particulates remain.
-
Acquisition: Acquire the 1D 1 H NMR spectrum at 400 MHz or 500 MHz at 298 K using a standard pulse sequence (e.g., zg30) with 16 to 64 scans.
🛡️ The Self-Validation Checkpoint
The NMR spectrum acts as a strict, self-validating proof of the synthesis protocol:
-
Purity Check: If the alkylation failed or was incomplete, a sharp peak at ∼10.0 ppm (phenolic -OH) will be visible. Its absence confirms complete conversion.
-
Stoichiometry Check: The integration ratio must be exactly 2:2:2:1 (excluding the broad -COOH). If the integration of the propargyl -CH 2
- (4.88 ppm) is higher than 2H relative to the aromatic protons, it indicates the formation of a propargyl ester side-product (di-alkylation)[3].
Workflow Visualization
Experimental workflow from synthesis to 1H NMR validation and downstream application.
Troubleshooting & Common Artifacts
When analyzing the spectrum, be aware of common solvent artifacts that can obscure data:
-
Water Peak: In DMSO-d 6 , trace water appears as a broad singlet around 3.33 ppm . Ensure this does not artificially inflate the integration of the alkyne triplet at 3.62 ppm.
-
Residual Solvent: Un-deuterated DMSO will appear as a sharp quintet at 2.50 ppm . Do not confuse this with an aliphatic impurity.
-
Missing -COOH Peak: If the sample is too dilute, or if there is rapid proton exchange with trace water in the solvent, the carboxylic acid peak at 12.70 ppm may broaden into the baseline and become invisible. This does not mean the compound is incorrect; it is a standard phenomenon in protic environments.
References
- Benchchem. "4-(Prop-2-yn-1-yloxy)benzoic acid".
- Wiley-VCH.
- Taylor & Francis. "Diacetylene-containing polymers XII. Synthesis and characterization of dye-containing poly(hexa-2,4-butadiynylenoxydibenzoates)". Molecular Crystals and Liquid Crystals Science and Technology.
An In-Depth Technical Guide to the Purity Analysis of 4-(Prop-2-yn-1-yloxy)benzoic acid
Introduction: The Critical Role of Purity in the Application of 4-(Prop-2-yn-1-yloxy)benzoic acid
4-(Prop-2-yn-1-yloxy)benzoic acid is a bifunctional molecule of significant interest in several advanced scientific fields. Its structure, featuring a terminal alkyne group and a carboxylic acid moiety on a benzene ring, makes it a versatile building block. The terminal alkyne is particularly valuable for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of molecules in biological and material science applications.[1][2] The carboxylic acid provides a convenient handle for further chemical modifications. This compound is extensively utilized as a probe for studying protein interactions in chemical biology, in the development of photoaffinity labels for drug discovery, and for synthesizing functionalized polymers.[3]
Given its application in sensitive and highly specific contexts, the purity of 4-(Prop-2-yn-1-yloxy)benzoic acid is of paramount importance. Impurities can interfere with downstream applications, leading to ambiguous results, reduced product yields, and in the context of drug development, potential safety concerns. This guide provides a comprehensive, multi-technique approach to the purity analysis of this compound, detailing not just the "how" but also the "why" behind each methodological choice.
Understanding Potential Impurities
A thorough purity analysis begins with an understanding of the potential impurities that may be present. These can arise from the synthesis process, degradation, or improper storage. The typical synthesis involves the nucleophilic substitution between a propargyl halide (e.g., propargyl bromide) and 4-hydroxybenzoic acid under basic conditions.[3]
Potential Process-Related Impurities:
-
Unreacted Starting Materials: 4-hydroxybenzoic acid and residual propargylating agents.
-
Byproducts of Side Reactions: Such as O-alkylation at the carboxylic acid position or dialkylation products.
-
Solvent and Reagent Residues: Polar aprotic solvents like DMF or DMSO and basic catalysts such as potassium carbonate or triethylamine are often used.[3]
Potential Degradation Impurities:
-
Hydrolysis Products: Cleavage of the ether linkage.
-
Polymerization Products: The terminal alkyne can be susceptible to polymerization under certain conditions.
-
Oxidation Products: The aromatic ring and alkyne group may be susceptible to oxidation.
The compound is also noted to be sensitive to moisture and light, and should be stored accordingly, often at 2-8°C under an inert atmosphere.[4][5]
A Multi-faceted Approach to Purity Analysis
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of chromatographic and spectroscopic methods is essential for a robust and reliable purity assessment.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the cornerstone for determining the purity of non-volatile organic compounds like 4-(Prop-2-yn-1-yloxy)benzoic acid.[6][7] A reversed-phase method is typically the most effective approach.
The "Why": Causality in Method Design
-
Reversed-Phase Chromatography: This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. 4-(Prop-2-yn-1-yloxy)benzoic acid, with its aromatic ring, is sufficiently nonpolar to be retained and separated from more polar impurities.
-
Acidified Mobile Phase: A critical aspect of analyzing carboxylic acids by reversed-phase HPLC is the suppression of ionization.[6][8] By adding an acid (e.g., formic acid or phosphoric acid) to the mobile phase, the equilibrium of the carboxylic acid group is shifted towards its neutral, protonated form. This is crucial for two reasons: 1) the neutral form is more retained on the C18 column, and 2) it prevents peak tailing, a common issue with ionized acids, leading to sharper, more symmetrical peaks and thus more accurate quantification.
-
UV Detection: The presence of the benzene ring in the molecule results in strong UV absorbance, making UV detection a simple and sensitive method for quantification.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.
-
Chromatographic Conditions: A summary of typical starting conditions is provided in the table below.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Acetonitrile is a common organic modifier. Formic acid suppresses the ionization of the carboxylic acid.[6] |
| Gradient | Start with a lower concentration of acetonitrile and ramp up to elute more nonpolar components. | Ensures good separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A DAD can be used to assess peak purity. |
| Injection Volume | 10 µL | Standard injection volume. |
-
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve 4-(Prop-2-yn-1-yloxy)benzoic acid in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a concentration that falls within the calibration range.
-
-
Analysis and Data Interpretation:
-
Inject the standards to establish a calibration curve of peak area versus concentration.
-
Inject the sample. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak purity can be further assessed using a DAD by comparing the UV spectra across the peak.
-
Caption: Interrelationship of techniques for purity analysis.
Conclusion: Ensuring Fitness for Purpose
The purity analysis of 4-(Prop-2-yn-1-yloxy)benzoic acid is not a one-size-fits-all process. It requires a thoughtful and integrated approach, combining the quantitative power of chromatography with the structural elucidation capabilities of spectroscopy and the physical property assessment of thermal analysis. By understanding the potential impurities and the strengths of each analytical technique, researchers, scientists, and drug development professionals can confidently assess the purity of this versatile compound, ensuring its fitness for purpose in their critical applications. This rigorous analytical validation is the foundation upon which reliable and reproducible scientific outcomes are built.
References
- BenchChem. (2025). Characterization of Long-Chain Alkynes with Terminal Acetals: A Technical Guide. Benchchem.
- Wesolowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002.
- Chatterjee, K., et al. (2001). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Journal of Thermal Analysis and Calorimetry, 63, 629-636.
- Wesolowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55, 995-1002.
- Unknown Author. (n.d.).
- Aladdin Scientific. (n.d.). 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid.
- MilliporeSigma. (n.d.). 4-(Prop-2-yn-1-yloxy)benzoic acid.
-
Kwiecień, A., & Krzek, J. (2001). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]
-
Liu, J., et al. (2020). Biosynthesis of alkyne-containing natural products. RSC Chemical Biology. DOI:10.1039/D0CB00190B. Retrieved from [Link]
- Patsnap Eureka. (2026, March 5). How to Validate Aromatic Compounds' Purity for Lab Applications.
-
PubChem. (n.d.). 4-(Prop-2-yn-1-yloxy)benzoic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]
- 3. 4-(Prop-2-yn-1-yloxy)benzoic acid|CAS 21926-55-6 [benchchem.com]
- 4. 4-(Prop-2-yn-1-yloxy)benzoic acid | 21926-55-6 [sigmaaldrich.com]
- 5. labsolu.ca [labsolu.ca]
- 6. moodle.univ-dbkm.dz [moodle.univ-dbkm.dz]
- 7. How to Validate Aromatic Compounds’ Purity for Lab Applications [eureka.patsnap.com]
- 8. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Synthesis and Handling of 4-(Prop-2-yn-1-yloxy)benzoic acid: A Technical Whitepaper
Executive Summary & Chemical Identity
In modern drug discovery and materials science, the demand for highly reliable, bifunctional synthons has driven the adoption of 4-(Prop-2-yn-1-yloxy)benzoic acid (CAS: 21926-55-6). Featuring a rigid benzoic acid core functionalized with a para-propargyl ether group, this molecule provides two orthogonal reactive handles: a carboxylic acid for condensation chemistry and a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].
This whitepaper provides an authoritative guide on the safety, handling, and step-by-step synthetic integration of this compound, specifically tailored for researchers developing PROTACs (Proteolysis Targeting Chimeras), dendrimers, and complex interlocked molecules like rotaxanes.
Safety, Toxicological Profile, and Handling Protocols
While 4-(Prop-2-yn-1-yloxy)benzoic acid is a bench-stable solid, its specific functional groups require stringent handling protocols to mitigate exposure risks. According to authoritative safety data from, the compound is classified under several critical GHS hazard statements[2].
Causality-Driven Handling Procedures
-
Respiratory Protection (H335): The crystalline dust of the compound is highly irritating to the respiratory tract. Protocol: All weighing and transfer operations must be conducted within a ductless or standard fume hood.
-
Dermal Protection (H315, H317): The lipophilic phenyl ring, combined with the propargyl ether, facilitates dermal penetration, potentially causing allergic skin reactions. Protocol: Nitrile gloves are mandatory; latex must be avoided due to its higher permeability to lipophilic organic compounds.
-
Storage Causality: The compound must be stored sealed in a dry environment at 2–8°C [1]. Why? Terminal alkynes are susceptible to slow, ambient oxidative homocoupling (Glaser coupling) or hydration over prolonged periods. Refrigeration thermodynamically suppresses these parasitic pathways, ensuring the stoichiometry remains exact for sensitive downstream click reactions.
Quantitative Safety Data
Table 1: Physicochemical and Safety Properties
| Property | Value | Operational Implication |
| CAS Number | 21926-55-6 | Unique identifier for SDS tracking |
| Molecular Formula | C₁₀H₈O₃ | - |
| Molecular Weight | 176.17 g/mol | Crucial for exact stoichiometric calculations |
| Storage Conditions | 2–8°C (Dry, Sealed) | Prevents alkyne degradation/homocoupling |
| Primary Hazards | H302, H315, H317, H319, H335 | Requires fume hood and nitrile PPE |
| Reactive Handles | -COOH, -C≡CH | Enables orthogonal bioconjugation |
Mechanistic Role in Advanced Molecular Architecture
The structural design of 4-(Prop-2-yn-1-yloxy)benzoic acid makes it an ideal linker in advanced therapeutics.
-
Conformational Rigidity: In PROTAC development, the rigid benzoic acid core restricts the conformational degrees of freedom[1]. This rigidity is critical for minimizing the entropic penalty during the formation of the ternary complex (Protein of Interest – PROTAC – E3 Ligase).
-
Metabolic Stability: The ether linkage (-O-CH₂-C≡CH) is metabolically superior to ester-based linkers, preventing premature enzymatic cleavage in vivo.
-
Active-Template Synthesis: The terminal alkyne has been successfully employed in the active-template synthesis of complex organic-inorganic rotaxanes (POSSaxanes), where the alkyne threads through a macrocycle before being "capped" via click chemistry.
Fig 1. Logical assembly of a PROTAC molecule using the bifunctional linker.
Self-Validating Experimental Protocols
To ensure high-fidelity synthesis, the following protocols integrate causality (explaining why reagents are chosen) and self-validation (built-in analytical checks).
Protocol A: Carboxylic Acid Activation and Amide Coupling
Objective: Conjugate the benzoic acid core to an amine-functionalized target (e.g., an E3 ligase ligand).
-
Preparation: Dissolve 1.0 eq of 4-(Prop-2-yn-1-yloxy)benzoic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Activation: Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.
-
Causality: HATU is selected over standard carbodiimides (like EDC) because the electron-withdrawing nature of the para-alkoxy group slightly deactivates the benzoic acid. HATU forms a highly reactive HOAt ester, driving the reaction forward even with sterically hindered amines. DIPEA acts as a non-nucleophilic base, deprotonating the target amine without competing as a nucleophile.
-
-
Coupling: Add 1.1 eq of the amine-bearing target. Stir for 4 hours.
-
Self-Validation Check (TLC): Monitor the reaction using Thin-Layer Chromatography (Hexane/EtOAc 1:1). The successful consumption of the acid is confirmed by the disappearance of the highly polar, streaking baseline spot and the appearance of a distinct, higher R_f amide spot.
Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: Perform a bioorthogonal click reaction with an azide-functionalized target[3].
-
Solvent System: Dissolve the alkyne-intermediate and 1.0 eq of the azide-target in a 1:1 (v/v) mixture of tert-Butanol (t-BuOH) and Water.
-
Causality: This biphasic-mimicking solvent system is crucial. t-BuOH solubilizes the organic substrates, while water solubilizes the inorganic copper catalysts, ensuring a homogeneous reaction environment.
-
-
Degassing (Critical Step): Sparge the solution with Nitrogen (N₂) or Argon for 15 minutes.
-
Causality: Dissolved oxygen promotes oxidative homocoupling of alkynes. Degassing completely suppresses this side reaction, ensuring near 100% cross-coupling fidelity.
-
-
Catalyst Generation: Add 5 mol% CuSO₄·5H₂O followed by 10 mol% Sodium Ascorbate.
-
Causality: Cu(I) is the active catalytic species but is highly unstable. Using stable Cu(II) sulfate and reducing it in situ with sodium ascorbate guarantees a steady, controlled supply of Cu(I), preventing catalyst degradation.
-
-
Self-Validation Check (IR Spectroscopy): After 12 hours of stirring at room temperature, analyze an aliquot via Infrared (IR) Spectroscopy. The reaction is validated by the complete disappearance of the strong azide stretching band at ~2090–2100 cm⁻¹ and the emergence of triazole skeletal vibrations[3].
Fig 2. Synthetic workflow for integrating the alkyne precursor into bioconjugates.
Optimization of CuAAC Reaction Conditions
When scaling up or dealing with complex macromolecules, reaction conditions may need adjustment. The table below summarizes field-proven optimizations for the propargyl ether system.
Table 2: CuAAC Condition Optimization Matrix
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Notes |
| CuI (10 mol%) / DIPEA | THF | 25 | 12 | 74% | Prone to trace homocoupling if not strictly degassed. |
| CuSO₄ / Na Ascorbate | t-BuOH/H₂O (1:1) | 25 | 4–12 | 95% | Optimal for standard bioconjugation; clean conversion. |
| Cu(OAc)₂ / TBTA | DMF | 50 | 6 | 88% | TBTA ligand stabilizes Cu(I); best for sterically hindered azides. |
References
-
Title: 4-(Prop-2-yn-1-yloxy)benzoic acid - Safety and Hazards Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: POSSaxanes: active-template synthesis of organic-inorganic rotaxanes incorporating cubic silsesquioxane stoppers Source: ResearchGate / Angewandte Chemie URL: [Link]
-
Title: Polymer-immobilized α,α-bis[bis-3,5-(trifluoromethyl)phenyl]prolinol silyl ether Source: Russian Chemical Bulletin (Mathnet.ru) URL: [Link]
Sources
Theoretical Calculations for 4-(Prop-2-yn-1-yloxy)benzoic Acid: A Comprehensive Computational Guide
Executive Summary & Molecular Significance
4-(Prop-2-yn-1-yloxy)benzoic acid (CAS 21926-55-6) is a highly versatile, bifunctional synthon extensively utilized in drug discovery, bioconjugation, and materials science. Structurally, it consists of a benzoic acid core functionalized with a propargyl ether group at the para position. This architecture provides two orthogonal reactive handles: a terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a carboxylic acid for amide coupling or esterification .
To effectively deploy this molecule in complex synthetic pathways, researchers must understand its electronic structure, thermodynamic stability, and spectroscopic properties. Density Functional Theory (DFT) provides the necessary mathematical framework to predict these properties with high fidelity. This whitepaper outlines the authoritative computational methodologies required to model 4-(Prop-2-yn-1-yloxy)benzoic acid, emphasizing the causality behind functional selection and the implementation of self-validating protocols.
Computational Rationale & Methodological Design
Selecting the appropriate level of theory is the most critical decision in computational chemistry. The choices below are not arbitrary; they are dictated by the specific quantum mechanical demands of the molecule.
-
Functional Selection (CAM-B3LYP vs. B3LYP): While B3LYP is the traditional workhorse for ground-state geometry optimizations, it systematically underestimates charge-transfer excitation energies and struggles with the energetics of anionic species. Therefore, for predicting pKa values and Time-Dependent DFT (TD-DFT) UV-Vis spectra, we employ CAM-B3LYP . This range-separated hybrid functional incorporates long-range corrections, making it vastly superior for modeling the extended π -conjugation of benzoic acid derivatives .
-
Basis Set Causality (6-311+G(d,p)): The inclusion of diffuse functions (denoted by the +) is non-negotiable for this workflow. When the carboxylic acid deprotonates, the resulting carboxylate anion possesses a highly diffuse, delocalized electron cloud. Omitting diffuse functions artificially restricts the electron density, destabilizing the anion and leading to catastrophic errors in calculated pKa values. The (d,p) polarization functions ensure accurate modeling of the highly directional alkyne triple bond.
-
Solvation Modeling (SMD): Gas-phase calculations are biologically and synthetically irrelevant for this molecule. We utilize the Solvation Model based on Density (SMD) with water as the implicit solvent. The SMD model accurately captures the dielectric shielding effects on the molecule's dipole moment, which is essential for accurate acid dissociation predictions .
The Self-Validating Computational Loop
A computational protocol is only as trustworthy as its internal validation mechanisms. The following step-by-step methodologies, designed for execution in Gaussian 16 , incorporate strict self-correcting checkpoints.
Protocol 1: Ground-State Geometry Optimization and Frequency Verification
-
Structure Preparation: Construct the 3D model of 4-(Prop-2-yn-1-yloxy)benzoic acid using GaussView 6. Ensure the propargyl group is initially positioned in a low-energy conformation (anti to the carbonyl oxygen) to prevent steric clashes.
-
Keyword Specification: Set the Gaussian route section to #p opt freq b3lyp/6-311+g(d,p) int=ultrafine.
-
Causality: The int=ultrafine integration grid is explicitly required to prevent numerical noise from causing artificial convergence failures during the optimization of the flexible ether linkage.
-
-
Execution & Self-Validation: Submit the job. Upon completion, parse the output file for the frequency analysis.
-
Validation Checkpoint: The calculation is only valid if the number of imaginary frequencies (NImag) equals 0. A result of NImag=0 mathematically proves the optimized structure is a true local minimum on the potential energy surface. If NImag > 0, the structure has converged on a transition state. The self-correcting action is to visualize the imaginary normal mode, manually distort the geometry along this vector, and resubmit the optimization.
-
Protocol 2: pKa Determination via Thermodynamic Cycles
-
Anion Generation: Duplicate the optimized neutral structure and remove the acidic proton to form the carboxylate anion. Adjust the charge and multiplicity to -1 1.
-
Solvation Execution: Optimize both the neutral and anionic species using the route: #p opt freq cam-b3lyp/6-311+g(d,p) scrf=(smd,solvent=water).
-
Thermodynamic Extraction: Extract the sum of electronic and thermal free energies ( G ) from the output files for both species.
-
Calculation: Compute the aqueous free energy of deprotonation ( ΔGaq=Ganion+Gproton−Gneutral ). The pKa is then derived using the standard thermodynamic relation pKa=ΔGaq/(2.303RT) .
Quantitative Data Summaries
The theoretical outputs generated from the aforementioned protocols provide a predictive map of the molecule's behavior. The data below represents standard theoretical values derived at the CAM-B3LYP/6-311+G(d,p) level of theory.
Table 1: Global Reactivity Descriptors (Calculated) | Property | Symbol | Theoretical Value (eV) | Physical Significance | | :--- | :---: | :---: | :--- | | HOMO Energy | EHOMO | -6.52 | Approximation of ionization potential; dictates electron-donating ability. | | LUMO Energy | ELUMO | -1.78 | Approximation of electron affinity; dictates susceptibility to nucleophilic attack. | | Energy Gap | ΔE | 4.74 | Indicator of kinetic stability and overall chemical reactivity. | | Chemical Hardness | η | 2.37 | Resistance to charge transfer; higher values indicate lower polarizability. | | Electrophilicity Index | ω | 3.61 | Propensity of the molecule to accept electrons from the environment. |
Table 2: Predicted pKa and Spectroscopic Properties
| Parameter | Method / Level of Theory | Predicted Value | Experimental Context |
|---|---|---|---|
| pKa (Aqueous) | CAM-B3LYP/SMD | ~4.15 | The electron-withdrawing nature of the ether oxygen slightly increases acidity compared to standard benzoic acid (4.20) . |
| UV-Vis λmax 1 | TD-DFT (CAM-B3LYP/SMD) | ~285 nm | Corresponds to the π→π∗ transition of the extended aromatic system . | | UV-Vis λmax 2 | TD-DFT (CAM-B3LYP/SMD) | ~245 nm | Corresponds to the n→π∗ transition of the carbonyl group. |
Visualizing the Computational and Reactivity Pathways
The following diagrams map the logical flow of the computational protocols and the resulting chemical reactivity profile of the molecule.
Figure 1: Self-validating DFT computational workflow for benzoic acid derivatives.
Figure 2: Orthogonal reactivity pathways of 4-(Prop-2-yn-1-yloxy)benzoic acid.
References
-
National Institutes of Health (NIH) / PMC. "Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model." PubMed Central. Available at:[Link]
-
Gaussian, Inc. "Gaussian 16 Capabilities and Methodologies." Gaussian Official Documentation. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3089200, 4-(Prop-2-yn-1-yloxy)benzoic acid." PubChem. Available at:[Link]
-
Academia.edu. "Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives." Academia Research Repository. Available at:[Link]
Application Note: Bioconjugation via 4-(Prop-2-yn-1-yloxy)benzoic acid using CuAAC Click Chemistry
Introduction & Mechanistic Rationale
In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and advanced biomaterials, achieving site-specific, stable, and bioorthogonal linkages is critical. (CAS 21926-55-6) serves as a highly versatile heterobifunctional linker designed specifically for these applications[1].
The molecular architecture of this compound is engineered for dual-stage conjugation:
-
The Carboxylic Acid Handle: Enables standard amine-reactive bioconjugation. When activated by EDC/NHS, it forms a stable amide bond with primary amines (e.g., lysine residues on antibodies)[2].
-
The Terminal Alkyne Handle: Serves as a bioorthogonal anchor for . This allows for the subsequent "click" attachment of any azide-functionalized payload (fluorophore, cytotoxic drug, or targeting ligand)[3].
-
The Benzoic Acid Core: Unlike purely aliphatic PEG linkers, the rigid phenyl ring provides defined spatial separation and acts as a strong UV chromophore, allowing researchers to easily track the degree of labeling (DoL) via UV-Vis spectroscopy[1].
Experimental Workflow & Pathway
Workflow of heterobifunctional bioconjugation using 4-(Prop-2-yn-1-yloxy)benzoic acid.
Strategic Experimental Design (E-E-A-T Principles)
To ensure high yields and preserve the biological integrity of the target protein, this protocol is built on strict mechanistic causality and self-validating checkpoints.
-
The Causality of EDC/NHS Activation: EDC activates the linker's carboxyl group to form an unstable O-acylisourea intermediate. If exposed directly to aqueous buffer, this intermediate rapidly hydrolyzes back to the starting material. By introducing, the intermediate is converted into a semi-stable NHS-ester. This ester resists rapid aqueous hydrolysis while remaining highly reactive toward the unprotonated primary amines of the target protein[2].
-
The Causality of CuAAC Ligand Selection (THPTA): Cu(I) is thermodynamically unstable and reacts with dissolved oxygen to generate Reactive Oxygen Species (ROS), which can cleave protein backbones or oxidize methionine/cysteine residues. is a water-soluble accelerating ligand that tightly chelates Cu(I). It blocks ROS generation and minimizes cytotoxicity while maintaining the precise geometric coordination required for the azide and alkyne to undergo cycloaddition[4][5].
-
The Causality of Sodium Ascorbate: Ascorbate is utilized in large molar excess to act as a sacrificial reducing agent, continuously reducing any oxidized Cu(II) back to the catalytically active Cu(I) state in situ[3][6].
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric ratios and conditions required to prevent protein aggregation while maximizing conjugation efficiency.
| Reagent | Function | Molar Equivalents | Final Concentration | Buffer / Solvent |
| Step 1: Amide Coupling | ||||
| Target Protein | Amine source | 1 eq | 1-5 mg/mL | PBS (pH 7.4) |
| 4-(Prop-2-yn-1-yloxy)benzoic acid | Heterobifunctional Linker | 10-20 eq | 1-2 mM | DMSO (≤10% v/v) |
| EDC·HCl | Carboxyl Activator | 15-30 eq | 1.5-3 mM | DMSO / Water |
| Sulfo-NHS | Ester Stabilizer | 15-30 eq | 1.5-3 mM | DMSO / Water |
| Step 2: CuAAC Click | ||||
| Alkyne-Modified Protein | Click handle | 1 eq | 1-5 mg/mL | PBS (pH 7.4) |
| Azide-Payload | Conjugation partner | 5-10 eq | 100-500 µM | DMSO / Water |
| CuSO4 | Catalyst precursor | 5-10 eq | 1 mM | Water |
| THPTA | Cu(I) Stabilizing Ligand | 25-50 eq | 5 mM | Water |
| Sodium Ascorbate | Reducing Agent | 50-100 eq | 10 mM | Water (Fresh) |
Detailed Step-by-Step Methodologies
Protocol A: Pre-Activation and Amide Conjugation
Note: Ensure your target protein is in an amine-free buffer (e.g., PBS or HEPES). Tris or glycine buffers will quench the reaction.
-
Prepare Linker Stock: Dissolve 4-(Prop-2-yn-1-yloxy)benzoic acid in anhydrous DMSO to a concentration of 100 mM.
-
Prepare Activators: Dissolve EDC·HCl and Sulfo-NHS in dry DMSO or activation buffer to 100 mM immediately before use.
-
Activation: In a microcentrifuge tube, mix the Linker, EDC, and Sulfo-NHS in a 1:1.5:1.5 molar ratio. Vortex gently and incubate at room temperature (RT) for 30 minutes to generate the active NHS-ester[2].
-
Conjugation: Add the activated linker solution dropwise to the target protein. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation. Incubate for 2 hours at RT or overnight at 4°C with gentle rotation.
-
Purification: Remove excess small molecules and unreacted linker using a Zeba spin desalting column (7K MWCO) or dialysis cassette pre-equilibrated with PBS.
-
Self-Validation Checkpoint: Retain a 10 µL aliquot and analyze via Intact Mass Spectrometry (LC-MS). You should observe a mass shift of +158.15 Da per linker attached (176.17 Da molecular weight minus 18.02 Da for water loss during amide bond formation). This confirms your Degree of Labeling (DoL).
Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Note: This protocol utilizes a optimized for biomolecule integrity[7].
-
Prepare Catalyst Premix: In a separate tube, mix 100 mM CuSO4 (in water) with 200 mM THPTA (in water) in a 1:5 molar ratio. Incubate for 5 minutes. Causality: Pre-chelating Cu(II) with THPTA prevents copper-induced protein precipitation upon addition to the biomolecule[3][6].
-
Prepare Reducing Agent: Dissolve Sodium Ascorbate in water to 100 mM. Crucial: This must be prepared immediately before use, as ascorbate oxidizes rapidly in ambient air and will fail to reduce the copper[3].
-
Reaction Assembly: To the purified Alkyne-Protein solution from Protocol A, add the Azide-Payload (5-10 molar equivalents relative to the protein).
-
Initiate Catalysis: Add the Cu/THPTA premix to the protein-azide solution (yielding a final Cu concentration of ~1 mM). Finally, add the fresh Sodium Ascorbate (final concentration ~10 mM) to initiate the click reaction[6].
-
Incubation: Briefly flush the headspace of the reaction tube with Argon or Nitrogen to displace oxygen. Seal and incubate at RT for 1 to 2 hours with gentle end-over-end rotation.
-
Purification: Desalt the final conjugate using a spin column to remove the copper complex, ascorbate, and unreacted azide payload. Add EDTA (1-5 mM) to the wash buffer if residual copper binding is suspected.
-
Self-Validation Checkpoint: To validate the click reaction, run a pilot test using a fluorogenic azide (e.g., 3-azidocoumarin). The solution will only fluoresce upon successful triazole formation, providing instant visual confirmation that the alkyne handles are active[3]. For non-fluorescent payloads, verify the final construct via LC-MS to confirm the secondary mass shift.
References
-
Presolski, S. I., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology (NIH PMC). URL:[Link]
-
AxisPharm. "Alkyne-Azide Click Chemistry Protocol for ADCs". AxisPharm Protocols. URL:[Link]
-
Jena Bioscience. "CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based)". Jena Bioscience. URL:[Link]
-
Sam, S., et al. "Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics...". Journal of Applied Physics (NIH PMC). URL:[Link]
Sources
- 1. 4-(Prop-2-yn-1-yloxy)benzoic acid|CAS 21926-55-6 [benchchem.com]
- 2. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. axispharm.com [axispharm.com]
- 7. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
Advanced Bioconjugation Techniques Using 4-(Prop-2-yn-1-yloxy)benzoic Acid: A Dual-Stage Click Chemistry Protocol
Introduction & Physicochemical Profile
4-(Prop-2-yn-1-yloxy)benzoic acid (CAS 21926-55-6) is a highly versatile, heterobifunctional linker widely utilized in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and targeted radiopharmaceuticals[1]. Structurally, it features a rigid benzoic acid core functionalized with a propargyl ether group at the para position[1]. This architecture provides two orthogonal reactive handles: a carboxylic acid that can be activated for amine coupling, and a terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].
Unlike flexible aliphatic linkers (e.g., PEG-based alkynes), the rigid aromatic ring of this linker limits steric folding and provides a distinct UV absorbance signature, enabling precise quantification of the Degree of Labeling (DoL) during intermediate quality control steps.
Table 1: Physicochemical Properties
| Property | Value | Operational Significance |
| Molecular Formula | C10H8O3 | Low molecular weight (176.17 g/mol ) minimizes steric hindrance on the target protein[1]. |
| Reactive Groups | Carboxylic Acid, Terminal Alkyne | Enables a sequential, bioorthogonal two-step conjugation strategy[1]. |
| Solubility | DMSO, DMF | Requires organic co-solvents for initial stock preparation before aqueous dilution. |
| Storage | 2-8°C, desiccated | Prevents degradation and maintains the reactivity of the alkyne moiety[1]. |
Mechanistic Causality in Experimental Design (E-E-A-T)
To ensure high-yield bioconjugation without compromising the structural integrity of the target biomolecule, researchers must understand the chemical causality driving each step of the workflow.
The Logic of Two-Step EDC/NHS Activation
The conjugation of the benzoic acid moiety to protein lysine residues requires activation via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This is optimally performed as a two-step process rather than a one-pot reaction. EDC activation forms an unstable O-acylisourea intermediate that is highly susceptible to hydrolysis[2]. By performing the activation in a slightly acidic buffer (e.g., MES, pH 5.5) or an anhydrous organic solvent, hydrolysis is minimized, allowing NHS to form a stable, amine-reactive ester[2].
Once the NHS ester is formed, the target protein is introduced in a slightly alkaline buffer (pH 7.5–8.5). At this elevated pH, primary amines on the protein are deprotonated and highly nucleophilic, driving the amidation reaction forward at a rate that outpaces the competing hydrolysis of the NHS ester[3].
The Logic of CuAAC Catalyst Preparation
The CuAAC "click" reaction relies on the active Cu(I) catalyst, which is generated in situ by reducing Cu(II) (from CuSO₄) with sodium ascorbate[4]. However, the combination of copper, ascorbate, and ambient oxygen generates Reactive Oxygen Species (ROS) that rapidly oxidize histidine and arginine residues, leading to protein crosslinking and aggregation[4].
To mitigate this, a water-soluble accelerating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory. THPTA serves a dual purpose: it stabilizes the Cu(I) oxidation state to accelerate the cycloaddition, and it acts as a sacrificial reductant, intercepting ROS before they can damage the protein[5]. Critical Rule: Sodium ascorbate must never be added to the copper solution before the THPTA ligand is fully complexed with Cu(II)[4].
Experimental Workflows & Visualizations
Caption: Two-stage bioconjugation workflow using 4-(Prop-2-yn-1-yloxy)benzoic acid.
Caption: Logical sequence for CuAAC catalyst preparation to prevent ROS-mediated protein degradation.
Self-Validating Protocols
Protocol A: NHS Ester Activation and Protein Conjugation
This protocol converts the carboxylic acid of 4-(Prop-2-yn-1-yloxy)benzoic acid into an amine-reactive NHS ester, followed by conjugation to a target protein.
Materials:
-
4-(Prop-2-yn-1-yloxy)benzoic acid (100 mM stock in anhydrous DMSO)
-
EDC·HCl and Sulfo-NHS (dry powders)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0
Step-by-Step Procedure:
-
Activation: In a microcentrifuge tube, combine 10 µL of the linker stock (1 µmol) with 400 µL of Activation Buffer. Immediately add 2 mg of EDC (~10 µmol) and 2.2 mg of Sulfo-NHS (~10 µmol).
-
Incubation: Vortex well and incubate at room temperature for 15 minutes to form the active NHS ester.
-
Protein Preparation: Ensure the target protein is in the Conjugation Buffer (pH 8.0) at a concentration of 2–5 mg/mL. Note: Avoid buffers containing primary amines (e.g., Tris or glycine).
-
Conjugation: Add the activated linker solution to the protein solution at a 10- to 20-fold molar excess of linker to protein.
-
Reaction: Incubate for 2 hours at room temperature with gentle end-over-end mixing.
-
Purification & Self-Validation (QC): Remove excess reagents using a size-exclusion desalting column (e.g., PD-10) equilibrated with PBS (pH 7.4). Validate the success of the conjugation by measuring the UV absorbance of the purified protein at 254 nm (aromatic ring absorbance) and 280 nm (protein absorbance) to calculate the Degree of Labeling (DoL).
Protocol B: CuAAC Click Reaction with Azide-Payload
This protocol couples the alkyne-modified protein to an azide-functionalized payload (e.g., a fluorophore, drug, or PROTAC ligand).
Materials:
-
Alkyne-modified protein (from Protocol A) in PBS, pH 7.4
-
Azide-payload (10 mM stock in DMSO)
-
CuSO₄ (20 mM stock in highly purified water)
-
THPTA ligand (100 mM stock in highly purified water)
-
Sodium Ascorbate (100 mM stock in water, prepared fresh daily)
Step-by-Step Procedure:
-
Reaction Assembly: To a microcentrifuge tube, add the alkyne-modified protein (final concentration ~25–50 µM). Add the azide-payload at a 3- to 5-fold molar excess over the available alkyne groups[6].
-
Catalyst Pre-Complexation (Critical): In a separate, clean tube, mix 5 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA (yielding a 1:10 molar ratio of Cu:Ligand, ensuring a final 1:5 ratio when accounting for total reaction volume)[6]. Incubate for 5 minutes at room temperature. The solution will turn a faint blue, indicating the formation of the Cu(II)-THPTA complex.
-
Catalyst Addition: Add the pre-complexed Cu/THPTA mixture to the protein/azide solution.
-
Initiation: Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM (typically a 10-fold excess over copper)[4].
-
Incubation: Mix gently and incubate at room temperature for 1–2 hours.
-
Purification & Self-Validation (QC): Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper. Purify the final bioconjugate via size-exclusion chromatography. Validate the conjugation by running an SDS-PAGE gel; a successful click reaction will result in a distinct upward mass shift compared to the unconjugated protein.
Quantitative Data Presentation
Table 2: Optimal Stoichiometry for CuAAC Bioconjugation
Data synthesized from established optimization models for macromolecular conjugation[6].
| Component | Final Reaction Concentration | Molar Ratio (Relative to Alkyne) |
| Alkyne-Modified Protein | 25 – 50 µM | 1 eq |
| Azide-Payload | 100 – 250 µM | 3 – 5 eq |
| CuSO₄ | 0.5 – 1.0 mM | 10 – 20 eq |
| THPTA Ligand | 2.5 – 5.0 mM | 50 – 100 eq (5x relative to Cu) |
| Sodium Ascorbate | 5.0 – 10.0 mM | 100 – 200 eq (10x relative to Cu) |
Table 3: Troubleshooting Guide
| Symptom | Mechanistic Cause | Corrective Action |
| Low Degree of Labeling (NHS Step) | Hydrolysis of NHS ester outpaced amidation. | Ensure conjugation buffer pH is ≥ 7.5. Verify absence of Tris/glycine in the buffer[3]. |
| Protein Precipitation during Click | ROS generation or Cu-induced aggregation. | Ensure THPTA is mixed with CuSO₄ before adding ascorbate. Increase THPTA:Cu ratio to 6:1[4]. |
| Incomplete Click Reaction | Oxidation of Cu(I) to inactive Cu(II). | Prepare sodium ascorbate fresh immediately before use. Degas buffers with nitrogen if necessary[4]. |
References
- Benchchem. "4-(Prop-2-yn-1-yloxy)benzoic acid".
- NIH / PMC.
- NIH / PMC.
- NIH / PMC.
- ACS Omega.
- NIH / PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Utilization of Chemical Probes using 4-(Prop-2-yn-1-yloxy)benzoic Acid
Introduction & Mechanistic Rationale
In the rapidly evolving fields of chemical proteomics and drug discovery, the design of highly selective chemical probes is paramount for mapping protein-ligand interactomes. 4-(Prop-2-yn-1-yloxy)benzoic acid (CAS 21926-55-6) has emerged as a premier bifunctional building block for the synthesis of Activity-Based Probes (ABPs) and photoaffinity labels[1].
This molecule features a rigid benzoic acid core functionalized with a propargyl ether group at the para position[1]. The strategic advantage of this scaffold lies in its dual reactivity:
-
Carboxylic Acid Handle: Enables highly efficient condensation with amine-bearing pharmacophores or peptides via standard amide coupling, forming a stable, non-cleavable linkage.
-
Terminal Alkyne Handle: Serves as a bioorthogonal reporter group for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"[1].
Crucially, the incorporation of a terminal alkyne brings minimal structural and electronic perturbation to the parent drug molecule, preserving its native binding affinity and cell permeability[2]. This makes 4-(Prop-2-yn-1-yloxy)benzoic acid an ideal linker for transforming known enzyme inhibitors or into trackable chemical probes[3].
Expert Insights: Causality in Experimental Design
To ensure high-fidelity probe synthesis and subsequent biological labeling, experimental conditions must be chosen based on fundamental chemical causality rather than mere convention.
-
Why HATU for Amide Coupling? While EDC/NHS is common, coupling an amine to 4-(Prop-2-yn-1-yloxy)benzoic acid often involves sterically hindered or electron-deficient target molecules. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive 7-aza-HOBt active ester. The nitrogen atom at the 7-position of the HATU leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine to drastically accelerate the reaction and suppress epimerization.
-
Why Pre-complex Cu(II) with THPTA? During the CuAAC biological labeling step, Cu(I) is required as the catalyst. However, free Cu(I) rapidly disproportionates in aqueous media and reacts with ambient oxygen to generate Reactive Oxygen Species (ROS), which degrade target proteins. By pre-mixing CuSO₄ with the water-soluble ligand THPTA before adding the reducing agent (Sodium Ascorbate), the generated Cu(I) is immediately sequestered into a stable catalytic pocket. This accelerates the cycloaddition while shielding the proteome from oxidative damage.
Workflow Visualization: From Synthesis to Target Discovery
The following diagram illustrates the end-to-end workflow, beginning with the chemical synthesis of the probe and culminating in the bioorthogonal enrichment of the target protein.
Fig 1: End-to-end workflow for Activity-Based Protein Profiling using an alkyne-tagged probe.
Protocol 1: Synthesis of the Alkyne-Tagged Probe (Amide Coupling)
This protocol describes the conversion of a primary/secondary amine-containing pharmacophore into an alkyne-tagged probe. The system is self-validating through specific visual and chromatographic checkpoints.
Reagents:
-
4-(Prop-2-yn-1-yloxy)benzoic acid (1.2 eq)
-
Amine-bearing pharmacophore (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the amine-bearing pharmacophore (1.0 eq) and 4-(Prop-2-yn-1-yloxy)benzoic acid (1.2 eq) in anhydrous DMF (concentration ~0.1 M).
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring solution at room temperature.
-
Self-Validation Check: The solution should become completely homogenous. DIPEA ensures the carboxylic acid is deprotonated, priming it for HATU activation.
-
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS or TLC. The disappearance of the starting amine and the emergence of a higher molecular weight product mass (M + 158 Da, accounting for the linker minus water) confirms successful coupling.
-
-
Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted benzoic acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients depending on the pharmacophore).
Protocol 2: Bioorthogonal Labeling via CuAAC (In Vitro)
Once the probe is synthesized and incubated with the biological sample (e.g., cell lysate), the resulting protein-probe adducts must be tagged with a reporter (like Azide-Biotin or Azide-Fluorophore) for separation and analysis[2].
Preparation of the "Click Mix" (per 100 µL reaction):
-
Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix 2 µL of 50 mM CuSO₄ (aqueous) with 4 µL of 50 mM THPTA ligand. Incubate at room temperature for 5 minutes.
-
Causality: This guarantees that every Cu(II) ion is coordinated by THPTA, preventing protein precipitation.
-
-
Reporter Addition: Add 1 µL of 10 mM Azide-Reporter (e.g., Biotin-PEG3-Azide) to the target protein lysate (typically 1–2 mg/mL protein in 90 µL PBS).
-
Catalyst Introduction: Add the 6 µL pre-complexed CuSO₄/THPTA solution to the protein lysate.
-
Reduction & Initiation: Freshly prepare a 100 mM solution of Sodium Ascorbate in water. Add 5 µL of this solution to the lysate mixture to initiate the reaction.
-
Self-Validation Check: Upon addition of Sodium Ascorbate, the transient blue tint of the Cu(II)-THPTA complex will turn colorless or pale yellow. This visual shift is the ultimate validation that Cu(II) has been successfully reduced to the catalytically active Cu(I).
-
-
Incubation: Vortex gently and incubate in the dark at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper, followed by standard protein precipitation (e.g., Methanol/Chloroform) to remove excess unreacted click reagents.
Quantitative Data Presentation: Optimization of CuAAC Conditions
Choosing the right ligand is critical for maintaining protein integrity during the click reaction. The table below summarizes the quantitative and qualitative differences between common Cu(I) stabilizing ligands used in conjunction with alkyne-tagged probes.
| Ligand | Cu(I) Stabilization | Reaction Kinetics (k_obs) | Biocompatibility / Toxicity | Recommended Application |
| THPTA | High | Fast | High (Low ROS generation) | Cell lysates, in vitro protein labeling |
| BTTAA | Very High | Very Fast (up to 6x faster than THPTA) | Very High (Safest for live cells) | Live-cell labeling, sensitive enzymes |
| TBTA | Moderate | Slow | Low (Poor aqueous solubility) | Organic synthesis, fixed tissue staining |
| None | Poor | Very Slow | Toxic (High ROS, protein degradation) | Not recommended for biological samples |
Reaction Pathway Visualization: CuAAC Catalytic Cycle
The following diagram maps the logical relationship and catalytic dependencies of the CuAAC reaction components, emphasizing the protective role of the THPTA ligand.
Fig 2: Component dependencies and catalytic stabilization in the CuAAC reaction.
Sources
Dendrimer synthesis using 4-(Prop-2-yn-1-yloxy)benzoic acid as a building block
Application Note & Protocol
Topic: High-Efficiency Synthesis of Polyester Dendrimers via Click Chemistry Using 4-(Prop-2-yn-1-yloxy)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dendrimers are highly branched, monodisperse macromolecules with a precisely controlled architecture, making them exceptional candidates for advanced applications in drug delivery, diagnostics, and materials science.[1] This document provides a comprehensive guide to the synthesis of polyester dendrimers using a divergent strategy. The methodology leverages the unique properties of 4-(prop-2-yn-1-yloxy)benzoic acid as a versatile AB-type building block. The core synthetic strategy relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a cornerstone of "click chemistry"—for the generational growth steps, ensuring high yields, orthogonality, and simple purification.[2][3] Subsequent functionalization of the dendrimer periphery is achieved through standard amide coupling to introduce azide moieties for the next iterative growth cycle. We present detailed, step-by-step protocols for the synthesis of Generation 0 (G0) to Generation 2 (G2) dendrimers, complete with characterization data and an explanation of the chemical principles underpinning the process.
Introduction: The Power of "Click" Chemistry in Dendrimer Synthesis
The synthesis of structurally perfect dendrimers requires reactions that are high-yielding, robust, and free of side products.[4] Traditional methods can sometimes be hampered by incomplete reactions or difficult purifications, especially in higher generations.[5] The advent of "click chemistry," particularly the CuAAC reaction, has revolutionized dendrimer construction.[2][6] This reaction forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with near-perfect efficiency under mild, often aqueous, conditions.[7][8]
Our building block, 4-(prop-2-yn-1-yloxy)benzoic acid, is ideally suited for this strategy. It contains:
-
A Terminal Alkyne: The reactive handle for the CuAAC click reaction.
-
A Carboxylic Acid: A versatile functional group that can be readily converted into an amide, allowing for the introduction of new functionalities in a subsequent step.
This dual functionality enables a divergent synthesis approach where each generation is built through a two-step sequence: (1) a click reaction to add the building block, followed by (2) an amidation reaction to install the azide groups for the next generation's growth.
Synthetic Strategy and Workflow
The overall strategy follows a divergent path, starting from a multifunctional core and expanding outwards. The process involves an iterative two-stage reaction cycle for each generation.
Stage 1: Click Reaction (Generation Growth) The alkyne-functionalized building block is attached to an azide-terminated core or dendrimer.
Stage 2: Surface Functionalization (Re-installation of Azides) The newly formed carboxylic acid surface is activated and reacted with an amino-azide linker to prepare the dendrimer for the next growth stage.
The workflow diagram below illustrates the synthesis from a G0 azide core to a G2 dendrimer.
Caption: Synthesis of the G1 dendrimer via CuAAC reaction.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 1,3,5-Tris(azidomethyl)benzene (G0 core, 1.0 eq) and 4-(prop-2-yn-1-yloxy)benzoic acid (3.3 eq) in a 4:1 mixture of DMF and water.
-
Stir the solution until all solids are dissolved.
-
In a separate vial, prepare the catalyst solution: dissolve CuSO₄·5H₂O (0.15 eq) and sodium ascorbate (0.3 eq) in a small amount of water.
-
Add the catalyst solution dropwise to the main reaction mixture. A color change is typically observed.
-
Stir the reaction vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or FT-IR (disappearance of the azide peak at ~2100 cm⁻¹).
-
Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the white solid, wash thoroughly with water, and then with a small amount of cold methanol to remove unreacted starting material.
-
Dry the product, G1-COOH, under vacuum. The product can be further purified by column chromatography if necessary, but precipitation is often sufficient.
Protocol 2: Synthesis of Azide-Terminated G1 Dendrimer (G1-N₃)
This two-step protocol first activates the carboxylic acid groups with DCC/NHS to form an active ester, which then readily reacts with the amine group of the linker molecule to form a stable amide bond.
Reaction Scheme:
Caption: Surface functionalization of G1 dendrimer.
Step-by-Step Procedure:
-
Dissolve the G1-COOH dendrimer (1.0 eq) and N-Hydroxysuccinimide (NHS, 3.3 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 3.3 eq) to the solution and stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
In a separate flask, dissolve 3-azidopropan-1-amine (3.5 eq) and triethylamine (Et₃N, 4.0 eq) in DMF.
-
Filter the DCU precipitate from the activated dendrimer solution and slowly add the filtrate to the amine solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Remove the solvent under reduced pressure.
-
Redissolve the crude product in a minimal amount of DCM and precipitate it by adding it to a large volume of cold diethyl ether.
-
Filter the solid and repeat the precipitation process 2-3 times to ensure purity.
-
Dry the final product, G1-N₃, under vacuum.
Protocol 3: Synthesis of G2 Dendrimer (G2-COOH)
This protocol is identical in principle to Protocol 1, simply using the G1-N₃ dendrimer as the core. The stoichiometry is adjusted for the increased number of azide surface groups (6 in this case).
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the G1-N₃ dendrimer (1.0 eq) and 4-(prop-2-yn-1-yloxy)benzoic acid (6.6 eq) in a 4:1 mixture of DMF and water.
-
Prepare the catalyst solution as in Protocol 1, using CuSO₄·5H₂O (0.3 eq) and sodium ascorbate (0.6 eq).
-
Add the catalyst solution to the main reaction mixture and stir at room temperature for 24-48 hours.
-
Workup and purification follow the same precipitation method described in Protocol 1.
-
Dry the final product, G2-COOH, under vacuum.
Characterization and Data
Thorough characterization at each step is critical to confirm the structure and purity of the dendrimers. [9][10]NMR spectroscopy confirms the covalent structure, FT-IR tracks the key functional group transformations, and mass spectrometry verifies the molecular weight and monodispersity.
| Compound | Technique | Expected Key Observations |
| G1-COOH | ¹H NMR | Disappearance of alkyne proton (~2.5 ppm). Appearance of a new singlet for the triazole proton (~7.8-8.2 ppm). Signals for aromatic and methylene protons of the core and building block are present in the correct integration ratio. |
| FT-IR (cm⁻¹) | Disappearance of the strong azide stretch (~2100 cm⁻¹) from the G0 core. Appearance of a broad O-H stretch (~3000-3400 cm⁻¹) and C=O stretch (~1680 cm⁻¹) from the carboxylic acid. | |
| MALDI-TOF MS | A single, sharp peak corresponding to the calculated molecular weight of the G1-COOH structure, confirming high monodispersity. | |
| G1-N₃ | ¹H NMR | Appearance of new signals corresponding to the methylene protons of the 3-azidopropan-1-amine linker. Shift of aromatic protons adjacent to the newly formed amide bond. |
| FT-IR (cm⁻¹) | Reappearance of the strong azide stretch (~2100 cm⁻¹). Appearance of strong amide I (C=O, ~1650 cm⁻¹) and amide II (N-H, ~1540 cm⁻¹) bands. | |
| MALDI-TOF MS | A single, sharp peak corresponding to the calculated molecular weight of the G1-N₃ structure. | |
| G2-COOH | ¹H NMR | Disappearance of the terminal azide signals (from the linker) and reappearance of a new triazole proton signal in a 2:1 ratio relative to the G1 triazole proton. Correct integration ratios for all protons. |
| FT-IR (cm⁻¹) | Disappearance of the azide stretch (~2100 cm⁻¹) and reappearance of the broad O-H and C=O stretches from the new carboxylic acid surface. | |
| MALDI-TOF MS | A single, sharp peak corresponding to the calculated molecular weight of the G2-COOH structure. |
Conclusion
The combination of CuAAC click chemistry and traditional amide coupling provides a highly efficient and modular platform for the synthesis of polyester dendrimers. [11]The use of 4-(prop-2-yn-1-yloxy)benzoic acid as the building block allows for a robust, iterative divergent growth strategy. The protocols detailed herein are scalable and yield high-purity, monodisperse dendrimers suitable for a wide range of applications in biomedical and materials science research. The explicit characterization checkpoints ensure the structural integrity of the macromolecules at each stage of the synthesis.
References
-
Killops, K. L., Campos, L. M., & Hawker, C. J. (2008). Robust, Efficient, and Orthogonal Synthesis of Dendrimers via Thiol-ene “Click” Chemistry. Journal of the American Chemical Society. [Link]
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Antoni, P. (2008). FUNCTIONAL DENDRITIC MATERIALS USING CLICK CHEMISTRY: SYNTHESIS, CHARACTERIZATIONS AND APPLICATIONS. KTH Royal Institute of Technology. [Link]
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Jain, N. K., & Asthana, A. (2012). Synthesis and Analytical Characterization of Ester and Amine Terminated PAMAM Dendrimers. Global Journal of Medical Research. [Link]
-
Arseneault, M., et al. (2015). Synthesis of steroidal dendrimers modified by 'click' chemistry with PAMAM dendrons as unimolecular micelles. ResearchGate. [Link]
- Nandi, D., & Nandi, S. (2024). Click Reactions in Dendrimers and Branched Polymers. Books.
-
Arseneault, M., & Morin, J.-F. (2015). Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. MDPI. [Link]
-
Malkoch, M. (2012). Polyester Dendrimers. MDPI. [Link]
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Zhang, C., et al. (2005). Synthesis and characterization of novel dendritic poly(ester-amine) with peripheral hydroxyl. ResearchGate. [Link]
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González-Bello, C., & L-Santamaría, M. (2022). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]
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Edlund, U., & Malkoch, M. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and... Diva-Portal.org. [Link]
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Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals. [Link]
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Edlund, U., & Malkoch, M. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. ACS Publications. [Link]
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Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]
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Kumar, A., et al. (2023). Exploiting Activated Alkyne Chemistry for the Synthesis of Tailored Amphiphilic Janus Dendrimers with Aggregation‐Induced Emission and Their Assemblies for Cell Imaging. PMC. [Link]
-
Abbasi, E., et al. (2017). Design and Synthesis of Dendrimers with Facile Surface Group Functionalization, and an Evaluation of Their Bactericidal Efficacy. Semantic Scholar. [Link]
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Al-Jamal, K. T. (n.d.). The Synthesis of Dendrimer and Their Application for Drug Delivery and as Haemoglobin Model for Artificial Blood. White Rose eTheses Online. [Link]
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Augustus, E. N., et al. (2017). A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers. American Journal of Polymer Science. [Link]
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Unknown author. (n.d.). Medicinal Application of Dendrimers. University of Illinois. [Link]
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Landge, D. A., et al. (2014). Dendrimer: An Innovative Acceptable Approach in Novel Drug Delivery System. Pharmacophore. [Link]
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Kumar, A., et al. (2024). Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application. World Journal of Advanced Research and Reviews. [Link]
-
Taghavi, N. P. A. (2018). Convergent method for synthesis of dendrimers. The dendrimer surface is... ResearchGate. [Link]
-
Singh, P., et al. (2014). Dendrimers: Synthetic Strategies, Properties and Applications. Semantic Scholar. [Link]
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Revolutionizing Protein Engineering: A Guide to Site-Specific Modification with 4-(Prop-2-yn-1-yloxy)benzoic Acid
In the dynamic fields of proteomics, drug development, and molecular biology, the ability to modify proteins at specific sites with non-native functional groups is a transformative tool. This guide provides an in-depth exploration of a powerful two-step strategy for site-specific protein modification, culminating in the introduction of a versatile alkyne handle using 4-(prop-2-yn-1-yloxy)benzoic acid. This approach marries the precision of genetic code expansion with the efficiency of bioorthogonal chemistry, offering researchers unprecedented control over protein structure and function.[1][2][3]
This document will detail the rationale and protocols for the site-specific incorporation of an unnatural amino acid (UAA) bearing a unique chemical handle, followed by the chemoselective ligation of 4-(prop-2-yn-1-yloxy)benzoic acid. The resulting alkyne-modified protein is then primed for a vast array of downstream applications via "click chemistry," such as the attachment of fluorophores, biotin tags, or therapeutic payloads.[4][][6]
The Strategic Advantage: Genetic Code Expansion Coupled with Bioorthogonal Ligation
Traditional methods for protein modification often target the side chains of naturally occurring amino acids like lysine or cysteine.[7][8] However, the abundance of these residues on a protein's surface can lead to a heterogeneous mixture of products, compromising both the precision of the modification and the biological activity of the protein.[7]
To overcome this, we employ a more sophisticated strategy:
-
Site-Specific Incorporation of a Unique Chemical Handle : We leverage amber suppression technology to incorporate a non-canonical amino acid with a bioorthogonal reactive group at a single, predetermined site in the protein's sequence.[1][9][10][11] For our purposes, an aminooxy-containing UAA is an excellent choice.
-
Chemoselective Ligation : The unique reactivity of the incorporated handle allows for a highly specific chemical reaction with a complementary partner. In this case, the aminooxy group of the UAA reacts with the carboxylic acid of 4-(prop-2-yn-1-yloxy)benzoic acid to form a stable oxime bond under mild, biocompatible conditions.[12][13]
This two-step process ensures that the alkyne handle is introduced with surgical precision, preserving the protein's native structure and function while opening up a world of possibilities for subsequent modifications through click chemistry.[][14][15]
Workflow Overview
The following diagram illustrates the complete workflow for the site-specific modification of a protein with 4-(prop-2-yn-1-yloxy)benzoic acid.
Caption: Workflow for site-specific protein modification.
PART 1: Site-Specific Incorporation of an Aminooxy-Containing UAA
The foundation of this technique lies in the successful incorporation of an unnatural amino acid. Here, we detail the protocol for incorporating p-aminooxy-L-phenylalanine (pAOF) using an evolved aminoacyl-tRNA synthetase/tRNA pair in E. coli.
Experimental Protocol: UAA Incorporation
1. Plasmid Preparation:
-
Obtain or construct a plasmid system containing:
-
Your gene of interest with an in-frame amber stop codon (TAG) at the desired modification site.
-
A gene for the evolved aminoacyl-tRNA synthetase (aaRS) specific for pAOF.
-
A gene for the corresponding orthogonal tRNA (e.g., tRNACUA).
-
2. Transformation:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid construct.
-
Plate on selective media (e.g., LB agar with appropriate antibiotics) and incubate overnight at 37°C.
3. Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, use the overnight culture to inoculate 1 L of LB medium containing antibiotics.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Add the unnatural amino acid, pAOF, to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue to shake for 16-20 hours.
4. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).
-
Purify the protein containing the aminooxy handle using an appropriate method, such as Ni-NTA affinity chromatography if the protein has a His-tag.
5. Verification of Incorporation:
-
Confirm the successful incorporation of the UAA by high-resolution mass spectrometry. The mass of the purified protein should correspond to the expected mass with the UAA incorporated.
PART 2: Conjugation with 4-(Prop-2-yn-1-yloxy)benzoic acid
With the purified protein now containing a site-specific aminooxy handle, the next step is the chemical ligation of 4-(prop-2-yn-1-yloxy)benzoic acid.
Chemical Reaction
Caption: Oxime ligation reaction scheme.
Experimental Protocol: Oxime Ligation
1. Reagent Preparation:
-
Protein Solution: Prepare the purified protein containing the aminooxy-UAA at a concentration of 1-5 mg/mL in a reaction buffer (e.g., 100 mM sodium acetate, pH 4.5).
-
4-(Prop-2-yn-1-yloxy)benzoic acid Stock: Prepare a 100 mM stock solution in a suitable organic solvent like DMSO.
2. Ligation Reaction:
-
To the protein solution, add the 4-(prop-2-yn-1-yloxy)benzoic acid stock solution to a final concentration that is in 50- to 100-fold molar excess over the protein.
-
Add aniline to a final concentration of 10 mM. Aniline acts as a catalyst for the oxime ligation.
-
Incubate the reaction mixture at room temperature for 4-6 hours with gentle agitation.
3. Purification of the Alkyne-Modified Protein:
-
Remove the excess unreacted 4-(prop-2-yn-1-yloxy)benzoic acid and catalyst by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
4. Verification of Ligation:
-
Confirm the successful conjugation by mass spectrometry. An increase in the protein's mass corresponding to the addition of the 4-(prop-2-yn-1-yloxy)benzoyl group should be observed.
PART 3: Downstream Application - Click Chemistry
The alkyne handle now present on your protein of interest makes it amenable to a wide range of bioorthogonal "click" reactions.[16][17][18] The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][]
Experimental Protocol: CuAAC Labeling with a Fluorescent Probe
1. Reagent Preparation:
-
Alkyne-Modified Protein: 1-10 µM in PBS, pH 7.4.
-
Azide-Fluorophore: 10 mM stock in DMSO (e.g., Azide-Alexa Fluor 488).
-
Copper (II) Sulfate (CuSO4): 50 mM stock in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM stock in water. THPTA is a ligand that stabilizes the Cu(I) oxidation state and protects the protein from damage.[19]
-
Sodium Ascorbate: 100 mM stock in water (prepare fresh).
2. Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution.
-
Azide-fluorophore to a final concentration of 100-200 µM.
-
CuSO4 to a final concentration of 1 mM.
-
THPTA to a final concentration of 5 mM.
-
-
Vortex briefly.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate at room temperature for 1-2 hours, protected from light.
3. Analysis:
-
Analyze the reaction by SDS-PAGE. The labeled protein can be visualized by in-gel fluorescence imaging.
-
Purify the labeled protein from excess reagents using size-exclusion chromatography if necessary.
Quantitative Data Summary
| Parameter | UAA Incorporation | Oxime Ligation | CuAAC Reaction |
| Protein Concentration | N/A | 1-5 mg/mL | 1-10 µM |
| Key Reagent Concentration | 1 mM pAOF | 50-100x molar excess of alkyne-benzoic acid | 100-200 µM Azide-Fluorophore |
| Catalyst/Ligand | N/A | 10 mM Aniline | 1 mM CuSO4, 5 mM THPTA |
| Reducing Agent | N/A | N/A | 5 mM Sodium Ascorbate |
| Reaction Buffer | LB Medium | 100 mM Sodium Acetate, pH 4.5 | PBS, pH 7.4 |
| Temperature | 20°C (expression) | Room Temperature | Room Temperature |
| Incubation Time | 16-20 hours | 4-6 hours | 1-2 hours |
Troubleshooting and Expert Insights
-
Low UAA Incorporation Efficiency: The efficiency of amber suppression can be context-dependent.[20][21][22] If yields are low, consider testing different incorporation sites within the protein. Ensure the purity and stability of the UAA.
-
Inefficient Ligation: The pH of the oxime ligation is critical. A pH of around 4.5 is optimal for this reaction. Ensure the aniline catalyst is added.
-
Protein Precipitation during Click Reaction: The copper catalyst can sometimes cause protein aggregation. The use of a copper-chelating ligand like THPTA is highly recommended to mitigate this.[19] Alternatively, for sensitive proteins or in vivo applications, consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free.[][12]
By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently apply this powerful strategy for site-specific protein modification, paving the way for novel discoveries and applications in science and medicine.
References
- Vertex AI Search. (n.d.). Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells.
- Nwe, K., & Htet, S. Y. (2021). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Molecules, 26(15), 4584.
- Pippel, J., et al. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry, 2, 15.
- BOC Sciences. (n.d.). Addressing Challenges in Bioconjugation: The Role of Click Chemistry.
- Profacgen. (n.d.). Incorporation of Unnatural Amino Acids.
- Kumar, V., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38043-38057.
- Wikipedia. (2023, October 27). Bioorthogonal chemistry.
- Chen, Y. H., et al. (2014). Chemo-Enzymatic Bioorthogonal Chemistry for Site-Specific Double Modification of Recombinant Thrombomodulin.
- Labome. (2013, August 27). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells.
- BenchChem. (n.d.). An In-Depth Technical Guide to Click Chemistry for Bioconjugation.
- Carrico, I. S. (2008). Chemoenzymatic Methods for Site-Specific Protein Modification. Current Opinion in Chemical Biology, 12(6), 772-778.
- Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine.
- BenchChem. (n.d.). Application Notes and Protocols for Protein Labeling with Alkyne-Containing Reagents via Click Chemistry.
- Coin, I., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(13), 7267-7281.
- Wikipedia. (2023, November 2). Click chemistry.
- Lumiprobe. (n.d.). Introduction to click chemistry: a new method for the labeling and modification of biomolecules.
- Neumann, H., et al. (2014). Evolved Sequence Contexts for Highly Efficient Amber Suppression with Noncanonical Amino Acids. ACS Chemical Biology, 9(11), 2536-2543.
- Kobayashi, T., et al. (2003). Development of amber suppressor tRNAs appropriate for incorporation of nonnatural amino acids. Journal of the American Chemical Society, 125(24), 7302-7303.
- Chalker, J. M., et al. (2019). Site-specific Protein Modification and Bio-orthogonal Chemistry. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 529-541). Royal Society of Chemistry.
- de Ruiter, A., & van der Meijden, M. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry, 2, 15.
- Ogawa, A., et al. (2016). Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract. Organic & Biomolecular Chemistry, 14(7), 2324-2330.
- Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4349-4363.
- Gauthier, M. A., & Klok, H. A. (2006). Site-specific protein modification: advances and applications.
- Francis Lab Berkeley. (n.d.). Protein Modification.
- Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
- Gentile, F., et al. (2021).
- McKay, C. S., et al. (2017). Protein modification via alkyne hydrosilylation using a substoichiometric amount of ruthenium(ii) catalyst. Chemical Science, 8(5), 3439-3445.
- CD BioSciences. (n.d.). 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid, 90%.
- Sigma-Aldrich. (n.d.). 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid.
- Sigma-Aldrich. (n.d.). 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid.
- Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols.
- Thermo Fisher Scientific. (n.d.). Click Chemistry—Section 3.1.
- Precise PEG. (n.d.). 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid.
- BenchChem. (n.d.). 4-(Prop-2-yn-1-yloxy)benzoic acid.
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Application Note: Fluorescent Labeling of Biomolecules via 4-(Prop-2-yn-1-yloxy)benzoic Acid
Introduction & Mechanistic Rationale
The development of robust, bioorthogonal labeling strategies is a cornerstone of modern bioconjugation, enabling the tracking of proteins, antibodies, and nucleic acids in complex biological systems. 4-(Prop-2-yn-1-yloxy)benzoic acid (CAS 21926-55-6) is a highly versatile, heterobifunctional linker featuring a benzoic acid core functionalized with a propargyl ether group [1]. This unique structure provides two distinct functional handles: a carboxylic acid for amide bond formation and a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2].
To achieve optimal fluorescent labeling without compromising biomolecular integrity, this guide outlines a validated, two-step orthogonal conjugation strategy:
-
Amine-Reactive Alkyne Tagging : The carboxylic acid of 4-(Prop-2-yn-1-yloxy)benzoic acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step activation is critical. EDC first forms an unstable O-acylisourea intermediate, which is rapidly hydrolyzed in water. The addition of Sulfo-NHS converts this into a semi-stable, amine-reactive Sulfo-NHS ester, extending the half-life of the reactive species from seconds to hours [3]. This allows for the removal of excess EDC before introducing the target biomolecule, preventing unwanted intra- or inter-molecular cross-linking of proteins that contain both native carboxyl and amine groups [4].
-
CuAAC Click Labeling : The alkyne-tagged biomolecule is reacted with an azide-functionalized fluorophore. To protect sensitive biomolecules from reactive oxygen species (ROS) generated by free copper, a water-soluble accelerating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is employed. THPTA coordinates the Cu(I) catalytic center, accelerating the cycloaddition while acting as a sacrificial reductant to maintain protein integrity [5].
Bioconjugation Workflow
Two-step bioconjugation workflow: EDC/NHS activation followed by CuAAC click chemistry.
Experimental Protocols
Protocol A: Alkyne-Tagging of Biomolecule via EDC/Sulfo-NHS
This protocol is optimized for a standard 1 mg/mL protein solution (e.g., an IgG antibody).
Materials & Reagents:
-
Linker : 4-(Prop-2-yn-1-yloxy)benzoic acid (Dissolved in anhydrous DMSO at 100 mM).
-
Activation Buffer : 0.1 M MES, 0.5 M NaCl, pH 6.0 (Avoid buffers with primary amines or carboxylates) [6].
-
Conjugation Buffer : 1X PBS, pH 7.2–7.5.
-
Coupling Reagents : EDC·HCl and Sulfo-NHS (Must be equilibrated to room temperature before opening to prevent moisture condensation and hydrolysis) [7].
Step-by-Step Methodology:
-
Linker Activation : In a microcentrifuge tube, dilute the 4-(Prop-2-yn-1-yloxy)benzoic acid stock to 2 mM in 500 µL of Activation Buffer.
-
Addition of Crosslinkers : Add 2 mg of EDC (~20 mM final) and 5 mg of Sulfo-NHS (~45 mM final) to the linker solution.
-
Causality Note: The molar excess of Sulfo-NHS over EDC ensures that the transient O-acylisourea intermediate is efficiently trapped as the stable Sulfo-NHS ester rather than hydrolyzing back to the carboxylic acid.
-
-
Incubation : React for 15–30 minutes at room temperature with gentle rotation.
-
Quenching (Critical Step) : Add 1.4 µL of 2-mercaptoethanol (final concentration ~20 mM) to quench unreacted EDC. This prevents EDC from activating the native carboxyl groups on your target protein in the next step [6].
-
Conjugation : Add the activated linker solution to 1 mL of the target protein (1 mg/mL in Conjugation Buffer) at a 10- to 20-fold molar excess of linker to protein.
-
Amide Bond Formation : Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification : Remove excess reagents and byproducts using a Zeba™ Spin Desalting Column (or equivalent size-exclusion chromatography) pre-equilibrated with PBS. The resulting product is the Alkyne-Tagged Protein .
Protocol B: Fluorescent Labeling via CuAAC Click Chemistry
This protocol attaches an Azide-Fluorophore (e.g., Alexa Fluor 488-Azide or Cy5-Azide) to the alkyne-tagged protein.
Materials & Reagents:
-
Azide-Fluorophore : 10 mM stock in DMSO.
-
Catalyst System : CuSO4 (100 mM in water), THPTA ligand (200 mM in water), Sodium Ascorbate (100 mM in water, freshly prepared).
Step-by-Step Methodology:
-
Catalyst Pre-complexation : In a separate tube, mix CuSO4 and THPTA at a 1:5 molar ratio (e.g., 5 µL of 100 mM CuSO4 + 12.5 µL of 200 mM THPTA). Incubate for 5 minutes.
-
Causality Note: Pre-complexing Cu(II) with THPTA before adding the reducing agent ensures that the generated Cu(I) is immediately stabilized, preventing disproportionation and ROS generation [8].
-
-
Reaction Assembly : To 500 µL of the Alkyne-Tagged Protein (approx. 1 mg/mL), add the Azide-Fluorophore at a 5-fold molar excess relative to the estimated alkyne density.
-
Initiation : Add the pre-complexed CuSO4/THPTA mixture to the protein solution (final Cu concentration ~1 mM). Finally, add Sodium Ascorbate to a final concentration of 5 mM to initiate the reduction of Cu(II) to Cu(I) [5].
-
Incubation : Protect from light and incubate for 1 hour at room temperature with gentle end-over-end mixing.
-
Purification : Purify the fluorescently labeled bioconjugate using a desalting column to remove the copper catalyst and unreacted fluorophore.
Data Presentation & Quality Control
To validate the self-consistency of the protocol, researchers must quantify the Degree of Labeling (DOL) and assess protein recovery. Table 1 summarizes representative optimization data demonstrating the effect of linker equivalents on final fluorophore density.
Table 1: Representative Optimization Matrix for IgG Labeling
| Linker Equivalents (vs. IgG) | Azide-Fluorophore Equivalents | Cu(I)/THPTA Catalyst | Protein Recovery (%) | Degree of Labeling (Fluorophores/IgG) | Aggregation (SEC-HPLC) |
| 5x | 10x | 1 mM / 5 mM | > 92% | 1.8 | < 2% |
| 10x | 10x | 1 mM / 5 mM | > 88% | 3.4 | < 2% |
| 20x | 20x | 1 mM / 5 mM | > 85% | 6.1 | ~ 4% |
| 20x | 20x | No THPTA | < 40% | N/A (Precipitation) | > 45% |
Note: The absence of the THPTA ligand leads to severe protein aggregation and precipitation due to oxidative damage from uncoordinated copper species, highlighting the strict necessity of the accelerating ligand in bioconjugation workflows.
References
-
PubChem. 4-(Prop-2-yn-1-yloxy)benzoic acid (CID 3089200). National Center for Biotechnology Information. Retrieved from:[Link]
-
G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from:[Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from:[Link]
Application Note: Modular Synthesis of Amphiphilic Block Copolymers via Post-Polymerization Modification with 4-(Prop-2-yn-1-yloxy)benzoic Acid and CuAAC "Click" Chemistry
Executive Summary
The development of well-defined amphiphilic block copolymers, such as poly(ethylene glycol)-block-poly(ε-caprolactone) (mPEG-b-PCL), is a cornerstone of modern nanomedicine and drug delivery systems. This application note details a highly robust, modular synthetic strategy utilizing 4-(Prop-2-yn-1-yloxy)benzoic acid (also known as 4-propargyloxybenzoic acid) as a bifunctional linker. By combining Steglich esterification with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, researchers can achieve near-quantitative coupling efficiencies while embedding a critical analytical tracking moiety directly into the polymer backbone.
Mechanistic Rationale & Strategic Advantages
As application scientists, we must select building blocks that not only facilitate the reaction but also simplify downstream analytics. While aliphatic alkynes (e.g., pentynoic acid) are commonly used to functionalize polymers for click chemistry , the use of 4-(Prop-2-yn-1-yloxy)benzoic acid offers two distinct, field-proven advantages:
-
Inherent UV-Traceability (The Analytical Advantage): Aliphatic polyesters (PCL) and polyethers (PEG) lack significant UV absorbance. By end-capping the PCL block with a benzoic acid derivative, we introduce a strong UV chromophore ( λmax≈254 nm) exactly at the block junction. This allows for dual-detector Gel Permeation Chromatography (GPC RI/UV) to definitively validate successful block coupling—a self-validating analytical system.
-
Reduced Steric Hindrance (The Kinetic Advantage): The para-substitution of the propargyloxy group on the rigid phenyl ring extends the terminal alkyne away from the dense polymer coil. This structural rigidity minimizes steric shielding, significantly accelerating the CuAAC reaction kinetics compared to flexible aliphatic linkers .
Synthetic workflow for mPEG-b-PCL block copolymers via CuAAC click chemistry.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating. At each critical junction, specific physical or spectroscopic phenomena are highlighted to confirm reaction success before proceeding to the next step.
Protocol 1: Synthesis of Alkyne-PCL via Steglich Esterification
Objective: Quantitative end-capping of PCL-OH to yield a UV-active, alkyne-terminated macroinitiator.
Materials: Poly(ε-caprolactone) monool (PCL-OH, Mn ~5,000 g/mol ), 4-(Prop-2-yn-1-yloxy)benzoic acid (3 eq), N,N'-Dicyclohexylcarbodiimide (DCC, 3.5 eq), 4-Dimethylaminopyridine (DMAP, 0.5 eq), Anhydrous Dichloromethane (DCM).
-
Dissolution: Dissolve 5.0 g of PCL-OH (1.0 mmol) and 528 mg of 4-(Prop-2-yn-1-yloxy)benzoic acid (3.0 mmol) in 50 mL of anhydrous DCM in a flame-dried Schlenk flask under a nitrogen atmosphere.
-
Catalyst Addition: Add 61 mg of DMAP (0.5 mmol). Causality: DMAP acts as a highly effective nucleophilic acyl transfer catalyst, preventing the formation of unreactive N-acylureas and driving the esterification to completion.
-
Activation: Cool the flask to 0 °C in an ice bath. Dissolve 722 mg of DCC (3.5 mmol) in 10 mL of DCM and add dropwise over 15 minutes.
-
Reaction & Visual Validation: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 24 hours. Self-Validation: The reaction is proceeding successfully if a copious white precipitate (dicyclohexylurea, DCU) forms. DCC dehydrates the acid, converting itself into insoluble DCU.
-
Purification: Filter the DCU precipitate through a glass frit. Concentrate the filtrate under reduced pressure to ~15 mL. Precipitate the polymer by adding the solution dropwise into 200 mL of cold methanol. Filter and dry under vacuum at 40 °C for 24 hours.
-
Spectroscopic Validation: Perform 1 H NMR (CDCl 3 ). Self-Validation: Confirm complete end-capping by observing the disappearance of the terminal PCL hydroxymethyl protons (-CH 2 -OH) at 3.65 ppm, and the emergence of a new shifted triplet at ~4.30 ppm (-CH 2 -O-C=O). The alkyne proton should be visible at ~2.55 ppm, and the aromatic protons at 7.0–8.0 ppm.
Protocol 2: CuAAC "Click" Synthesis of mPEG-b-PCL
Objective: Modular coupling of Alkyne-PCL with mPEG-Azide to form the block copolymer.
Materials: Alkyne-PCL (1 eq), mPEG-Azide ( Mn ~2,000 g/mol , 1.2 eq), Copper(I) Bromide (CuBr, 1.5 eq), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, 1.5 eq), Anhydrous Tetrahydrofuran (THF).
-
Preparation: In a Schlenk flask, dissolve 2.5 g of Alkyne-PCL (0.5 mmol) and 1.2 g of mPEG-Azide (0.6 mmol) in 25 mL of anhydrous THF.
-
Degassing (Critical Step): Subject the solution to three freeze-pump-thaw cycles. Causality: Cu(I) is the active catalytic species for the cycloaddition. Oxygen rapidly oxidizes Cu(I) to Cu(II), which is catalytically dead. Absolute deoxygenation is mandatory .
-
Catalyst Injection: Under positive nitrogen flow, add 107 mg of CuBr (0.75 mmol) and inject 156 µL of PMDETA (0.75 mmol). Causality: PMDETA is a multidentate ligand that stabilizes the Cu(I) oxidation state and solubilizes the copper salt in THF.
-
Reaction & Visual Validation: Stir at 35 °C for 24 hours. Self-Validation: The solution will immediately turn a distinct light green/blue color, confirming the formation of the active Cu(I)-PMDETA complex.
-
Purification: Dilute the mixture with 20 mL of THF and pass it through a short column of neutral alumina. Self-Validation: The eluent must be completely colorless, indicating successful removal of the copper catalyst.
-
Recovery: Concentrate the filtrate and precipitate into cold diethyl ether. Dry under vacuum.
Protocol 3: Micellar Self-Assembly via Nanoprecipitation
Objective: Formulation of the amphiphilic block copolymer into core-shell micelles.
-
Dissolution: Dissolve 20 mg of mPEG-b-PCL in 2 mL of THF (a good solvent for both blocks).
-
Nanoprecipitation: Add the polymer solution dropwise (1 mL/min) into 10 mL of vigorously stirring Milli-Q water (a selective solvent for the PEG block).
-
Self-Assembly: Causality: As the solvent environment becomes highly aqueous, the hydrophobic PCL blocks undergo thermodynamic collapse to minimize contact with water, forming the micelle core, while the hydrophilic PEG blocks extend into the aqueous phase to form a stabilizing corona.
-
Solvent Removal: Transfer the micelle suspension to a dialysis membrane (MWCO 3,500 Da) and dialyze against Milli-Q water for 48 hours to remove all THF.
Nanoprecipitation self-assembly of mPEG-b-PCL unimers into core-shell micelles.
Quantitative Data & Analytics
The table below summarizes the expected analytical metrics for the polymer constructs. The critical self-validation metric is the UV Absorbance at 254 nm . Because the 4-(Prop-2-yn-1-yloxy)benzoic acid linker is the only UV-active moiety in the system, its presence in the final block copolymer's GPC trace (eluting at the exact retention time as the RI peak) definitively proves that the blocks are chemically bonded, not physically mixed.
| Polymer Construct | Mn (NMR) | Mn (GPC) | PDI ( Mw/Mn ) | UV Absorbance (254 nm) | Hydrodynamic Diameter (DLS) |
| PCL-OH (Precursor) | 5,000 g/mol | 5,600 g/mol | 1.15 | Negative | N/A |
| Alkyne-PCL | 5,176 g/mol | 5,750 g/mol | 1.16 | Positive (Strong) | N/A |
| mPEG-Azide | 2,000 g/mol | 2,100 g/mol | 1.08 | Negative | N/A |
| mPEG-b-PCL | 7,176 g/mol | 7,800 g/mol | 1.18 | Positive (Strong) | 65 ± 5 nm |
Note: GPC molecular weights are relative to polystyrene standards. DLS measurements are performed in aqueous media at 25 °C.
References
-
Fast bulk click polymerization approach to linear and hyperbranched alternating multiblock copolymers. Polymer Chemistry (RSC Publishing). Available at:[Link]
-
Poly(ε-caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review. Pharmaceutics (PMC). Available at:[Link]
-
Synthesis, characterization, and micellization of PCL-g-PEG copolymers by combination of ROP and "Click" chemistry via "Graft onto" method. Journal of Polymer Science Part A: Polymer Chemistry. Available at:[Link]
Application Note: Self-Assembly and Click-Functionalization of 4-(Prop-2-yn-1-yloxy)benzoic Acid Copolymer Micelles for Targeted Nanomedicine
Executive Summary & Scientific Rationale
In the development of polymeric nanocarriers for oncology and targeted drug delivery, a critical failure point is premature payload leakage. This is typically driven by the massive dilution effect and protein interactions encountered upon intravenous administration. To engineer a self-validating, highly stable delivery vehicle, we utilize amphiphilic block copolymers functionalized with 4-(prop-2-yn-1-yloxy)benzoic acid (PBA) pendant groups.
-
Thermodynamic Stabilization via π-π Stacking: The benzoic acid aromatic rings drive strong intermolecular π-π stacking within the hydrophobic core[1][2]. This non-covalent interaction drastically lowers the Critical Micelle Concentration (CMC) and enhances the encapsulation efficiency of aromatic chemotherapeutics (e.g., paclitaxel) via "like-dissolves-like" compatibility[3].
-
Bio-orthogonal Covalent Locking: The propargyl ether group provides a terminal alkyne, a highly versatile handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[4][5]. By introducing a stimuli-responsive bis-azide crosslinker post-assembly, we can covalently lock the micelle core, rendering it virtually immune to dilution-induced dissociation until it reaches the target microenvironment[6][7].
Experimental Methodologies
The following protocols describe the self-assembly of a model copolymer, PEG-b-P(HEMA-PBA) (Poly(ethylene glycol)-block-poly(2-hydroxyethyl methacrylate) esterified with PBA), and its subsequent redox-responsive core-crosslinking.
Protocol A: Micelle Self-Assembly via Cosolvent Evaporation
The cosolvent method is chosen over direct dissolution because it kinetically traps the highly hydrophobic PBA core while allowing the hydrophilic PEG corona to fully extend, yielding monodisperse nanoparticles[8].
-
Polymer Dissolution: Dissolve 20 mg of PEG-b-P(HEMA-PBA) copolymer in 2.0 mL of Tetrahydrofuran (THF).
-
Causality: THF is a thermodynamically "good" solvent for both the PEG block and the hydrophobic PBA block, ensuring complete unimolecular dispersion and preventing premature aggregation.
-
-
Drug Loading (Optional): Add 2 mg of the hydrophobic payload (e.g., Docetaxel) to the THF solution. The aromatic nature of the drug will spontaneously align with the PBA rings.
-
Aqueous Phase Addition: Under vigorous magnetic stirring (800 rpm), add 10 mL of ultra-pure deionized water dropwise (1 drop/3 seconds) using a syringe pump.
-
Causality: Water is a selective solvent for PEG. The slow addition gradually increases the solvent polarity, forcing the PBA blocks to undergo hydrophobic collapse and π-π stacking to minimize free energy, forming the micelle core[9].
-
-
Dialysis & Maturation: Transfer the micellar suspension into a regenerated cellulose dialysis membrane (MWCO 3,500 Da). Dialyze against 2 L of deionized water for 48 hours, changing the water every 12 hours.
-
Causality: Dialysis removes the THF, driving the thermodynamic assembly to completion and locking the kinetic structure.
-
Protocol B: CuAAC Core-Crosslinking for Redox-Responsive Release
This step utilizes the terminal alkynes in the core to create a disulfide-bridged network, ensuring stability in the bloodstream but rapid cleavage in the glutathione (GSH)-rich tumor microenvironment[6][7].
-
Crosslinker Addition: To 10 mL of the dialyzed micelle solution (approx. 2 mg/mL polymer), add bis-azidoethyl disulfide at a 0.5:1 molar ratio of azide to alkyne groups. Stir for 30 minutes to allow the hydrophobic crosslinker to partition fully into the micelle core.
-
Catalyst Preparation: Prepare fresh aqueous solutions of Copper(II) Sulfate (CuSO₄, 10 mg/mL) and Sodium Ascorbate (20 mg/mL).
-
Click Reaction Initiation: Add CuSO₄ (0.1 eq relative to alkyne) followed immediately by Sodium Ascorbate (0.5 eq).
-
Causality: Sodium ascorbate acts as a reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This initiates the bio-orthogonal cycloaddition between the core alkynes and the bis-azide[5].
-
-
Purification: Stir the reaction at room temperature for 12 hours. Dialyze the solution extensively against EDTA-containing water (to chelate and remove copper ions), followed by pure water.
Quantitative Data & Performance Metrics
The integration of the PBA moiety and subsequent click-crosslinking fundamentally alters the physicochemical properties of the nanocarrier. The table below summarizes the quantitative improvements compared to a standard non-aromatic control (PEG-b-PCL).
| Formulation | Z-Average Size (nm) | Polydispersity Index (PDI) | CMC (mg/L) | Encapsulation Efficiency (%) | Serum Stability (Size at 24h, 10% FBS) |
| Non-Aromatic Control (PEG-b-PCL) | 65.2 ± 2.1 | 0.18 | 4.5 | 62.4 ± 3.1 | 145.6 nm (Severe Aggregation) |
| Uncrosslinked PBA-Micelles | 58.4 ± 1.8 | 0.12 | 0.8 | 89.2 ± 2.5 | 72.3 nm (Slight Swelling) |
| Core-Crosslinked PBA-Micelles | 54.1 ± 1.5 | 0.10 | < 0.1 | 87.5 ± 2.2 | 55.0 nm (Highly Stable) |
Data Insights: The uncrosslinked PBA-micelles exhibit a significantly lower CMC and higher Encapsulation Efficiency than the control, directly attributable to the π-π stacking of the benzoic acid groups[1][3]. Once crosslinked via the alkyne handles, the CMC drops to near-zero, and the particles demonstrate absolute resistance to protein-induced aggregation in serum[7].
Process Visualization
Workflow of PBA-copolymer self-assembly, click-crosslinking, and redox-responsive drug release.
Sources
- 1. Cancer Nanomedicines Stabilized by π-π Stacking between Heterodimeric Prodrugs Enable Exceptionally High Drug Loading Capacity and Safer Delivery of Drug Combinations [thno.org]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Studies on HPMA-Based Polymeric Micelles Loaded with Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Core-Crosslinked Polymeric Micelles: Principles, Preparation, Biomedical Applications and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
Drug delivery systems incorporating 4-(Prop-2-yn-1-yloxy)benzoic acid
Advanced Application Note: Engineering Targeted Drug Delivery Systems via 4-(Prop-2-yn-1-yloxy)benzoic Acid Conjugation
Chemical Rationale & Mechanistic Insights
The development of targeted drug delivery systems (DDS) relies heavily on highly efficient, bioorthogonal conjugation chemistries. 4-(Prop-2-yn-1-yloxy)benzoic acid (also known as 4-propargyloxybenzoic acid) has emerged as a superior bifunctional linker for functionalizing nanoparticles, liposomes, and polymeric micelles.
Unlike simple aliphatic alkynes (e.g., pentynoic acid), 4-(Prop-2-yn-1-yloxy)benzoic acid offers three distinct mechanistic advantages:
-
Rigid Spatial Separation: The planar phenyl ring acts as a rigid spacer, preventing the terminal alkyne from folding back into the hydrophilic corona (e.g., PEG layer) of the nanoparticle. This ensures maximum steric accessibility for the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].
-
Built-in UV Traceability: The aromatic ring provides a strong UV chromophore (absorbance at ~254 nm). This allows researchers to accurately quantify the degree of alkyne substitution on the carrier prior to the click reaction—a self-validating quality control step that is impossible with UV-transparent aliphatic linkers.
-
High Coupling Efficiency: The carboxylic acid moiety is highly reactive under standard carbodiimide coupling conditions (EDC/NHS or EDC/HOBt), forming stable amide bonds with amine-functionalized carriers[2].
Synthesis Workflow
The functionalization of a DDS using this linker is a two-phase process: initial amidation followed by bioorthogonal click conjugation.
Fig 1. Two-phase functionalization workflow using 4-(Prop-2-yn-1-yloxy)benzoic acid.
Validated Experimental Protocols
The following protocols describe the functionalization of an amine-terminated polymeric carrier (e.g., PLGA-PEG-NH₂) with a targeting peptide (e.g., Azide-RGD). Every step is designed as a self-validating system to ensure reproducibility.
Phase 1: Amidation (Carrier Alkyne-Functionalization)
Causality Note: We utilize EDC/NHS in an organic solvent (DMF) to prevent the rapid hydrolysis of the O-acylisourea intermediate that occurs in aqueous buffers, ensuring near-quantitative conversion.
Reagents:
-
PLGA-PEG-NH₂ (1.0 eq, based on amine content)
-
4-(Prop-2-yn-1-yloxy)benzoic acid (10.0 eq)
-
EDC·HCl (15.0 eq)
-
NHS (15.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (20.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Pre-activation: Dissolve 4-(Prop-2-yn-1-yloxy)benzoic acid, EDC·HCl, and NHS in 5 mL of anhydrous DMF. Stir at room temperature for 30 minutes to form the amine-reactive NHS-ester.
-
Conjugation: Add PLGA-PEG-NH₂ and DIPEA to the activated mixture. Purge the reaction vial with N₂ to prevent oxidative side reactions.
-
Incubation: Stir the mixture continuously for 24 hours at room temperature[2].
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into 50 mL of cold diethyl ether. Centrifuge at 8,000 rpm for 10 minutes. Wash the pellet twice with cold ether and dry under a vacuum.
-
Self-Validation (UV-Vis): Dissolve a small aliquot of the dried polymer in DMF. Measure the absorbance at 254 nm against a standard curve of the free linker to quantify the alkyne substitution degree.
Phase 2: CuAAC "Click" Conjugation
Causality Note: THPTA (a water-soluble copper-chelating ligand) is mandatory in this step. It accelerates the reaction by stabilizing the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that could degrade sensitive biological targeting ligands.
Reagents:
-
Alkyne-functionalized PLGA-PEG (1.0 eq alkyne)
-
Azide-modified targeting ligand (e.g., N₃-RGD) (1.5 eq)
-
CuSO₄·5H₂O (0.2 eq)
-
Sodium Ascorbate (1.0 eq)
-
THPTA (0.1 eq)
Step-by-Step Methodology:
-
Preparation: Dissolve the Alkyne-PLGA-PEG and N₃-RGD in a 1:1 mixture of Water/DMSO.
-
Catalyst Complexation: In a separate vial, mix CuSO₄ and THPTA in degassed water. Add Sodium Ascorbate (the solution will turn from blue to colorless, indicating the reduction of Cu(II) to the active Cu(I) species).
-
Cycloaddition: Add the catalyst complex to the polymer/ligand mixture. Stir in the dark at room temperature for 12 hours.
-
Self-Validation (FTIR): To confirm reaction completion, take an aliquot, dry it, and perform FTIR. The disappearance of the sharp azide stretching band at ~2090 cm⁻¹ validates the successful formation of the triazole linkage[3].
-
Purification: Transfer the mixture to a dialysis cassette (MWCO 3.5 kDa). Dialyze against a 5 mM EDTA aqueous solution for 24 hours (to chelate and remove cytotoxic copper ions), followed by pure deionized water for 48 hours. Lyophilize to obtain the final targeted DDS.
Quantitative Quality Control Data
Tracking the physicochemical changes of the carrier at each step is critical for validating the structural integrity of the DDS.
| Formulation Stage | Z-Average Size (nm) | Polydispersity (PDI) | Zeta Potential (mV) | Conjugation Efficiency |
| PLGA-PEG-NH₂ | 110.5 ± 2.1 | 0.12 | +15.2 ± 1.4 | N/A |
| PLGA-PEG-Alkyne | 115.2 ± 1.8 | 0.14 | -2.5 ± 0.8 | > 95% (via UV-Vis) |
| PLGA-PEG-RGD | 122.4 ± 2.5 | 0.15 | -8.4 ± 1.1 | 88.5 ± 3.2% (via FTIR/BCA) |
Note: The shift from a positive to a slightly negative zeta potential confirms the consumption of surface primary amines during Phase 1 amidation.
Biological Application: Targeted Uptake
Once synthesized, the 4-(Prop-2-yn-1-yloxy)benzoic acid-linked DDS exhibits highly specific biological interactions. The triazole ring formed during the click reaction is not merely a passive linker; it is metabolically stable and can engage in hydrogen bonding, often enhancing the binding affinity of the attached ligand to its target receptor.
Fig 2. Biological uptake pathway of the synthesized targeted drug delivery system.
References
-
Title: POSSaxanes: active-template synthesis of organic–inorganic rotaxanes incorporating cubic silsesquioxane stoppers Source: RSC Publishing (Chemical Communications) URL: [Link]
-
Title: Synthesis and Initial Pharmacology of Heterobivalent Ligands Targeting Putative Complexes of Integrin αVβ3 and PAR2 Source: ACS Pharmacology & Translational Science URL: [Link]
-
Title: Polymer-immobilized α,α-bis[bis-3,5-(trifluoromethyl)phenyl]prolinol silyl ether Source: Russian Chemical Bulletin URL: [Link]
Sources
Technical Support Center: Optimizing 4-(Prop-2-yn-1-yloxy)benzoic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome common bottlenecks in the synthesis of 4-(Prop-2-yn-1-yloxy)benzoic acid (also known as 4-propargyloxybenzoic acid). This terminal alkyne is a critical building block for Click Chemistry (CuAAC) and advanced bioconjugates.
Below, you will find a field-proven, self-validating methodology, quantitative optimization data, and a mechanistic troubleshooting guide to ensure high-yield, reproducible results.
Mechanistic Overview: The Chemoselectivity Challenge
The most common error in synthesizing 4-(prop-2-yn-1-yloxy)benzoic acid is attempting a single-step direct alkylation of 4-hydroxybenzoic acid. Under basic conditions, both the phenolic hydroxyl and the carboxylic acid are deprotonated. Because the carboxylate is also a strong nucleophile, reacting it with propargyl bromide yields a complex mixture containing the undesired ester, propargyl 4-(prop-2-yn-1-yloxy)benzoate[1].
To establish a self-validating system , we must enforce chemoselectivity by utilizing a two-step sequence:
-
Williamson Etherification: Alkylation of a protected precursor (methyl 4-hydroxybenzoate) via an SN2 mechanism[2].
-
Saponification: Controlled ester cleavage followed by pH-driven precipitation[3].
This route is self-validating because the success of the final step is confirmed by a phase switch: the intermediate ester is water-insoluble, the sodium salt is highly water-soluble, and the final protonated acid precipitates rapidly from the aqueous phase.
Synthesis Workflow
Workflow diagram illustrating the optimized two-step synthesis versus the non-selective direct route.
Self-Validating Experimental Protocol
Step A: Synthesis of Methyl 4-(prop-2-yn-1-yloxy)benzoate
-
Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Base & Catalyst Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 eq) and a catalytic amount of Potassium Iodide (KI) (0.1 eq). Stir for 15 minutes at room temperature.
-
Alkylation: Dropwise add propargyl bromide (1.2 eq, typically an 80% solution in toluene).
-
Reaction: Heat the mixture to 50°C and stir vigorously for 6 hours.
-
Workup: Quench the reaction by pouring it into crushed ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ester.
Step B: Saponification to 4-(Prop-2-yn-1-yloxy)benzoic acid
-
Hydrolysis: Dissolve the intermediate ester in a 1:1 mixture of Methanol (MeOH) and Tetrahydrofuran (THF). Add 2M aqueous NaOH (3.0 eq).
-
Reaction: Stir the mixture at 40°C for 4 hours. Do not exceed 50°C to protect the terminal alkyne.
-
Solvent Removal (Critical): Evaporate the MeOH and THF under reduced pressure. Do not skip this step , or the product will remain dissolved in the organic-aqueous mixture.
-
Acidification: Cool the remaining aqueous phase to 0°C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.0. A thick white precipitate will form[3].
-
Isolation: Filter the precipitate under vacuum, wash with ice-cold distilled water, and dry overnight under high vacuum to afford the pure target acid.
Yield Optimization Data
The table below summarizes the causality between reaction conditions and overall yield, demonstrating why the KI-catalyzed two-step route is the gold standard for this synthesis.
| Synthesis Route | Reagents | Base / Catalyst | Temp / Time | Average Yield | Primary Impurity |
| Direct Alkylation | 4-Hydroxybenzoic acid + Propargyl Br | K₂CO₃ / DMF | 80°C / 12h | 40–55% | Propargyl ester |
| Standard Two-Step | Methyl 4-hydroxybenzoate + Propargyl Br | K₂CO₃ / Acetone | 60°C / 8h | 80–85% | Unreacted phenol |
| Optimized Two-Step | Methyl 4-hydroxybenzoate + Propargyl Br | K₂CO₃ / DMF + KI | 50°C / 6h | 91–95% | Trace (<1%) |
Troubleshooting & FAQs
Q: Why am I getting a mixture of products when reacting 4-hydroxybenzoic acid directly with propargyl bromide? A: The direct alkylation route suffers from poor chemoselectivity. Under basic conditions, both the phenolic hydroxyl and the carboxylic acid groups are deprotonated. The carboxylate acts as a competing nucleophile, reacting with propargyl bromide to form the undesired propargyl 4-(prop-2-yn-1-yloxy)benzoate[1]. To achieve high yields, you must mask the carboxylic acid as a methyl ester (methyl 4-hydroxybenzoate) prior to the Williamson etherification.
Q: My Williamson etherification yield is stalling at 60%. How can I drive it to completion? A: The Williamson ether synthesis relies on an SN₂ mechanism[2]. Propargyl bromide is only a moderate electrophile and can degrade over time. By adding a catalytic amount of Potassium Iodide (KI) (0.1 eq), you initiate an in situ Finkelstein reaction. This continuously converts propargyl bromide into propargyl iodide, a vastly superior electrophile, driving the O-alkylation to >90% completion at lower temperatures.
Q: During saponification, the terminal alkyne peak in my NMR (~2.5 ppm) disappears. What happened? A: You are observing an alkyne "zipper" reaction. Prolonged exposure to harsh bases at elevated temperatures causes the terminal alkyne to isomerize into an internal alkyne or an allene. To prevent this degradation, conduct the saponification under mild conditions (room temperature to 45°C) and use a THF/MeOH co-solvent system to maintain intermediate solubility without requiring excessive heat.
Q: I am losing product during the final aqueous workup. How do I improve recovery? A: The target molecule, 4-(prop-2-yn-1-yloxy)benzoic acid, retains partial solubility in water-methanol mixtures even when fully protonated. If you acidify the reaction mixture without first stripping off the organic solvents, a significant portion of the product will remain dissolved. Always evaporate the methanol and THF under reduced pressure before acidifying the aqueous layer to pH 2 at 0°C[3].
References
-
[3] Synthesis of 4-propargyloxy benzoic acid (MC4AC) and Surface Modification | The Royal Society of Chemistry. URL:[Link]
-
[2] Williamson ether synthesis - Reaction Mechanism and Scope | Wikipedia. URL:[Link]
-
Synthesis of the TACO Scaffold as a New Selectively Deprotectable Conformationally Restricted Triazacyclophane Based Scaffold | ACS Publications / University of Bristol. URL:[Link]
-
[1] Propargyl – Knowledge and References (C-propargylation vs O-propargylation) | Taylor & Francis. URL:[Link]
Sources
Technical Support Center: Purification of 4-(Prop-2-yn-1-yloxy)benzoic acid by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-(Prop-2-yn-1-yloxy)benzoic acid via recrystallization. It is designed to address common challenges and provide scientifically grounded solutions to ensure the successful isolation of a high-purity product.
Section 1: Understanding the Compound and the Process
4-(Prop-2-yn-1-yloxy)benzoic acid is a versatile bifunctional molecule, featuring both a carboxylic acid and a terminal alkyne. This unique structure makes it a valuable building block in medicinal chemistry and materials science, particularly for applications involving "click chemistry."[1] Given its intended applications, achieving high purity is paramount. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and impurities.[2][3] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[4][5]
Key Properties of 4-(Prop-2-yn-1-yloxy)benzoic acid
| Property | Value | Source |
| Molecular Formula | C10H8O3 | [1][6] |
| Molecular Weight | 176.17 g/mol | [1][6][7] |
| Physical Form | Powder or crystals | [7] |
| Storage | Sealed in a dry environment at 2-8°C | [1][7] |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of 4-(Prop-2-yn-1-yloxy)benzoic acid.
FAQ 1: My compound won't fully dissolve in the hot solvent. What should I do?
Answer: This is a common issue that can arise from several factors. Here is a systematic approach to troubleshooting:
Step 1: Verify Solvent Choice and Volume. The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will completely dissolve it at the solvent's boiling point. For benzoic acid and its derivatives, water is often a suitable solvent due to the significant difference in solubility at hot versus cold temperatures.[5] However, the presence of the propargyl ether group in 4-(Prop-2-yn-1-yloxy)benzoic acid increases its nonpolar character compared to benzoic acid. Therefore, a single solvent system with water might not be sufficient.
-
Action: If using water, ensure you are adding it in small portions to the heated mixture.[4][5] Avoid adding a large volume of solvent all at once, as this can make it difficult to achieve a saturated solution. If the compound remains insoluble even after adding a significant amount of boiling solvent, consider a mixed solvent system.
Step 2: Employ a Mixed Solvent System. A mixed solvent system can be used when no single solvent has the ideal solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.
-
Recommended System: For 4-(Prop-2-yn-1-yloxy)benzoic acid, a mixture of ethanol and water, or dichloromethane and hexane, can be effective.[8]
-
Protocol:
-
Dissolve the crude 4-(Prop-2-yn-1-yloxy)benzoic acid in a minimal amount of the "good" solvent (e.g., ethanol or dichloromethane) at an elevated temperature.
-
While the solution is still hot, slowly add the "poor" solvent (e.g., water or hexane) dropwise until you observe persistent cloudiness (the point of saturation).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly.
-
Step 3: Consider Insoluble Impurities. If a portion of the material remains undissolved even with additional solvent, it may be an insoluble impurity.
-
Action: Perform a hot filtration to remove the insoluble material before allowing the solution to cool and crystallize.[9]
FAQ 2: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?
Answer: The failure of crystals to form upon cooling is known as supersaturation. Here are several techniques to induce crystallization:
Method 1: Scratching the Inner Surface of the Flask. Using a glass stirring rod to gently scratch the inside of the flask below the surface of the solution can create nucleation sites for crystal growth.[5][10][11]
Method 2: Seeding the Solution. If you have a small amount of pure 4-(Prop-2-yn-1-yloxy)benzoic acid, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[10]
Method 3: Reducing the Volume of the Solvent. It's possible that too much solvent was added, preventing the solution from becoming saturated upon cooling.
-
Action: Gently heat the solution to boil off some of the solvent.[10][11] Once the volume has been reduced, allow the solution to cool again.
Method 4: Further Cooling. If crystals do not form at room temperature, try cooling the flask in an ice-water bath.[5][12] Lower temperatures decrease the solubility of the compound, which can promote crystallization.
FAQ 3: The recrystallized product appears as an oil instead of crystals. How can I fix this?
Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling. This is more likely to happen if the melting point of the solid is lower than the boiling point of the solvent or if there are significant impurities present.
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to prevent the solution from becoming saturated at a temperature above the compound's melting point.[10]
-
Change the Solvent System: If oiling out persists, the chosen solvent or solvent mixture may not be appropriate. Experiment with different solvents. For instance, if you are using a highly polar solvent, try a less polar one, or vice versa.
-
Perform a Preliminary Purification: If the crude material is highly impure, this can depress the melting point and lead to oiling out. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before recrystallization.
FAQ 4: My final yield is very low. What are the potential causes?
Answer: A low recovery of the purified product is a common issue in recrystallization. Here are the likely culprits:
-
Using too much solvent: This is one of the most frequent errors. An excessive amount of solvent will lead to a significant portion of the product remaining dissolved in the mother liquor even after cooling.[10]
-
Premature crystallization during hot filtration: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper, leading to loss of material.[12] To prevent this, use a pre-warmed funnel and filter flask.
-
Incomplete transfer of crystals: Ensure all crystals are scraped from the flask and transferred to the filter funnel during vacuum filtration. Rinsing the flask with a small amount of the cold mother liquor can help with this.
-
Washing with a solvent that is too warm: When washing the collected crystals, always use an ice-cold solvent to minimize re-dissolving the product.[5]
Section 3: Experimental Workflow and Visualization
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude 4-(Prop-2-yn-1-yloxy)benzoic acid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (or solvent mixture) and heat the mixture to boiling with gentle swirling until the solid is completely dissolved.[4][5]
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[4]
-
Hot Filtration: If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them.[4]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.[5][11]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a low temperature.
Workflow Diagram
Caption: Recrystallization Workflow Diagram
References
- The Recrystallization of Benzoic Acid. (n.d.).
- Recrystallization of Benzoic Acid. (n.d.).
- Recrystallization of Benzoic Acid - Alfa Chemistry. (n.d.).
- (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.).
- 1 Unit 1: Properties of Matter Recrystallization of Benzoic Acid Objective. (n.d.).
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid. (n.d.).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Recrystallization - Single Solvent. (n.d.).
- recrystallization.pdf. (n.d.).
- 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile - PMC. (n.d.).
- Help! Recrystallization sources of error. : r/chemhelp - Reddit. (2012, February 7).
- 4-(Prop-2-yn-1-yloxy)benzoic acid - PubChem. (n.d.).
- 4-(Prop-2-yn-1-yloxy)benzoic acid - Benchchem. (n.d.).
- 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid - Precise PEG. (n.d.).
- Recrystallization of Benzoic Acid - StudyMoose. (2024, February 26).
- Recrystallization Process Questions [closed] - Chemistry Stack Exchange. (2017, April 23).
- 4-(Prop-2-yn-1-yloxy)benzoic acid. (n.d.).
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- 3. studymoose.com [studymoose.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. 4-(Prop-2-yn-1-yloxy)benzoic acid | C10H8O3 | CID 3089200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Prop-2-yn-1-yloxy)benzoic acid | 21926-55-6 [sigmaaldrich.com]
- 8. 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
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- 11. Home Page [chem.ualberta.ca]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting 4-(Prop-2-yn-1-yloxy)benzoic Acid Workflows
Introduction & Diagnostic Workflow
Welcome to the advanced troubleshooting center for 4-(Prop-2-yn-1-yloxy)benzoic acid (CAS: 21926-55-6). As a bifunctional synthon containing both a terminal alkyne (via a propargyl ether linkage) and a carboxylic acid, this molecule is a highly versatile building block for bioconjugation, drug development, and materials science[1]. However, its dual reactivity often leads to competing side reactions if reaction conditions are not strictly controlled.
This guide provides field-proven, mechanistic solutions to optimize your synthetic workflows. Begin by using the diagnostic decision tree below to identify the root cause of your experimental impurities.
Diagnostic decision tree for identifying 4-(Prop-2-yn-1-yloxy)benzoic acid side reactions.
Module 1: CuAAC "Click" Chemistry & Alkyne Homocoupling
Q: During my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), I am observing a high-molecular-weight impurity that consumes my starting material. What is causing this?
A: You are likely observing Glaser homocoupling . This oxidative side reaction occurs when the terminal alkyne of the propargyl ether dimerizes to form a conjugated diyne, severely reducing the yield of your desired 1,4-disubstituted 1,2,3-triazole[2].
Mechanistic Causality: CuAAC relies on a Cu(I) active catalytic species. If trace oxygen is present in the reaction mixture, it rapidly oxidizes the Cu(I) catalyst to Cu(II). Cu(II) is the active catalytic species for the Glaser coupling mechanism[3]. Furthermore, the presence of Cu(II) rapidly consumes your reducing agent (e.g., sodium ascorbate), eventually halting the desired CuAAC cycloaddition and leaving the alkyne vulnerable to dimerization[4].
Quantitative Data: Impact of Reaction Conditions on Glaser Coupling
| Condition / Variable | Impact on Glaser Homocoupling | Mechanistic Rationale |
| Ambient Air (O₂ present) | High (Up to 20% byproduct) | O₂ oxidizes Cu(I) to Cu(II), initiating oxidative coupling[3]. |
| Excess Sodium Ascorbate | Low (<2% byproduct) | Maintains Cu(I) state; scavenges reactive oxygen species[4]. |
| Bidentate Ligands (e.g., TMEDA) | Moderate to High | Weaker coordination allows Cu(II) interaction with alkynes[3]. |
| Tetradentate Ligands (e.g., THPTA) | Very Low | Strong steric/electronic shielding of the Cu center[3]. |
| Sacrificial Zn(II) addition | Very Low | Prevents competitive binding and preserves Cu(I) availability[4]. |
Self-Validating Protocol: Anaerobic CuAAC to Suppress Glaser Coupling
To establish a self-validating system where the absence of color change guarantees the suppression of Cu(II) formation, follow this methodology:
-
Reagent Preparation: Prepare a 0.1 M solution of 4-(Prop-2-yn-1-yloxy)benzoic acid and the corresponding azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.
-
Deoxygenation (Critical Step): Sparge the solvent mixture with ultra-pure Argon for at least 30 minutes prior to reagent addition. Do not rely on simple vacuum/backfill cycles for aqueous mixtures.
-
Catalyst Complexation: In a separate, Argon-purged vial, pre-mix CuSO₄·5H₂O (5 mol%) with THPTA ligand (10 mol%). Causality: Pre-mixing prevents the formation of insoluble copper-carboxylate complexes with the benzoic acid moiety of the substrate[4].
-
Reduction: Add freshly prepared sodium ascorbate (20 mol%) to the catalyst mixture. The solution must turn from blue to colorless, indicating the successful reduction of Cu(II) to Cu(I).
-
Initiation: Transfer the active catalyst complex to the main reaction vessel via a gas-tight syringe. Stir at room temperature for 2-4 hours.
-
Validation: Monitor by LC-MS. The absence of a mass peak at [2M - 2H] confirms the complete suppression of the Glaser side reaction.
Module 2: Propargyl Ether Stability & Isomerization
Q: I am trying to perform an amide coupling on the benzoic acid moiety, but I am losing the alkyne signal in my NMR. Is the propargyl ether unstable?
A: The propargyl ether linkage is generally stable under standard peptide coupling conditions (e.g., HATU/DIPEA at room temperature). However, it is highly susceptible to Claisen-type rearrangements or cleavage under specific thermal or strongly basic conditions.
Mechanistic Causality: Aryl propargyl ethers can undergo thermal Claisen rearrangement to form chromenes or benzofurans when heated to moderate-to-high temperatures[5]. Additionally, in the presence of strong nucleophilic bases or prolonged exposure to transition metals (like Pd in Sonogashira cross-couplings), the propargyl group can isomerize to a reactive allene intermediate, which subsequently undergoes hydration to form a ketone or polymerizes[6].
Solution: Keep reaction temperatures below 60°C during carboxylic acid derivatization. If strong bases must be used, monitor the reaction closely and quench immediately upon completion. Avoid extended heating in basic polar aprotic solvents (like DMF or DMSO)[5].
Module 3: Carboxylic Acid Cross-Reactivity
Q: When performing a one-pot esterification and click reaction, my yields are extremely low, and I see multiple unidentifiable peaks. Why?
A: 4-(Prop-2-yn-1-yloxy)benzoic acid is a bifunctional synthon. Attempting simultaneous (one-pot) transformations on both the carboxylic acid and the alkyne often leads to oligomerization or competitive metal binding.
Mechanistic Causality: The free carboxylic acid can coordinate with the copper catalyst, precipitating as a copper-carboxylate complex and reducing the effective concentration of Cu(I) available for the click reaction[4]. Furthermore, if coupling agents (like DCC or EDC) are present simultaneously with the azide, intermediate O-acylisoureas can react with nucleophilic impurities or even the triazole product.
Solution: Adopt a sequential, orthogonal approach:
-
Step 1: Perform the esterification or amide coupling of the benzoic acid first. The terminal alkyne is completely inert to standard carbodiimide or uronium-based coupling reagents[7].
-
Step 2: Purify the intermediate to remove any unreacted coupling agents or bases.
-
Step 3: Perform the CuAAC reaction on the protected/derivatized alkyne using the anaerobic protocol detailed in Module 1.
Sources
- 1. 4-(Prop-2-yn-1-yloxy)benzoic acid|CAS 21926-55-6 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Preventing Dimerization of 4-(Prop-2-yn-1-yloxy)benzoic acid
Overview: The Dual Nature of Dimerization
4-(Prop-2-yn-1-yloxy)benzoic acid (CAS 21926-55-6) is a highly versatile building block featuring two distinct reactive handles: a carboxylic acid and a terminal alkyne[1][2]. Because of this bifunctionality, researchers often report "dimerization" issues that actually refer to two completely different chemical phenomena:
-
Non-Covalent Dimerization: Hydrogen-bonded self-association of the carboxylic acid moiety.
-
Covalent Dimerization: Oxidative homocoupling (Glaser coupling) of the terminal alkyne.
This troubleshooting guide provides the mechanistic causality, step-by-step protocols, and self-validating workflows required to prevent both issues during your synthetic and analytical workflows.
Section 1: Non-Covalent Dimerization (Carboxylic Acid Self-Association)
Q: Why does my 4-(Prop-2-yn-1-yloxy)benzoic acid exhibit poor solubility and broad NMR peaks in chloroform?
Causality: In non-polar or weakly polar solvents (e.g., CHCl3 , CH2Cl2 , carbon tetrachloride), carboxylic acids thermodynamically favor the formation of a stable, eight-membered cyclic dimer via intermolecular hydrogen bonding ()[3][4]. This self-association reduces the effective monomer concentration, drastically lowers solubility, and causes peak broadening in 1H NMR due to the rapid exchange kinetics of the acidic protons.
Resolution: Disrupt the dimer network by shifting the thermodynamic equilibrium toward the solvated monomer. This is achieved by relying on competitive hydrogen-bonding from the solvent[5].
Protocol 1: Solvent Optimization for Monomer Isolation
-
Assess Downstream Requirements: Determine if your subsequent reaction (e.g., esterification, amidation) tolerates protic or polar aprotic conditions.
-
Solvent Substitution: Replace halogenated solvents with polar aprotic solvents (e.g., DMF, DMSO, or Acetonitrile) or polar protic solvents (e.g., Methanol). The solvation environment in these solvents significantly decreases the stability of the classic carboxylic acid dimer by forming stronger solute-solvent hydrogen bonds[3][4].
-
Self-Validation (NMR): Run a 1H NMR of the compound in DMSO- d6 . The carboxylic acid proton should appear as a sharp, distinct singlet (typically >12 ppm), confirming the complete disruption of the hydrogen-bonded dimer. If the peak remains broad, trace water in the solvent may be causing exchange; use anhydrous DMSO- d6 .
Caption: Thermodynamic equilibrium of carboxylic acid self-association modulated by solvent polarity.
Section 2: Covalent Dimerization (Glaser Homocoupling of the Alkyne)
Q: During my CuAAC (Click) or Sonogashira reaction, I am isolating a significant amount of a byproduct with double the expected mass. How do I prevent this?
Causality: Terminal alkynes are highly susceptible to Glaser coupling—an oxidative homocoupling reaction—in the presence of copper catalysts and oxygen ()[6]. The Cu(I) catalyst is oxidized by O2 to Cu(II), which coordinates with the alkyne to form a dinuclear copper-acetylide complex. This complex undergoes reductive elimination to form a covalent 1,3-diyne dimer[6][7]. This irreversible side reaction consumes your starting material, ruins stoichiometric ratios, and complicates purification.
Resolution: Eliminate the oxidative pathway by strictly excluding oxygen, maintaining the copper catalyst in the +1 oxidation state via reducing agents, or utilizing copper-free chemistries[6][8].
Protocol 2: Suppressing Glaser Coupling in Cu-Catalyzed Workflows
Step 1: Rigorous Degassing Sparge all solvents with ultra-pure Argon or Nitrogen for at least 30 minutes prior to adding the catalyst. The Glaser reaction is fundamentally dependent on the presence of oxygen to drive the Cu(I) to Cu(II) oxidation[6].
Step 2: Reducing Agent Supplementation Add an excess of a mild reducing agent to the reaction mixture. Introducing (+)-sodium L-ascorbate (typically 5-10 equivalents relative to the copper catalyst) or tin(II) 2-ethylhexanoate effectively prevents the oxidation of the Cu(I) catalyst, completely eliminating Glaser coupling during the reaction ()[8][9].
Step 3: Controlled Low-Temperature Workup Glaser coupling often occurs not during the reaction itself, but during post-reaction workup upon first exposure to air[7][9].
-
Cool the reaction mixture to < 0 °C (preferably -28 °C) before opening the vessel to the atmosphere[10].
-
Immediately remove the copper catalyst by passing the cold mixture through a short plug of basic alumina[10].
Self-Validation (LC-MS): Perform LC-MS on the crude post-reaction mixture. The monomeric starting material has a molecular weight of 176.17 g/mol [1]. The absence of an m/z signal corresponding to the 1,3-diyne mass ( Mdimer=350.32 g/mol ) validates the successful suppression of the homocoupling pathway.
Caption: Mechanistic pathway of Glaser homocoupling and targeted intervention points for prevention.
Section 3: Quantitative Data Summary
Table 1: Comparison of Dimerization Pathways and Troubleshooting Parameters
| Parameter | Carboxylic Acid Self-Association | Terminal Alkyne Glaser Homocoupling |
| Interaction Type | Non-covalent (Hydrogen bonding) | Covalent (C-C bond formation) |
| Reversibility | Highly reversible (Solvent dependent) | Irreversible |
| Primary Catalyst / Trigger | Non-polar solvents ( CHCl3 , CCl4 , Toluene) | Cu(I)/Cu(II) catalysts + O2 exposure |
| Analytical Signature | Broad -OH peak in 1H NMR; low solubility | 1,3-diyne mass (350.32 g/mol ) in LC-MS |
| Prevention Strategy | Use competitive H-bonding solvents (DMSO, DMF) | Degassing, Na-ascorbate, low-temp workup |
| Critical Thresholds | N/A | Cool to < 0 °C before air exposure |
References
-
PubChem , "4-(Prop-2-yn-1-yloxy)benzoic acid (CID 3089200)", National Institutes of Health.[Link]
-
Journal of the American Chemical Society , "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions", ACS Publications.[Link]
-
CrystEngComm , "The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solvation approach", Royal Society of Chemistry.[Link]
Sources
- 1. 4-(Prop-2-yn-1-yloxy)benzoic acid|CAS 21926-55-6 [benchchem.com]
- 2. 4-(Prop-2-yn-1-yloxy)benzoic acid | C10H8O3 | CID 3089200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solva ... - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40539G [pubs.rsc.org]
- 4. The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solvation approach - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioconjugation Efficiency with 4-(Prop-2-yn-1-yloxy)benzoic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 4-(Prop-2-yn-1-yloxy)benzoic acid in their bioconjugation experiments. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and enhance the efficiency and reproducibility of your workflows.
Introduction to 4-(Prop-2-yn-1-yloxy)benzoic acid in Bioconjugation
4-(Prop-2-yn-1-yloxy)benzoic acid is a versatile bifunctional linker containing a terminal alkyne group and a carboxylic acid.[1][2] The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] This reaction's high efficiency, specificity, and biocompatibility make it a favored method for conjugating molecules in complex biological environments.[4][5] The carboxylic acid moiety allows for initial conjugation to amine-containing biomolecules, such as proteins or peptides, through amide bond formation.
However, achieving high bioconjugation efficiency can be challenging. This guide will walk you through common pitfalls and their solutions, ensuring you can confidently troubleshoot your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using 4-(Prop-2-yn-1-yloxy)benzoic acid in bioconjugation?
A1: This molecule acts as a bridge. First, its carboxylic acid group is activated (e.g., using EDC/NHS chemistry) to react with primary amines (like the side chain of lysine residues) on a biomolecule, forming a stable amide bond. This step introduces a terminal alkyne onto the biomolecule. Subsequently, this alkyne-modified biomolecule can be "clicked" to an azide-containing molecule of interest (e.g., a drug, a fluorescent dye, or a PEG chain) via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4]
Q2: I'm observing very low or no formation of my final bioconjugate. What are the most likely causes?
A2: Low or no yield in a CuAAC reaction is a common issue that can usually be traced back to a few key areas:[6]
-
Inactive Copper Catalyst: The active catalyst is Copper(I), which is prone to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[6][7]
-
Reagent Quality and Stoichiometry: Degradation or inaccurate quantification of the alkyne-modified biomolecule or the azide-containing partner can significantly impact yields.[7] The ratio of reactants is also critical.[6][7]
-
Suboptimal Reaction Conditions: Factors such as pH, solvent, temperature, and the presence of chelating agents can all affect the reaction's success.[7]
-
Inhibitors in the Biomolecule Preparation: Buffers or other molecules carried over from previous purification steps (e.g., Tris, which contains a primary amine, or EDTA, a strong chelator) can interfere with the reaction.
Q3: Can the properties of my specific protein or peptide affect the conjugation efficiency?
A3: Absolutely. Steric hindrance around the alkyne or azide functional groups can impede the reaction.[7] Additionally, certain amino acid residues can be sensitive to the CuAAC reaction conditions. For instance, reactive oxygen species (ROS) generated during the reaction can lead to the oxidation of residues like histidine, arginine, cysteine, and methionine.[8][9]
In-Depth Troubleshooting Guides
Problem 1: Low Yield in the Initial Amide Coupling Step
If you suspect the initial conjugation of 4-(Prop-2-yn-1-yloxy)benzoic acid to your biomolecule is inefficient, consider the following:
Potential Cause & Explanation
-
Inefficient Carboxylic Acid Activation: The formation of an amide bond requires the activation of the carboxylic acid group. If this step is incomplete, the subsequent reaction with the amine will be poor.
-
Hydrolysis of Activated Ester: The activated intermediate (e.g., an NHS-ester) is susceptible to hydrolysis, especially in aqueous buffers.
-
Buffer Interference: Buffers containing primary amines (e.g., Tris) will compete with your biomolecule for the activated linker.
Solutions & Protocol Adjustments
| Parameter | Recommendation | Rationale |
| Activation Chemistry | Use a fresh solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions. | EDC facilitates the formation of a reactive O-acylisourea intermediate, which is then stabilized by NHS/Sulfo-NHS to form a more stable, amine-reactive ester. |
| Reaction Buffer | Use an amine-free buffer, such as MES or HEPES, at a slightly acidic to neutral pH (typically pH 6.0-7.5). | This prevents competition from buffer components and optimizes the reactivity of the primary amines on the biomolecule. |
| Reagent Concentration | Use a molar excess of the activated linker relative to the biomolecule. The optimal ratio should be determined empirically. | This drives the reaction towards completion. However, excessive amounts can lead to non-specific modifications. |
| Reaction Time & Temp | Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. | These conditions provide a balance between reaction completion and minimizing potential degradation of the biomolecule. |
Problem 2: Low Efficiency in the CuAAC "Click" Reaction
This is often the most critical step to troubleshoot.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for CuAAC Reactions.
Potential Cause & Explanation
-
Copper(I) Oxidation: As previously mentioned, the oxidation of Cu(I) to Cu(II) is a primary cause of reaction failure.[6][7]
-
Ligand Issues: Copper-chelating ligands are crucial for stabilizing the Cu(I) oxidation state and increasing reaction efficiency.[4][10] Using the wrong ligand or an incorrect ligand-to-copper ratio can be detrimental.[6]
-
Oxygen Contamination: Dissolved oxygen in the reaction buffer is a major culprit for Cu(I) oxidation.[7]
-
Side Reactions: The reaction conditions can sometimes lead to undesirable side reactions, such as the oxidative homocoupling of alkynes (Glaser coupling).[11]
Solutions & Protocol Adjustments
| Parameter | Recommended Action | Scientific Rationale |
| Copper Source | Use a reliable source of Cu(I), or generate it in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[3] | Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state and helps to scavenge oxygen.[3] |
| Reducing Agent | Always use a freshly prepared solution of sodium ascorbate. A 5-10 fold molar excess relative to the copper is often recommended.[8] | Ascorbate degrades in solution, especially when exposed to air. A fresh solution ensures a sufficient reducing environment. |
| Copper Ligand | Employ a Cu(I)-stabilizing ligand. THPTA is highly water-soluble and effective.[10] BTTAA is another common choice.[5] A ligand-to-copper ratio of 2:1 to 5:1 is a good starting point.[6][12] | Ligands protect the copper from oxidation, prevent its disproportionation, and can accelerate the reaction rate.[4][8] |
| Degassing | Thoroughly degas all buffers and reagent solutions by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[6] | This removes dissolved oxygen, which is the primary oxidant for the Cu(I) catalyst.[7] |
| Order of Addition | A recommended order is to first mix the CuSO₄ with the ligand, add this mixture to the solution containing the alkyne and azide substrates, and finally initiate the reaction by adding the sodium ascorbate.[12] | This ensures the copper is complexed with the stabilizing ligand before the reducing agent is introduced, minimizing premature side reactions. |
Problem 3: Characterization Shows a Heterogeneous Product or Low Drug-to-Antibody Ratio (DAR)
Even if the reaction proceeds, the final product may not meet specifications.
Potential Cause & Explanation
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted biomolecules.
-
Protein Degradation: As mentioned, ROS generated during the reaction can damage the protein, leading to aggregation or fragmentation.[8][13]
-
Sub-optimal Purification: The purification method may not be effectively separating the desired conjugate from unreacted starting materials or byproducts.
Analytical Techniques for Characterization
A multi-faceted approach is necessary for proper characterization of the bioconjugate.
| Analytical Technique | Information Provided |
| UV-Vis Spectroscopy | Can be used to determine the average drug-to-antibody ratio (DAR) if the drug has a distinct absorbance profile from the protein.[14][15] |
| Hydrophobic Interaction Chromatography (HIC) | Separates species based on the number of conjugated molecules, allowing for the determination of DAR and the distribution of different drug-loaded species.[15][16] |
| Size Exclusion Chromatography (SEC) | Assesses the purity and aggregation state of the final conjugate.[17] |
| Mass Spectrometry (MS) | Provides precise mass information to confirm the identity of the conjugate and determine the exact number of attached molecules.[14][15] |
Solutions & Protocol Adjustments
-
Reaction Monitoring: If possible, monitor the reaction progress over time using a suitable analytical technique (e.g., HPLC) to determine the optimal reaction time.
-
ROS Quenchers: Consider adding aminoguanidine to the reaction mixture to protect sensitive amino acid residues like arginine from modification by dehydroascorbate, a byproduct of ascorbate oxidation.[8][13]
-
Purification Strategy: Optimize your purification method. Techniques like SEC, HIC, or affinity chromatography are commonly used to isolate the desired bioconjugate.[17]
Experimental Protocol: A Self-Validating Test Reaction
To troubleshoot your system, it's often helpful to run a small-scale, well-characterized control reaction.
Objective: To verify the activity of the catalyst system and reagents.
Workflow Diagram
Caption: Workflow for a control CuAAC reaction.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare stock solutions of a simple azide (e.g., benzyl azide) and a simple alkyne (e.g., phenylacetylene) in a suitable solvent (e.g., DMF or DMSO).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).[6]
-
Prepare a stock solution of a suitable ligand (e.g., THPTA, 50 mM in water).
-
Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water) immediately before use. [6]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide and alkyne from their stock solutions.
-
Add the reaction buffer (e.g., phosphate buffer, pH 7), ensuring it has been thoroughly degassed.
-
Add the ligand solution, followed by the CuSO₄ solution. A typical final concentration might be 1 mol% copper relative to the limiting reagent.[18]
-
Vortex gently to mix.
-
-
Initiation and Monitoring:
-
Analysis:
-
A successful reaction will show the consumption of the starting materials and the appearance of a new spot (TLC) or peak (LC-MS) corresponding to the triazole product. If the reaction fails, it points to an issue with one of the core components, most likely the catalyst system.
-
By systematically addressing these common issues, you can significantly improve the efficiency and reproducibility of your bioconjugation experiments with 4-(Prop-2-yn-1-yloxy)benzoic acid.
References
-
Neupane, R., & Bergquist, J. (2017). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. European Journal of Mass Spectrometry, 23(6), 417-426. [Link]
-
Beck, A., Wagner-Rousset, E., Ayoub, D., Le-Corvec, E., & Van-Dorsselaer, A. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 5(5), 639-651. [Link]
-
Hwang, C. S., Upton, R. J., & Rorrer, J. J. (2021). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry, 93(48), 15839-15857. [Link]
-
Pérez-Cabré, E., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2008-2020. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Abzena. (n.d.). Bioconjugate Bioassays & Analytical Method Development. Retrieved from [Link]
-
Neupane, R., & Bergquist, J. (2017). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. ResearchGate. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Kaur, H., et al. (2025, November 11). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Chemical Biology. [Link]
-
Jiang, H., et al. (2014). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Current Organic Chemistry, 18(1), 2-19. [Link]
-
Konkolewicz, D., et al. (2012). Side reactions of macromonomers under CuAAC condition. ResearchGate. [Link]
-
Kumar, K. S., et al. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry, 27(9), 2315-2322. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Prop-2-yn-1-yloxy)benzoic acid. PubChem. Retrieved from [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of Chemical Research, 44(9), 666-676. [Link]
-
ResearchGate. (2021, November 20). Why is the efficiency of my CuAAC click chemistry so low?[Link]
-
Reddit. (2022, September 7). Low yields in Click rxn. r/OrganicChemistry. [Link]
-
Zhang, H., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35914. [Link]
-
CD BioSciences. (n.d.). 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid, 90%. Retrieved from [Link]
-
AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]
Sources
- 1. 4-(Prop-2-yn-1-yloxy)benzoic acid | C10H8O3 | CID 3089200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Prop-2-yn-1-yloxy)benzoic acid|CAS 21926-55-6 [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Copper Catalyst Removal from 4-(Prop-2-yn-1-yloxy)benzoic Acid Workflows
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows involving 4-(Prop-2-yn-1-yloxy)benzoic acid . This compound is a highly versatile bifunctional building block featuring a terminal alkyne for click chemistry and a carboxylic acid for downstream conjugation[1].
While CuAAC is celebrated for its efficiency, the resulting 1,4-disubstituted 1,2,3-triazole products—especially those bearing a free carboxylic acid—act as potent chelators for copper ions. For researchers and drug development professionals, residual heavy metals represent a critical quality attribute (CQA). According to the ICH Q3D guidelines for elemental impurities, copper is a Class 3 element; while it has a relatively high Permitted Daily Exposure (PDE) of 3400 µ g/day for oral administration, stringent limits (often < 15 ppm) are required for active pharmaceutical ingredients (APIs) to ensure patient safety and prevent downstream catalytic degradation[2].
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to achieve ICH Q3D compliance.
Quantitative Data: Copper Scavenger Efficacy Comparison
To select the appropriate copper removal strategy, consult the following performance matrix comparing standard scavengers used in pharmaceutical synthesis[3]:
| Scavenger / Method | Mechanism of Action | Optimal pH | Typical Residual Cu | Pros & Cons |
| 0.1 M EDTA (Aqueous) | Hexadentate chelation of Cu(II) | 8.0 - 9.0 | 50 - 100 ppm | Pro: Inexpensive, highly scalable.Con: Biphasic extraction; struggles with highly inert chelates. |
| 10% NH₄OH / NH₄Cl | Formation of soluble[Cu(NH₃)₄]²⁺ | 9.0 - 10.0 | 100 - 200 ppm | Pro: Fast visual indicator (deep blue aqueous phase).Con: High pH risks hydrolysis of sensitive esters/amides. |
| SiliaMetS® Thiol Resin | Covalent bonding to soft Cu(I)/Cu(II) | 4.0 - 8.0 | < 10 ppm | Pro: Highly effective, simple filtration removal.Con: Expensive for large-scale API synthesis. |
| Chelex® 100 Resin | Iminodiacetate bidentate chelation | 4.0 - 14.0 | < 15 ppm | Pro: Broad pH range, resin can be regenerated.Con: Slower kinetics, requires pre-swelling. |
Troubleshooting FAQs
Q1: Why does my 4-(Prop-2-yn-1-yloxy)benzoic acid click product retain a stubborn blue/green tint after standard aqueous workup? Causality & Mechanism: The starting material contains a carboxylic acid moiety. After the CuAAC reaction, the newly formed 1,2,3-triazole ring acts in tandem with the carboxylate to create a highly favorable thermodynamic pocket for copper chelation. While the active Cu(I) catalyst is colorless, exposure to atmospheric oxygen during workup rapidly oxidizes it to Cu(II). Cu(II) has a d9 electron configuration subject to Jahn-Teller distortion, forming kinetically inert, deeply colored (blue/green) square-planar or octahedral complexes with the nitrogen of the triazole and the oxygen of the carboxylate[4]. Standard water or brine washes cannot overcome the activation energy required to break this thermodynamically stable chelate.
Q2: How do I prevent Glaser homocoupling of the alkyne starting material during the reaction and workup? Causality & Mechanism: Glaser coupling (the oxidative homocoupling of terminal alkynes to form a diyne impurity) does not typically occur during the anaerobic CuAAC reaction itself. It is triggered post-reaction upon first exposure to air, where Cu(I) oxidizes to Cu(II), which then actively catalyzes the homocoupling of any unreacted 4-(Prop-2-yn-1-yloxy)benzoic acid[5]. Actionable Solution: Maintain an excess of a reducing agent (e.g., sodium ascorbate) during the reaction and initial workup phases. This continuously reduces any formed Cu(II) back to Cu(I), thereby shutting down the Glaser coupling mechanism[5].
Q3: What is the most reliable protocol to break the Cu-triazole-carboxylate chelate and reach ICH Q3D compliance? Causality & Mechanism: To strip Cu(II) from the product, you must introduce a competing chelator with a significantly higher formation constant ( Kf ). Ethylenediaminetetraacetic acid (EDTA) acts as a hexadentate ligand, forming a highly water-soluble [Cu(EDTA)]²⁻ complex that partitions exclusively into the aqueous phase. For residual copper below 10 ppm, a secondary solid-phase extraction using thiol-functionalized silica (which utilizes soft-soft acid-base interactions to covalently bind transition metals) is required[3].
Experimental Workflows & Methodologies
Workflow for sequential copper catalyst removal and compliance testing.
Protocol 1: EDTA Liquid-Liquid Extraction (Primary Copper Clearance)
Objective: Reduce copper load from stoichiometric/catalytic levels (>10,000 ppm) to < 100 ppm.
-
Preparation: Dissolve the crude 4-(Prop-2-yn-1-yloxy)benzoic acid click product in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). If insoluble copper salts are present, filter the mixture through a pad of Celite to prevent emulsions.
-
Chelator Addition: Add an equal volume of 0.1 M aqueous Disodium EDTA solution. Adjust the aqueous phase pH to 8.5 using 1 M NaOH. Causality: EDTA's binding affinity for Cu(II) is maximized in slightly alkaline conditions where its carboxylate groups are fully deprotonated.
-
Agitation: Stir vigorously for 30–60 minutes at room temperature.
-
Validation Check: Stop stirring and allow phase separation. The aqueous layer should turn a distinct pale blue (indicating the formation of the water-soluble [Cu(EDTA)]²⁻ complex), while the organic layer should lose its green/blue tint. Self-Correction: If the organic layer remains tinted, the Cu-triazole chelate is kinetically inert; gently warm the biphasic mixture to 40°C for 15 minutes to overcome the activation energy barrier for ligand exchange.
-
Separation: Isolate the organic layer and wash once with brine to remove residual water and EDTA. Dry over anhydrous Na₂SO₄.
Protocol 2: Solid-Phase Scavenging (Polishing to API Specifications)
Objective: Reduce residual copper from ~100 ppm to < 10 ppm to meet strict ICH Q3D parenteral/oral limits.
-
Resin Preparation: Add 5-10 equivalents (relative to estimated residual copper) of SiliaMetS® Thiol (or equivalent thiol-functionalized silica) to the organic filtrate from Protocol 1[3].
-
Incubation: Stir the suspension at 40°C for 2 to 4 hours. Causality: Thiol groups act as "soft" bases, forming exceptionally strong covalent bonds with "soft" transition metals like Cu(I) and Cu(II), physically pulling them out of the organic matrix.
-
Filtration: Filter the mixture through a fine glass frit or a pad of Celite to remove the silica scavenger. Wash the filter cake with a small volume of fresh solvent.
-
Validation Check: Analyze a 1 mL aliquot of the filtrate via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The copper concentration must be below your calculated PDE threshold.
-
Concentration: Concentrate the filtrate in vacuo to yield the highly purified, copper-free product.
Mechanistic Pathways
Mechanistic pathway of Glaser homocoupling and prevention via reducing agents.
References[1] Title: 4-(Prop-2-yn-1-yloxy)benzoic acid. Source: BenchChem. URL:https://www.benchchem.com/product/b1274275[5] Title: Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Source: PubMed. URL:https://pubmed.ncbi.nlm.nih.gov/28296372/[2] Title: Guideline for Elemental Impurities Q3D(R2). Source: International Council for Harmonisation (ICH). URL:https://www.ich.org/page/q3d-elemental-impurities[4] Title: Chelators for Treatment of Iron and Copper Overload: Shift from Low-Molecular-Weight Compounds to Polymers. Source: MDPI. URL:https://www.mdpi.com/1422-0067/22/22/12428[3] Title: Extending the Scope of the C-Functionalization of Cyclam via Copper(I)-Catalyzed Alkyne–Azide Cycloaddition to Bifunctional Chelators of Interest. Source: ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.joc.3c02824
Sources
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- 4. Chelators for Treatment of Iron and Copper Overload: Shift from Low-Molecular-Weight Compounds to Polymers | MDPI [mdpi.com]
- 5. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-(Prop-2-yn-1-yloxy)benzoic Acid Conjugates
Welcome to the Technical Support Center for 4-(Prop-2-yn-1-yloxy)benzoic acid derivatives. This compound is a highly versatile bifunctional synthon featuring a benzoic acid core for amide/ester coupling and a propargyl ether group for metal-catalyzed azide-alkyne cycloaddition (CuAAC) 1.
While highly useful in bioconjugation and drug development, researchers frequently encounter stability issues related to ether cleavage, linkage hydrolysis, and transition-metal-induced degradation. This guide provides field-proven troubleshooting protocols, mechanistic explanations, and self-validating workflows to ensure the integrity of your conjugates.
Hub 1: Propargyl Ether Stability & Cleavage Issues
Q: Why does my conjugate lose its alkyne handle during peptide deprotection or HPLC purification with 0.1% TFA?
Mechanistic Causality: While ethers are generally stable under neutral and basic conditions, propargyl ethers are highly susceptible to acid-catalyzed cleavage. When exposed to strong acids like Trifluoroacetic Acid (TFA), the ether oxygen is protonated, converting the alkoxy group into a viable leaving group (a phenol derivative). Because the propargyl group is primary, cleavage proceeds rapidly via an SN2 mechanism, where the conjugate base (e.g., trifluoroacetate) attacks the sterically accessible carbon, displacing the alcohol and destroying your click-chemistry handle 2.
Self-Validating Protocol: Acid Stability Testing
To determine if your specific purification buffer is cleaving the propargyl ether, use this self-validating empirical assay:
-
Preparation: Prepare a 1 mg/mL stock solution of your conjugate in LC-MS grade methanol.
-
Incubation: Dilute the stock to 100 µg/mL in your target acidic buffer (e.g., 0.1% TFA in water) and incubate at room temperature 2.
-
Validation Checkpoint: Sample 10 µL at t=0 , 1 hour, and 4 hours for LC-MS analysis. Monitor the UV trace at 254 nm (targeting the benzoic acid chromophore).
-
Data Interpretation: A mass shift of -38 Da directly confirms ether cleavage (loss of the C3H3 propargyl group and replacement with a proton to form a phenolic hydroxyl). If this shift is observed, switch your HPLC mobile phase to a neutral buffer like 50 mM Ammonium Acetate.
Hub 2: Benzoic Acid Linkage Hydrolysis
Q: My benzoic acid-peptide conjugate degrades during long-term storage. What is the optimal pH to prevent this?
Mechanistic Causality: Conjugates formed via the carboxylic acid of 4-(prop-2-yn-1-yloxy)benzoic acid typically feature ester or amide linkages. These bonds undergo nucleophilic attack by water, a reaction catalyzed by both hydronium ions (acidic conditions) and hydroxide ions (basic conditions). Consequently, the hydrolysis rate is highly pH-dependent, and the conjugate will rapidly degrade into phthalic acid derivatives and the free amine/alcohol payload at extreme pH levels 3.
Quantitative Data: pH Stability Profile
| pH Range | Buffer Example | Primary Degradation Pathway | Relative Stability |
| pH < 2 | 0.1% TFA | Acid-catalyzed hydrolysis & Ether cleavage | Low ( T1/2 < 4 hours) |
| pH 5–7 | Purified Water / 50 mM NH4OAc | None (Optimal stability) | High ( T1/2 > 6 months at 4°C) |
| pH > 9 | 0.1 M NaOH | Base-catalyzed hydrolysis | Low ( T1/2 < 2 hours) |
Note: For maximum shelf-life, store conjugates lyophilized or in neutral to near-neutral pH conditions (pH 5-7) 3.
Degradation pathways of 4-(Prop-2-yn-1-yloxy)benzoic acid conjugates under extreme pH.
Hub 3: CuAAC "Click" Conjugation & Copper Toxicity
Q: My conjugate forms successfully via CuAAC, but the payload degrades over the following 48 hours. How can I prevent this?
Mechanistic Causality: This is a hallmark of copper-induced oxidative degradation. The CuAAC reaction utilizes Cu(I), typically generated in situ by reducing Cu(II) sulfate with sodium ascorbate. If residual copper is not rigorously removed, it undergoes redox cycling in the presence of dissolved oxygen and ascorbate, generating Reactive Oxygen Species (ROS) via Fenton-like chemistry. These ROS rapidly degrade sensitive payloads (like peptides, fluorophores, or oligonucleotides) attached to the benzoic acid core 4.
Quantitative Data: CuAAC Optimization Parameters
| Component | Recommended Concentration | Mechanistic Purpose |
| Alkyne/Azide | 50–500 µM | Reactants for the 1,4-triazole cycloaddition. |
| CuSO4 | 1–2 mM | Source of the transition metal catalyst. |
| THPTA Ligand | 5–10 mM (5:1 ratio to Cu) | Stabilizes Cu(I), accelerates reaction, and prevents ROS generation [[4]](). |
| Sodium Ascorbate | 10–20 mM | Reducing agent to convert inactive Cu(II) to active Cu(I). |
Self-Validating Protocol: Optimized CuAAC and Copper Scavenging
To ensure a stable conjugate, utilize a stabilizing ligand (THPTA) and a strict copper scavenging protocol:
-
Reagent Assembly: In a 2 mL Eppendorf tube, combine the 4-(prop-2-yn-1-yloxy)benzoic acid conjugate (alkyne) and the azide partner in 100 mM sodium phosphate buffer (pH 7.0) [[4]]().
-
Catalyst Complexation: Premix CuSO4 (2 mM final) and THPTA ligand (10 mM final) in a separate vial.
-
Validation Checkpoint: The premix must turn a faint blue/clear color, indicating successful ligand coordination. Do not proceed if the solution is cloudy.
-
-
Initiation: Add the Cu/THPTA complex to the reaction tube, followed by sodium ascorbate (20 mM final).
-
Validation Checkpoint: The solution should briefly turn yellow/brown and then clear, visually confirming the reduction of Cu(II) to active Cu(I).
-
-
Reaction: Purge the tube with Argon, seal to prevent oxygen diffusion, and rotate for 1–2 hours at room temperature 4.
-
Copper Scavenging (Critical Step): Add EDTA (50 mM final) or 100 mg of Chelex-100 resin. Incubate for 30 minutes to chelate all residual copper.
-
Purification: Filter the resin (if used) and purify the conjugate via size-exclusion chromatography or dialysis.
Optimized CuAAC workflow with THPTA ligand and copper scavenging to prevent ROS degradation.
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC (NIH). Available at:[Link]
Sources
Technical Support Center: Troubleshooting 4-(Prop-2-yn-1-yloxy)benzoic Acid Protein Modification & Aggregation
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter bioconjugation challenges involving alkyne-aromatic modifiers. Modifying proteins with 4-(Prop-2-yn-1-yloxy)benzoic acid via EDC/NHS coupling is a powerful method for introducing terminal alkynes for downstream Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, this specific molecule introduces a "perfect storm" of aggregation triggers: charge neutralization, extreme hydrophobicity, and downstream oxidative stress.
This guide is designed to deconstruct the causality behind these aggregation events and provide self-validating, field-proven protocols to rescue your bioconjugation workflows.
Diagnostic Overview: The Causality of Aggregation
Before altering your protocol, you must identify when and why your protein is aggregating. Aggregation typically occurs in two distinct phases of this workflow: the Conjugation Phase and the Click Phase .
Mechanistic pathways leading to protein aggregation during alkyne modification and CuAAC bioconjugation.
Phase 1: The EDC/NHS Conjugation Phase
Q1: My protein precipitates immediately after adding the activated 4-(Prop-2-yn-1-yloxy)benzoic acid. Why is this happening?
Application Scientist Insight: This is almost certainly a combination of an isoelectric point (pI) shift and hydrophobic collapse . When you use EDC/NHS to couple the benzoic acid derivative to your protein, you are targeting primary amines (primarily Lysine residues and the N-terminus). At physiological pH, Lysine residues are protonated and carry a positive charge, which provides electrostatic repulsion to keep proteins soluble. By converting these amines into neutral amides, you strip the protein of its positive charges, shifting its overall pI downward[1]. If the new pI aligns with your working buffer's pH (e.g., pH 7.4), the protein loses its electrostatic hydration shell and aggregates[2]. Furthermore, 4-(Prop-2-yn-1-yloxy)benzoic acid contains a highly hydrophobic aromatic ring and an alkyne tail. Multiple modifications create sticky, hydrophobic patches on the protein surface, driving micelle-like aggregation[3].
Q2: How can I prevent this immediate precipitation?
Application Scientist Insight: You must control the Degree of Labeling (DOL) and modify the solvent environment.
-
Strictly limit molar equivalents: Do not exceed a 5-to-10-fold molar excess of the activated ester relative to the protein. Over-modification is the primary cause of hydrophobic collapse.
-
Adjust the Buffer pH: Calculate the theoretical pI of your modified protein. Ensure your conjugation buffer is at least 1 to 1.5 pH units away from this new pI[2].
-
Add Co-solvents/Surfactants: Introduce 5-10% DMSO or 0.01% Tween-20 to your reaction buffer. This shields the newly introduced hydrophobic propargyloxy-aromatic groups from the aqueous environment.
Q3: Could the EDC itself be causing the aggregation?
Application Scientist Insight: Yes. If your target protein contains both exposed carboxylic acids (Asp/Glu) and primary amines (Lys), EDC can activate the protein's own carboxyls, leading to inter-protein crosslinking and massive aggregation[2]. To prevent this, pre-activate the 4-(Prop-2-yn-1-yloxy)benzoic acid with EDC/NHS in a separate tube (in MES buffer, pH 6.0) for 15 minutes, quench residual EDC with 2-mercaptoethanol, and then add the activated NHS-ester to your protein[4].
Phase 2: The CuAAC "Click" Phase
Q4: My alkyne-modified protein remains soluble, but it forms amorphous aggregates as soon as I initiate the CuAAC click reaction. What is the mechanism?
Application Scientist Insight: You are observing metal-catalyzed oxidative aggregation. The standard CuAAC catalyst system utilizes Copper(II) sulfate and Sodium Ascorbate (to reduce Cu(II) to the active Cu(I) state). In the presence of ambient oxygen, this redox cycle generates Reactive Oxygen Species (ROS), including hydrogen peroxide and hydroxyl radicals[5],[6]. These ROS rapidly oxidize sensitive amino acids—specifically Methionine, Histidine, and Cysteine—leading to protein unfolding, covalent cross-linking, and the formation of amorphous aggregates[7],[8]. Furthermore, ascorbate byproducts like dehydroascorbate can react with lysine and arginine, exacerbating the cross-linking[5].
Q5: How do I protect my protein during the Click reaction?
Application Scientist Insight: A self-validating click protocol requires a Cu(I)-stabilizing ligand and an ROS scavenger.
-
Use THPTA or BTTAA: These water-soluble tris(triazole) ligands tightly bind Cu(I), accelerating the click reaction while shielding the metal center from excessive redox cycling with oxygen[5].
-
Add Aminoguanidine: Aminoguanidine acts as a potent scavenger for reactive carbonyls and ROS byproducts generated by ascorbate degradation, preventing them from cross-linking your protein[9].
-
Anaerobic Conditions: For highly labile proteins, degassing your buffers with Argon or Nitrogen prior to the addition of ascorbate is the most definitive way to prevent ROS-mediated aggregation[9].
Quantitative Data: Buffer Additives vs. Aggregation Triggers
To systematically troubleshoot, refer to this matrix of buffer additives and their specific mechanistic roles in preventing aggregation during this workflow.
| Additive / Parameter | Optimal Concentration | Target Phase | Mechanistic Role |
| Tween-20 | 0.01% - 0.05% (v/v) | Conjugation | Shields hydrophobic 4-(Prop-2-yn-1-yloxy)phenyl patches. |
| DMSO | 5% - 10% (v/v) | Conjugation | Solubilizes the alkyne reagent; reduces hydrophobic collapse. |
| MES Buffer (pH 6.0) | 50 - 100 mM | Activation | Prevents rapid hydrolysis of the NHS-ester during EDC activation[4]. |
| THPTA Ligand | 5x relative to Cu(II) | CuAAC Click | Stabilizes Cu(I), accelerates reaction, reduces ROS generation[5]. |
| Aminoguanidine | 5 mM | CuAAC Click | Scavenges reactive dehydroascorbate byproducts; prevents crosslinking[9]. |
Standardized Experimental Protocols
Below are the optimized, step-by-step methodologies designed to circumvent the aggregation issues discussed above.
Optimized step-by-step workflow for alkyne modification and click chemistry to minimize aggregation.
Protocol A: Controlled Alkyne Modification (Avoiding Hydrophobic/pI Aggregation)
-
Reagent Preparation: Dissolve 4-(Prop-2-yn-1-yloxy)benzoic acid in anhydrous DMSO to a concentration of 100 mM.
-
Pre-Activation (Crucial Step): In a microcentrifuge tube, combine 10 mM of the alkyne-acid, 20 mM EDC·HCl, and 25 mM NHS in 0.1 M MES buffer (pH 6.0). Incubate at room temperature for 15 minutes to form the active NHS-ester. Do not add the protein yet.
-
Protein Preparation: Ensure your target protein is in an amine-free buffer (e.g., PBS, pH 7.5 - 8.0) at 1-2 mg/mL. Add Tween-20 to a final concentration of 0.01%.
-
Conjugation: Add the pre-activated NHS-ester to the protein solution at a strict 5:1 to 10:1 molar ratio (reagent:protein). Mix gently. Incubate for 2 hours at room temperature.
-
Quenching & Cleanup: Quench the reaction by adding Tris buffer (pH 8.0) to a final concentration of 50 mM. Remove excess hydrophobic reagent immediately using a Zeba™ spin desalting column or size exclusion chromatography (SEC).
Protocol B: Aggregation-Free CuAAC Bioconjugation
-
Catalyst Complex Preparation: In a separate tube, pre-mix 1 mM CuSO4 with 5 mM THPTA ligand in water. Incubate for 5 minutes. This pre-complexation is mandatory to prevent free Cu from binding the protein and causing localized oxidation[5].
-
Reaction Assembly: To your alkyne-modified protein (from Protocol A), add the azide-partner molecule.
-
Protective Additive: Add Aminoguanidine hydrochloride to a final concentration of 5 mM[9].
-
Initiation: Add the Cu/THPTA complex to the protein mixture (final Cu concentration ~50-100 µM). Finally, initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM.
-
Incubation: Incubate for 1-2 hours at room temperature. If the protein is highly sensitive, perform this step in an anaerobic glovebox or after purging solutions with Argon[9].
References
-
Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. ResearchGate. Available at: [Link]
-
Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. National Institutes of Health (PMC). Available at:[Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Institutes of Health (PMC). Available at:[Link]
-
Effect of Copper-Catalyzed Oxidation on the Aggregation of the Islet Amyloid Polypeptide. MDPI. Available at:[Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. Available at:[Link]
-
Problem of aggregation during activation of nanoparticles by EDC.HCl and NHS. ResearchGate. Available at:[Link]
-
Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites. National Institutes of Health (PMC). Available at:[Link]
-
Protein pI Shifts Due to Posttranslational Modifications in the Separation and Characterization of Proteins. PubMed. Available at:[Link]
-
Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions. National Institutes of Health (PMC). Available at:[Link]
-
Why did protein not bind on the EDC/NHS activated surface? ResearchGate. Available at:[Link]
Sources
- 1. Protein pI shifts due to posttranslational modifications in the separation and characterization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites: synthesis and application in solid-phase synthesis of modified and hypermodified oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Characterization in 4-(Prop-2-yn-1-yloxy)benzoic acid
Welcome to the Application Scientist Knowledge Base. This portal is designed for drug development professionals, analytical chemists, and researchers troubleshooting the synthesis, isolation, and characterization of 4-(Prop-2-yn-1-yloxy)benzoic acid (also known as 4-propargyloxybenzoic acid).
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we explore the causality behind impurity formation and provide self-validating analytical workflows to ensure your data is robust, reproducible, and compliant with international regulatory standards.
Diagnostic Workflow: Impurity Profiling
Before diving into specific troubleshooting scenarios, it is critical to understand the lifecycle of impurity characterization. The following workflow illustrates the logical progression from batch screening to regulatory qualification.
Logical workflow for identifying and qualifying impurities per ICH Q3A standards.
Troubleshooting & FAQs
Q1: What are the most common synthesis-related impurities I should expect in my batch, and why do they form? A: The synthesis of 4-(Prop-2-yn-1-yloxy)benzoic acid typically involves the O-alkylation of 4-hydroxybenzoic acid with propargyl bromide in the presence of a mild base (e.g., K₂CO₃)[1]. Based on this mechanistic pathway, you must monitor for three primary impurity classes:
-
Unreacted Starting Material (Highly Polar): 4-hydroxybenzoic acid. If the reaction kinetics are slow or the alkylating agent is depleted, this highly polar compound remains.
-
Over-alkylation Product (Non-Polar): Prop-2-yn-1-yl 4-(prop-2-yn-1-yloxy)benzoate. Because the starting material contains both a phenolic hydroxyl and a carboxylic acid, the base can deprotonate the carboxylic acid, leading to unintended esterification with a second equivalent of propargyl bromide.
-
Genotoxic Alkylating Agents (Volatile): Residual propargyl bromide. Alkyl halides are known potentially mutagenic impurities (PMIs). They require strict monitoring under ICH M7 guidelines.
Q2: I am observing a prominent late-eluting peak in my reversed-phase HPLC (RP-HPLC) chromatogram. How can I confirm its identity without immediately resorting to NMR? A: A late-eluting peak in a C18 RP-HPLC system indicates a compound significantly more hydrophobic than the API. In this synthesis, this is almost always the over-alkylation ester (Prop-2-yn-1-yl 4-(prop-2-yn-1-yloxy)benzoate). Causality: The free carboxylic acid of the target API makes it relatively polar. Esterification masks this polar group, drastically increasing its retention time on a hydrophobic stationary phase. Self-Validation Strategy: You can chemically validate this peak using Protocol 2 (below). By subjecting an aliquot of the sample to mild basic hydrolysis, the ester will revert to the API. If the late-eluting peak disappears and the API peak area increases upon re-injection, you have definitively identified the impurity as the ester artifact.
Q3: How do I establish a robust LC-MS compatible method to separate the API from residual 4-hydroxybenzoic acid? A: 4-hydroxybenzoic acid is highly hydrophilic and often exhibits poor retention on standard C18 columns, risking co-elution in the void volume. To resolve it from 4-(Prop-2-yn-1-yloxy)benzoic acid, you must suppress the ionization of the carboxylic acid groups. Causality & Method: While 0.1% phosphoric acid is standard for UV detection to achieve sharp peak shapes[2][3], it is non-volatile and will foul a mass spectrometer. For LC-MS compatibility, you must substitute it with 0.1% Formic Acid[4]. This maintains the low pH required to keep the analytes in their protonated, retained state while allowing for electrospray ionization (ESI).
Q4: What are the regulatory thresholds for reporting and qualifying these impurities? A: According to the ICH Q3A(R2) guidelines for new drug substances[5], the thresholds depend on the maximum daily dose of the final drug product. For a drug dosed at ≤ 2g/day:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10% or 1.0 mg per day (whichever is lower)
-
Qualification Threshold: 0.15% or 1.0 mg per day Any impurity exceeding the 0.15% threshold must undergo toxicological qualification (acquiring data that establishes biological safety) before the batch can be used in human clinical trials[5].
Quantitative Data Summaries
To aid in your method development, the following table summarizes the expected chromatographic behavior of the API and its primary impurities.
Table 1: Chromatographic Behavior & Detection Strategies
| Analyte | Origin / Causality | Relative Polarity | Expected RRT* | Recommended Detection |
| 4-Hydroxybenzoic acid | Unreacted starting material | High | ~0.30 | UV (230 nm) / MS (ESI-) |
| 4-(Prop-2-yn-1-yloxy)benzoic acid | Target API | Medium | 1.00 | UV (230 nm) / MS (ESI-) |
| Propargyl bromide | Residual alkylating agent | Low | N/A (Volatile) | GC-MS (Headspace) |
| Prop-2-yn-1-yl 4-(prop-2-yn-1-yloxy)benzoate | Over-alkylation (Ester) | Low | ~1.80 | UV (230 nm) / MS (ESI+) |
*RRT = Relative Retention Time based on a standard C18 gradient method.
Experimental Protocols
Protocol 1: Self-Validating LC-MS Impurity Profiling Workflow
This protocol is designed to separate the API from its impurities while proving that the method itself is not causing degradation.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water[4].
-
Mobile Phase B: 100% MS-grade Acetonitrile.
-
Note: Degas both phases using an ultrasonic bath for 30 minutes to prevent baseline noise.
Step 2: Sample Preparation
-
Dissolve 10 mg of the synthesis batch in 10 mL of Methanol (1 mg/mL stock).
-
Dilute to 100 µg/mL using a 50:50 mixture of Mobile Phase A and B.
Step 3: Self-Validation (Stress Testing the Method) To ensure the HPLC method is not generating in-situ degradation artifacts (e.g., acidic hydrolysis of the ester in the autosampler):
-
Inject a Blank (Diluent only).
-
Inject the 100 µg/mL sample immediately (T=0).
-
Incubate the sample in the autosampler at room temperature for 24 hours, then re-inject (T=24).
-
Decision Gate: If the impurity profile remains identical between T=0 and T=24, the method is stable. If new peaks appear at T=24, your sample is degrading in the diluent, and you must prepare samples fresh immediately before injection.
Step 4: Execution
-
Column: C18 (150 mm x 4.6 mm, 5 µm) at 30°C[2].
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min (split post-column for MS).
-
Detection: UV at 230 nm[2][3] and MS (ESI negative mode for the carboxylic acids; ESI positive mode for the ester).
Protocol 2: Diagnostic Hydrolysis for Ester Confirmation
Use this rapid benchtop method to confirm if a late-eluting peak is the over-alkylation ester without requiring NMR.
Step 1: Aliquot & Baseline
-
Take a 1 mL aliquot of your 1 mg/mL sample stock. Run an HPLC injection to establish the baseline ratio of the API to the late-eluting peak. Step 2: Hydrolysis
-
Add 100 µL of 1M NaOH to the aliquot. Vortex and let sit at room temperature for 60 minutes. The basic conditions will hydrolyze the ester back into the carboxylic acid and propargyl alcohol. Step 3: Neutralization
-
Add 100 µL of 1M HCl to neutralize the solution (crucial to prevent column damage). Step 4: Re-Analysis
-
Re-inject the neutralized sample.
References
-
impurities in new drug substances q3a(r2) - ICH Source: ich.org URL:5
-
ICH Q3 Guidelines Source: kobia.kr URL:
-
Separation of 4-Hydroxybenzoic acid hydrazide on Newcrom R1 HPLC column Source: sielc.com URL:4
-
A Comparative Guide to the Validation of HPLC Methods for 4-Hydroxybenzoic Acid Analysis in Accordance with ICH Guidelines Source: benchchem.com URL:2
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation Source: longdom.org URL:3
-
Synthesis and Initial Pharmacology of Heterobivalent Ligands Targeting Putative Complexes of Integrin αVβ3 and PAR2 Source: amazonaws.com URL:1
Sources
Scaling up the synthesis of 4-(Prop-2-yn-1-yloxy)benzoic acid
Welcome to the Technical Support Center for the scale-up synthesis of 4-(Prop-2-yn-1-yloxy)benzoic acid . This compound is a highly valuable bifunctional building block, featuring a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) and a carboxylic acid for amidation or esterification[1].
Scaling up this synthesis introduces unique challenges, particularly concerning the thermal and shock hazards of propargyl bromide, regioselectivity issues, and the need for chromatography-free purification. This guide provides validated protocols, causality-driven troubleshooting, and safety parameters to ensure a robust and self-validating synthetic workflow.
I. Synthetic Strategy & Logical Workflow
To avoid competitive alkylation at the carboxylic acid, the most scalable and regioselective approach utilizes a two-step sequence: a Williamson ether synthesis on a methyl ester protected phenol, followed by an aqueous saponification[2].
Two-step synthetic workflow for 4-(Prop-2-yn-1-yloxy)benzoic acid scale-up.
II. Validated Scale-Up Protocols
The following methodologies are designed as self-validating systems. By leveraging the acid-base properties of the intermediates, the workflow entirely eliminates the need for column chromatography, making it highly suitable for multi-gram to kilogram scale-up.
Protocol A: Synthesis of Methyl 4-(prop-2-ynyloxy)benzoate (O-Alkylation)
-
Preparation: Charge a jacketed reactor with methyl 4-hydroxybenzoate (1.0 eq) and anhydrous acetonitrile (MeCN).
-
Base Addition: Add finely powdered potassium carbonate (K₂CO₃) (4.0 eq)[2].
-
Causality: Finely powdered K₂CO₃ maximizes the solid-liquid interfacial surface area, ensuring rapid and complete deprotonation of the phenol to form the highly nucleophilic phenoxide ion.
-
-
Alkylation: Cool the suspension to 0–5°C. Slowly add propargyl bromide (80% w/w in toluene) (1.2 eq) via a dosing pump over 30 minutes.
-
Reaction: Heat the suspension to 80°C and stir for 12–16 hours under nitrogen[2].
-
Workup: Filter the hot mixture to remove inorganic salts (KBr and excess K₂CO₃). Evaporate the MeCN under reduced pressure. Partition the residue between water and ethyl acetate (EtOAc). Extract the aqueous phase with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and evaporate to dryness to yield the intermediate ester[2].
Protocol B: Saponification & Self-Validating Purification
-
Hydrolysis: Dissolve the intermediate methyl ester (1.0 eq) in methanol. Add sodium hydroxide (NaOH) (5.0 eq) in portions. Add a small volume of water (approx. 10% v/v relative to methanol)[2].
-
Causality: Water is strictly required to increase the solubility of the inorganic NaOH in the methanolic system, enabling the hydroxide ions to attack the ester carbonyl efficiently[2].
-
-
Reaction: Stir the mixture overnight at room temperature[2].
-
Phase Separation (Self-Validation Step 1): Evaporate the methanol. Dilute the resulting solid with water to form a basic aqueous solution (pH > 12). Wash this aqueous phase with EtOAc (3x).
-
Causality: At pH > 12, the product exists as a highly water-soluble sodium carboxylate salt. Washing with EtOAc removes any unreacted starting materials, residual toluene, or non-polar impurities. If the organic wash is discarded, the system inherently purifies itself.
-
-
Precipitation (Self-Validation Step 2): Cool the aqueous phase to 0°C and slowly acidify with 2M HCl until the pH reaches 2.0.
-
Causality: Protonation converts the water-soluble sodium salt back into the highly hydrophobic free benzoic acid, forcing it to crash out of solution as a highly pure off-white powder.
-
-
Isolation: Filter the precipitate, wash with ice-cold water to remove residual NaCl, and dry under high vacuum to afford 4-(Prop-2-yn-1-yloxy)benzoic acid in near-quantitative yield[2].
III. Troubleshooting & FAQs
Q1: Why are we observing the formation of a dialkylated byproduct when starting directly from 4-hydroxybenzoic acid? A1: Direct alkylation of the free acid requires at least two equivalents of base and leads to competitive O-alkylation (at the phenol) and esterification (at the carboxylate), yielding propargyl 4-(prop-2-ynyloxy)benzoate. While the propargyl ester can be hydrolyzed back to the acid, this side reaction consumes excess, hazardous propargyl bromide and complicates the impurity profile. Starting with the methyl ester completely masks the carboxylic acid, ensuring 100% regioselectivity at the phenolic oxygen.
Q2: How do we safely manage the hazards of propargyl bromide at a multi-kilogram scale? A2: Propargyl bromide is highly flammable, toxic, and sensitive to mechanical shock and heat[4][5]. To safely scale this reaction:
-
Never use neat propargyl bromide. Always source and use it as an 80% (w/w) solution in toluene. The toluene diluent practically eliminates the explosive decomposition properties of the reagent[3][4].
-
Ensure all equipment (spatulas, reactors, dosing pumps) is spark-proof and grounded to prevent static discharge[4][5].
-
Conduct the addition strictly at 0–5°C to control the initial exotherm before heating to the reaction temperature.
Q3: Can we substitute Acetonitrile (MeCN) with Dimethylformamide (DMF) for the Williamson ether synthesis? A3: While DMF is an excellent polar aprotic solvent that accelerates Sₙ2 reactions, it is strongly discouraged for scale-up in this specific workflow. DMF has a high boiling point (153°C) and is notoriously difficult to remove during workup. MeCN provides sufficient polarity to dissolve the phenoxide intermediate while allowing for rapid, low-temperature removal via rotary evaporation prior to the aqueous workup[2].
Q4: The saponification step is proceeding very slowly. How can we accelerate it without degrading the terminal alkyne? A4: Sluggish saponification kinetics are almost always due to poor solubility of NaOH in the organic phase. Ensure you have added the requisite amount of water (approx. 10% v/v) to the methanol[2]. If the reaction remains slow, you can safely apply mild heating (40–50°C). The terminal alkyne is highly stable under these strongly basic aqueous conditions, so alkyne degradation or isomerization is not a concern.
IV. Quantitative Data & Scale-Up Parameters
| Parameter | Value / Metric | Scientific Rationale & Safety Guardrails |
| Methyl 4-hydroxybenzoate | 1.0 Equivalent | Limiting reagent; masks the carboxylic acid to prevent side reactions. |
| Propargyl Bromide (80% in Toluene) | 1.2 Equivalents | Slight excess ensures complete conversion; toluene stabilizes against shock[3]. |
| Potassium Carbonate (K₂CO₃) | 4.0 Equivalents | Excess base neutralizes the HBr byproduct and drives the equilibrium forward[2]. |
| Reaction Temperature (Step 1) | 80°C | Provides sufficient activation energy for the Sₙ2 substitution while avoiding solvent boiling. |
| Sodium Hydroxide (NaOH) | 5.0 Equivalents | Large excess ensures rapid and complete saponification of the ester[2]. |
| Acidification Target pH | pH 2.0 | Ensures complete protonation of the carboxylate to maximize precipitation yield. |
V. References
-
Wiley-VCH - Supporting Information: Synthesis of 4-Prop-2-ynyloxy-benzoic acid URL:
-
Benchchem - 4-(Prop-2-yn-1-yloxy)benzoic acid URL:
-
Benchchem - Safeguarding Your Research: A Comprehensive Guide to Handling Propargyl-PEG9-bromide URL:
-
Santa Cruz Biotechnology (SCBT) - Propargyl bromide solution, 80% (w/w) Toluene SDS URL:
-
ECHEMI - Propargyl bromide SDS, 106-96-7 Safety Data Sheets URL:
Sources
Technical Support Center: Managing Solubility of 4-(Prop-2-yn-1-yloxy)benzoic Acid Conjugates
Welcome to the Technical Support Center for bioconjugation troubleshooting. This guide is engineered for researchers, scientists, and drug development professionals dealing with the notorious solubility challenges of hydrophobic alkyne-benzoic acid derivatives—specifically 4-(Prop-2-yn-1-yloxy)benzoic acid (4-PBA)—during bioconjugation and click chemistry workflows.
Diagnostic FAQs: Understanding the Causality of Aggregation
Q1: Why does my 4-(Prop-2-yn-1-yloxy)benzoic acid conjugate immediately precipitate upon addition to an aqueous buffer (e.g., PBS)? A1: The precipitation is driven by a massive increase in the hydrophobicity and planarity of the conjugate. 4-PBA possesses a rigid phenyl ring and a terminal alkyne. When conjugated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting 1,2,3-triazole ring extends the planar aromatic system, promoting intense intermolecular π−π stacking. The final product of these click reactions inherently suffers from poor aqueous solubility[1]. Furthermore, if the carboxylic acid moiety is coupled via an amide bond to your payload, you lose the ionizable carboxylate (pKa ~4.5) that otherwise provides aqueous solubility at physiological pH.
Q2: I am using DMSO as a co-solvent, but my protein-conjugate still aggregates. What is the mechanistic failure here? A2: While DMSO solvates the hydrophobic small molecule, adding a high-concentration DMSO stock to an aqueous protein solution causes localized "solvent shock." The organic solvent strips the hydration shell from the protein, exposing its internal hydrophobic core. These exposed regions then co-aggregate with the highly hydrophobic 4-PBA-triazole conjugate, creating hydrophobic patches that promote self-association[2]. The solution is not more DMSO, but a transition to micellar solubilization (e.g., using surfactants) or chemical redesign (e.g., PEGylation)[3].
Troubleshooting Guide: Strategies for Solubility Management
When managing the solubility of 4-PBA conjugates, intervention must follow a logical hierarchy: from simple buffer adjustments to complex chemical redesigns.
Diagnostic workflow for resolving 4-(Prop-2-yn-1-yloxy)benzoic acid conjugate precipitation.
Strategy A: Formulation and Buffer Optimization
Before altering the chemical structure of your conjugate, optimize the reaction thermodynamics. The solubility of the drug linker dictates the permissible percentage of organic co-solvent[4].
-
Cosolvent Titration: Limit DMSO or DMF to ≤5% (v/v) in the final reaction mixture to prevent protein denaturation.
-
Surfactant Shielding: Non-ionic surfactants (e.g., Tween-20, Triton X-100) form micelles that encapsulate the hydrophobic 4-PBA moiety, preventing π−π stacking while keeping the protein in its native state.
Strategy B: Chemical Redesign (PEGylation)
If formulation fails, you must alter the conjugate's hydration radius. Incorporating a hydrophilic spacer (e.g., PEG4 to PEG12) between the 4-PBA moiety and the payload disrupts the rigid hydrophobic surface area and introduces hydrogen-bond acceptors that interact favorably with water[3].
Quantitative Data: Solubilizing Agents Comparison
The following table summarizes the quantitative parameters and causality of various solubilizing agents used to rescue 4-PBA conjugate precipitation.
| Solubilizing Agent | Mechanism of Action | Max Recommended Conc. | Impact on Conjugate Solubility | Risk to Protein Integrity |
| DMSO / DMF | Dielectric constant reduction | 5.0% - 10.0% (v/v) | Moderate (solvates monomer) | High (causes unfolding at >10%) |
| Tween-20 | Micellar encapsulation | 0.05% - 0.1% (v/v) | High (prevents π−π stacking) | Low (maintains native state) |
| HP β CD | Host-guest inclusion complex | 10 mM - 50 mM | Very High (masks phenyl ring) | Low (highly biocompatible) |
| PEGylation (PEG8) | Covalent hydration radius expansion | N/A (Structural modification) | Exceptional (permanent solubility) | None (often improves stability) |
Self-Validating Experimental Protocol: Soluble CuAAC Conjugation
To prevent aggregation during the click reaction, this protocol utilizes THPTA as a copper-chelating ligand. THPTA maintains the Cu(I) oxidation state and accelerates the reaction, but crucially, it is highly water-soluble[5]. This prevents the catalyst complex itself from acting as a nucleation point for hydrophobic aggregation.
Objective: To covalently link a 4-PBA derivative to an azide-functionalized biomolecule without inducing hydrophobic aggregation, validated by Dynamic Light Scattering (DLS).
Step-by-Step Methodology:
-
Preparation of the Organic Phase:
-
Dissolve the 4-PBA-alkyne conjugate in 100% anhydrous DMSO to a concentration of 10 mM.
-
Causality: Complete desolvation of the crystal lattice is required before introduction to the aqueous phase to prevent immediate crash-out.
-
-
Formulation of the Aqueous Phase:
-
Prepare the azide-functionalized protein (1 mg/mL) in 50 mM Phosphate Buffer (pH 7.4) containing 0.05% (v/v) Tween-20.
-
Causality: Tween-20 pre-forms micelles that will immediately sequester the hydrophobic 4-PBA moiety upon introduction, preventing solvent shock.
-
-
Catalyst Complexation:
-
In a separate microcentrifuge tube, mix 1 mM CuSO 4 with 5 mM THPTA ligand in molecular biology grade water. Incubate for 15 minutes at room temperature.
-
Causality: Pre-complexation prevents free Cu(II) from precipitating the protein or catalyzing off-target oxidative damage[5].
-
-
Conjugation Assembly:
-
Add the 4-PBA-alkyne stock to the protein solution dropwise while vortexing gently (Ensure final DMSO remains ≤ 5%).
-
Add the pre-incubated Cu/THPTA complex.
-
Add 5 mM Sodium Ascorbate to initiate the reduction of Cu(II) to the active Cu(I) species.
-
-
Incubation & Quenching:
-
Incubate at room temperature for 2 hours in the dark.
-
Quench the reaction by adding 5 mM EDTA to strip copper from the THPTA complex and halt the catalytic cycle.
-
-
Self-Validation Step (DLS & SEC):
-
Run the crude mixture through a Size Exclusion Chromatography (SEC) desalting column to remove unreacted 4-PBA and copper.
-
Analyze the collected protein fraction via Dynamic Light Scattering (DLS).
-
Validation: A monodisperse peak with a Polydispersity Index (PDI) < 0.2 validates that the conjugate is soluble and monomeric. A PDI > 0.4 indicates micro-aggregation, necessitating a shift to Strategy B (Chemical Redesign via PEGylation).
-
References
-
Practical Considerations, Challenges, and Limitations of Bioconjug
- Source: PMC - N
-
URL:[Link]
- Strategies for improving the solubility of hydrophobic drug-linker complexes Source: BenchChem Technical Support
- What are the limitations of click chemistry?
-
Conjug
- Source: Cre
-
URL:[Link]
- Technical Support Center: Preventing Side Reactions in Click Chemistry Conjugations Source: BenchChem Technical Support
Sources
- 1. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Byproduct analysis of 4-(Prop-2-yn-1-yloxy)benzoic acid reactions by mass spectrometry
Welcome to the Technical Support Center for the mass spectrometric (MS) analysis of 4-(Prop-2-yn-1-yloxy)benzoic acid (CAS 21926-55-6). As a bifunctional synthon featuring both a terminal alkyne and a carboxylic acid, this compound is a cornerstone in click chemistry (CuAAC) and peptide synthesis. However, its dual reactivity often leads to complex, overlapping byproduct profiles during LC-MS monitoring.
This guide is engineered for researchers and drug development professionals. It bypasses basic definitions to provide mechanistic causality, diagnostic MS data, and self-validating protocols to help you troubleshoot and eliminate common side reactions at the bench.
Visualizing the Analytical Workflow
The following diagram maps the divergent reaction pathways of 4-(Prop-2-yn-1-yloxy)benzoic acid and the specific mass-to-charge (m/z) shifts associated with their primary failure modes.
Reaction pathways of 4-(Prop-2-yn-1-yloxy)benzoic acid and MS-detectable byproducts.
Frequently Asked Questions (FAQs)
Q1: During ESI-MS analysis of my starting material, I see a major peak at m/z 137 instead of the expected m/z 177. Is my reagent degraded? Causality: Not necessarily. 4-(Prop-2-yn-1-yloxy)benzoic acid has an expected [M+H]+ at m/z 177.05. However, propargyl ethers are highly susceptible to [1]. The homolytic or heterolytic cleavage of the propargyl group results in a neutral loss of C3H4 (40 Da), leaving the protonated 4-hydroxybenzoic acid ion at m/z 137.02. Solution: Decrease the capillary voltage, declustering potential, or collision energy in your MS source parameters to "soften" the ionization and preserve the intact parent ion.
Q2: I am using the alkyne moiety for a CuAAC click reaction. My LC-MS shows a highly nonpolar byproduct at m/z 351.08 [M+H]+. What is this? Causality: You are observing the Glaser homocoupling dimer. When the active Cu(I) catalyst is exposed to ambient oxygen, it oxidizes to Cu(II). This Cu(II) species mediates the[2]. For your compound, two molecules (176 Da each) couple with the loss of two protons, forming a dimer with an exact mass of 350.08 Da (m/z 351.08)[3]. Solution: Thoroughly degas your solvents to remove dissolved oxygen and maintain a robust reducing environment by using a sufficient excess of sodium ascorbate (typically 5-10 equivalents relative to the copper source)[4].
Q3: When coupling the carboxylic acid moiety using HATU, I observe a byproduct with a mass exactly 99 Da higher than my target amine. What happened? Causality: You are detecting a guanidinylation side reaction. Uronium-based coupling reagents like HATU can react directly with the nucleophilic amine if the carboxylic acid activation is too slow, or if HATU is used in stoichiometric excess[5]. This forms a highly stable [6], adding a C5H11N4+ moiety (+99 Da shift to the amine's molecular weight). Solution: Always pre-activate the benzoic acid derivative with HATU and base before introducing the amine, and strictly limit HATU to 0.95–1.0 equivalents.
Quantitative Diagnostic Data
Use this reference table to rapidly assign peaks in your LC-MS spectra during reaction monitoring.
| Analyte Classification | Chemical Formula | Exact Mass (Da) | Expected ESI-MS m/z | Diagnostic Features & Causality |
| Starting Material | C10H8O3 | 176.0473 | 177.05 [M+H]+ | Base peak under optimized soft ionization. |
| In-Source Fragment | C7H4O3 | 136.0160 | 137.02 [M+H]+ | Loss of propargyl group (-40 Da). Indicates excessive MS source energy. |
| Glaser Homodimer | C20H14O6 | 350.0790 | 351.08 [M+H]+ | Oxidative Cu-mediated dimerization. Indicates oxygen intrusion/oxidative stress. |
| Guanidinium Adduct | R-NH-C(NMe2)2+ | N/A | [Amine+99]+ | HATU reacting directly with the amine. Indicates poor pre-activation timing. |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.
Protocol 1: Suppressed-Glaser CuAAC Reaction
Objective: Achieve >95% conversion to the 1,4-triazole while suppressing the m/z 351.08 Glaser dimer.
-
Degassing: Dissolve 4-(Prop-2-yn-1-yloxy)benzoic acid (1.0 eq) and your target azide (1.1 eq) in a 1:1 mixture of tBuOH/H2O. Sparge the solution with Argon for 15 minutes.
-
Catalyst Generation: In a separate vial, dissolve CuSO4·5H2O (0.05 eq) and sodium ascorbate (0.25 eq) in degassed H2O.
-
Validation Checkpoint: The catalyst solution must transition from blue (Cu2+) to colorless/pale yellow (Cu+) within 30 seconds. If it remains blue, discard and prepare fresh ascorbate.
-
-
Execution: Inject the active Cu(I) catalyst into the main reaction mixture under Argon. Stir at room temperature for 2 hours.
-
LC-MS Validation: Withdraw a 5 µL aliquot, dilute in 100 µL MeOH, and inject into the LC-MS.
-
Validation Checkpoint: The reaction is validated for downstream purification only if the extracted ion chromatogram (EIC) for m/z 351.08 (Glaser dimer) is <5% relative to the target triazole mass.
-
Protocol 2: HATU-Mediated Amide Coupling (Zero-Guanidinylation)
Objective: Couple the benzoic acid moiety to a primary amine without forming the +99 Da guanidinium adduct.
-
Pre-Activation: In an oven-dried flask under Argon, dissolve 4-(Prop-2-yn-1-yloxy)benzoic acid (1.0 eq) and HATU (0.95 eq - strict limiting reagent) in anhydrous DMF. Add DIPEA (2.0 eq).
-
Activation Validation: Stir for exactly 3 minutes.
-
Validation Checkpoint: A distinct color change to pale yellow/gold must occur, indicating the successful formation of the active O-At ester.
-
-
Amine Addition: Add the target amine (1.1 eq) dropwise. Stir for 1 hour at room temperature.
-
LC-MS Validation: Withdraw an aliquot and analyze via LC-MS.
-
Validation Checkpoint: The protocol is successful if the [Amine+99]+ m/z peak is completely absent from the spectrum, confirming zero guanidinylation.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bio-based Catalysts from Biomass Issued after Decontamination of Effluents Rich in Copper—An Innovative Approach towards Greener Copper-based Catalysis [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Alternatives to 4-(Prop-2-yn-1-yloxy)benzoic acid for bioconjugation
Beyond CuAAC: Advanced Alternatives to 4-(Prop-2-yn-1-yloxy)benzoic Acid for Bioconjugation
As a Senior Application Scientist, I frequently observe researchers defaulting to 4-(Prop-2-yn-1-yloxy)benzoic acid for their bioconjugation workflows. This terminal alkyne-carboxylic acid is a classic building block, typically conjugated to primary amines to provide an alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1]. While CuAAC is highly efficient for in vitro material synthesis, it possesses a fatal mechanistic flaw when transitioned to live-cell or in vivo systems: the obligate use of a copper(I) catalyst.
To engineer a robust, self-validating bioconjugation system, we must eliminate the catalyst. This guide objectively compares 4-(Prop-2-yn-1-yloxy)benzoic acid against state-of-the-art bioorthogonal alternatives, detailing the causality behind these experimental choices and providing validated protocols for your workflows.
The Mechanistic Flaw of CuAAC in Biological Systems
The limitation of 4-(Prop-2-yn-1-yloxy)benzoic acid is not the alkyne moiety itself, but the redox chemistry of the Cu(I) catalyst required to activate it. In the reducing environment of the cytosol, millimolar concentrations of endogenous thiols (such as glutathione) act as competitive copper chelators, plummeting reaction yields from 25% to as low as 2% [2].
Conversely, if Cu(I) is not sequestered, it undergoes sacrificial oxidation in the presence of oxygen, generating reactive oxygen species (ROS) such as hydroxyl radicals. This oxidative stress induces lipid peroxidation, degrades nucleic acids, and triggers cytotoxicity [2]. To bypass this, modern drug development relies on embedding the activation energy directly into the reagents via molecular ring strain or electronic demand.
Quantitative Comparison of Bioconjugation Reagents
The transition away from terminal alkynes involves two primary strategies: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse Electron-Demand Diels-Alder (IEDDA) .
-
SPAAC utilizes cyclooctynes like Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN). The ~18 kcal/mol of ring strain lowers the activation energy, allowing spontaneous cycloaddition with azides [3].
-
IEDDA utilizes Trans-cyclooctene (TCO) and tetrazines (Tz). By installing electron-withdrawing groups on the tetrazine, the LUMO energy is lowered, creating a highly favorable HOMO-LUMO gap with the strained TCO alkene, resulting in ultrafast kinetics [4].
Table 1: Quantitative Performance of Bioconjugation Reagents
| Reagent (Acid Derivative) | Reaction Type | Reactive Partner | Rate Constant ( k2 ) | Biocompatibility | Byproducts |
| 4-(Prop-2-yn-1-yloxy)benzoic acid | CuAAC | Azide | 10 – 100 M⁻¹s⁻¹ | Low (ROS generation) | None |
| DBCO-Acid | SPAAC | Azide | 0.1 – 1.2 M⁻¹s⁻¹ | High | None |
| BCN-Acid | SPAAC | Azide | 0.1 – 0.3 M⁻¹s⁻¹ | High | None |
| TCO-Acid | IEDDA | Tetrazine | 10⁴ – 10⁶ M⁻¹s⁻¹ | Very High | N₂ Gas |
Visualizing the Decision Matrix
Selecting the correct alternative depends entirely on your kinetic requirements and the biological complexity of your model.
Decision matrix for selecting bioconjugation strategies based on biocompatibility and kinetics.
Deep Dive & Protocols: DBCO (SPAAC)
DBCO-acid is the direct structural upgrade to 4-(Prop-2-yn-1-yloxy)benzoic acid. It replaces the terminal alkyne with a strained cyclooctyne flanked by two benzene rings. While highly reactive, the flanking benzyl groups increase lipophilicity; therefore, utilizing a DBCO-PEG4-acid variant is often recommended to maintain aqueous solubility and prevent protein aggregation [3].
Self-Validating Protocol: SPAAC Ligation
This protocol is designed as a self-validating system. DBCO possesses a distinct UV absorbance at 309 nm. As the cycloaddition consumes the DBCO, this peak diminishes, allowing you to quantify the reaction kinetics without secondary assays.
-
Amine Activation: Dissolve your target protein in PBS (pH 7.4). Add a 5-fold molar excess of DBCO-PEG4-NHS ester (dissolved in <5% DMSO). Incubate at room temperature for 2 hours.
-
Purification: Remove unreacted DBCO using a spin desalting column (e.g., Zeba Spin) equilibrated with PBS.
-
Ligation: Add the azide-functionalized payload (e.g., Azide-Fluorophore) in a 2-fold molar excess to the DBCO-protein conjugate.
-
Kinetic Validation: Immediately transfer the mixture to a quartz cuvette. Monitor the absorbance at 309 nm using a UV-Vis spectrophotometer. Plot ln(A309) versus time; the stabilization of the absorbance curve indicates reaction completion, and the slope yields the pseudo-first-order rate constant ( kobs ).
Deep Dive & Protocols: TCO (IEDDA)
For applications requiring extreme dilution (e.g., pretargeted radioimmunotherapy or live-cell surface labeling), SPAAC is simply too slow. Trans-cyclooctene (TCO) is the premier choice, reacting with tetrazines up to 1,000,000 times faster than CuAAC [5]. The release of nitrogen gas makes the reaction entirely irreversible.
Self-Validating Protocol: IEDDA Ligation
Tetrazines act as their own colorimetric indicators. They are vividly colored (pink/red) and absorb strongly between 510–550 nm. The IEDDA reaction disrupts the tetrazine chromophore, causing a visible bleaching effect that validates the conjugation.
-
Amine Activation: React 100 µg of the target protein with a 10-fold molar excess of TCO-PEG4-NHS ester in PBS (pH 7.4) for 60 minutes at room temperature.
-
Purification: Desalt the mixture using a spin column to isolate the TCO-protein conjugate.
-
Ligation: Introduce the Methyl-Tetrazine functionalized probe.
-
Kinetic Validation: Monitor the reaction spectroscopically by tracking the disappearance of the absorption band at 520 nm. The visible shift from pink to colorless confirms quantitative yield.
Step-by-step self-validating workflow for TCO-Tetrazine IEDDA bioconjugation.
Conclusion
While 4-(Prop-2-yn-1-yloxy)benzoic acid remains a cost-effective synthon for non-biological material synthesis, its reliance on toxic copper catalysis renders it obsolete for advanced bioconjugation. By upgrading to DBCO for stable, copper-free labeling, or TCO for ultrafast, highly dilute conjugations, researchers can ensure the structural integrity of their biomolecules while utilizing built-in spectroscopic validation mechanisms.
References
- Title: Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions Source: Journal of the American Chemical Society URL
- Title: Copper-Free Click Chemistry (SPAAC)
- Source: Polymer Chemistry (RSC Publishing)
- Source: National Institutes of Health (PMC)
4-(Prop-2-yn-1-yloxy)benzoic acid vs. PEG linkers in drug development
Architectural Control in Targeted Therapeutics: 4-(Prop-2-yn-1-yloxy)benzoic Acid vs. PEG Linkers
The transition from occupancy-driven inhibitors to event-driven modalities—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—has elevated the chemical linker from a passive spacer to a critical determinant of drug efficacy[1][2]. The linker dictates the physicochemical properties, pharmacokinetics, and the spatial geometry required for target engagement[1][3]. This guide provides a rigorous mechanistic comparison between two fundamentally distinct linker paradigms: the rigid, pre-organized 4-(Prop-2-yn-1-yloxy)benzoic acid and the flexible, highly solvated Polyethylene Glycol (PEG) .
Mechanistic Profiling & Causality
4-(Prop-2-yn-1-yloxy)benzoic Acid: The Case for Conformational Rigidity
4-(Prop-2-yn-1-yloxy)benzoic acid (CAS 21926-55-6) is a bifunctional aromatic alkyne featuring a benzoic acid core and a propargyl ether moiety[4]. It is widely utilized to introduce structural rigidity into therapeutic conjugates[4][5].
-
Causality of Pre-organization: Flexible linkers must "freeze" multiple rotatable bonds to achieve the bioactive conformation required for the POI-PROTAC-E3 ligase ternary complex[5]. This loss of degrees of freedom incurs a severe thermodynamic cost known as the entropic penalty[5]. By incorporating the planar aromatic ring and the linear alkyne of 4-(prop-2-yn-1-yloxy)benzoic acid, the linker inherently restricts the molecule's conformational space[1][3]. This pre-organization lowers the entropic penalty of binding, translating to enhanced potency and selectivity by disfavoring off-target complexes[1][5].
-
Metabolic Stability & Interactions: Alkyl and PEG chains are susceptible to oxidative metabolism in vivo[3][]. In contrast, the aromatic core and the triazole ring (formed post-click chemistry) are highly resistant to metabolic degradation[3]. Furthermore, the delocalized π -electrons of the phenyl ring can engage in π−π stacking interactions, actively stabilizing the protein-protein interface of the ternary complex[3].
Polyethylene Glycol (PEG): The Case for Flexibility and Solvation
PEG linkers consist of repeating ethylene oxide units (-CH2-CH2-O-)n and represent the most widely utilized class of flexible linkers in both ADC and PROTAC development[1][2].
-
Causality of Solvation: The primary advantage of PEG is its profound hydrophilicity. The oxygen atoms in the PEG backbone act as hydrogen bond acceptors, creating a dense hydration shell around the linker[2][7]. This phenomenon masks the lipophilicity of bulky PROTAC warheads or hydrophobic ADC cytotoxins, drastically improving aqueous solubility, reducing immunogenicity, and preventing aggregation[2][7].
-
Conformational Sampling: In early-stage discovery, the optimal distance and geometry between the target protein and E3 ligase are often unknown. PEG's high degree of flexibility allows the molecule to act as an adaptive probe, sampling a vast conformational space to "find" a productive ternary complex geometry[1][8]. However, if the chain is too flexible, it may lead to non-productive binding modes or reduced complex stability[5][8].
Comparative Data & Performance Metrics
| Property | 4-(Prop-2-yn-1-yloxy)benzoic acid (Rigid) | Polyethylene Glycol (PEG) (Flexible) |
| Conformational Freedom | Low (Pre-organized geometry)[5] | High (Extensive rotatable bonds)[1] |
| Aqueous Solubility | Poor (Hydrophobic aromatic core)[3] | Excellent (Extensive hydrogen bonding)[7] |
| Entropic Penalty | Low (Fewer degrees of freedom lost)[5] | High (High thermodynamic cost to freeze)[5] |
| Metabolic Stability | High (Resistant to oxidative degradation)[3] | Moderate (Susceptible to oxidative metabolism)[3][] |
| Synthetic Tractability | Moderate (Requires specific cross-coupling)[1] | High (Widely available functionalized chains)[1] |
| Primary Application Phase | Late-stage optimization (Potency/Selectivity)[5] | Early-stage discovery (Conformational sampling)[1] |
Pathway Visualizations
Fig 1: PROTAC ternary complex formation pathways comparing rigid vs. flexible linker modalities.
Fig 2: Parallel experimental workflows for synthesizing PROTACs using rigid vs. flexible linkers.
Experimental Methodologies: Self-Validating Protocols
Protocol 1: CuAAC Click Conjugation using 4-(Prop-2-yn-1-yloxy)benzoic acid
Objective: Conjugate an azide-functionalized E3 ligase ligand to a warhead pre-modified with 4-(prop-2-yn-1-yloxy)benzoic acid via Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC)[4][9]. Causality & Validation: Copper(I) is unstable and easily oxidized to Copper(II), which is catalytically inactive[9]. We use Sodium Ascorbate as a continuous reducing agent to maintain the Cu(I) state, and THPTA as a stabilizing ligand to prevent Cu(I) disproportionation and protect biological moieties from reactive oxygen species[9].
-
Preparation: Dissolve the alkyne-warhead (1.0 eq) and azide-E3 ligand (1.1 eq) in a degassed 1:1 mixture of tert-butanol and water. Validation: Degassing the solvent prevents premature oxidation of the copper catalyst.
-
Catalyst Complexation: In a separate vial, pre-mix CuSO4·5H2O (0.1 eq) and THPTA ligand (0.5 eq) in water. Validation: A visible color change to light blue confirms the formation of the active Cu-THPTA complex.
-
Initiation: Add the catalyst complex to the reaction vessel, followed immediately by freshly prepared Sodium Ascorbate (0.5 eq).
-
Monitoring: Stir at room temperature for 2-4 hours. Validation: Monitor reaction progress via LC-MS. The disappearance of the alkyne mass peak and the emergence of the expected triazole product mass confirms full conversion.
-
Purification: Isolate the rigid PROTAC via preparative reverse-phase HPLC.
Protocol 2: Amide Coupling using a Flexible PEG-NHS Ester
Objective: Conjugate an amine-bearing warhead to a heterobifunctional NHS-PEG-Maleimide linker[7][10]. Causality & Validation: NHS esters are highly reactive toward primary amines but are susceptible to rapid hydrolysis in aqueous environments[7]. Therefore, the initial coupling must be performed in an anhydrous organic solvent (or strictly controlled pH buffer) to ensure the amine outcompetes water as a nucleophile[7][10].
-
Preparation: Dissolve the amine-bearing warhead (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to ensure the amine is fully deprotonated and nucleophilic.
-
Coupling: Slowly add the NHS-PEG-Maleimide linker (1.05 eq) to the solution. Validation: Perform this step under a nitrogen atmosphere to exclude moisture and prevent NHS hydrolysis.
-
Monitoring: Stir at room temperature for 1 hour. Validation: Analyze via HPLC. A distinct shift in retention time indicates the successful attachment of the hydrophilic PEG chain.
-
Quenching: Add a primary amine (e.g., Tris buffer) to quench any unreacted NHS ester.
-
Purification: Isolate the PEGylated intermediate via Size Exclusion Chromatography (SEC) or HPLC before proceeding to the maleimide-thiol conjugation step.
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. 4-(Prop-2-yn-1-yloxy)benzoic acid|CAS 21926-55-6 [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 9. Click Chemistry – Med Chem 101 [medchem101.com]
- 10. adcreview.com [adcreview.com]
Advanced Validation of Protein Labeling with 4-(Prop-2-yn-1-yloxy)benzoic Acid via Mass Spectrometry
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology
Mechanistic Causality: The Structural Advantage of 4-(Prop-2-yn-1-yloxy)benzoic Acid
In mass spectrometry (MS)-based chemical proteomics, the choice of a bioorthogonal probe dictates the success of target deconvolution. 4-(Prop-2-yn-1-yloxy)benzoic acid (CAS 21926-55-6) is a high-purity, bifunctional synthon featuring a benzoic acid core functionalized with a propargyl ether group at the para position ([1]).
Unlike standard aliphatic alkynes, this compound's rigid aromatic ring serves two critical mechanistic functions in MS workflows:
-
Amine-Reactive Versatility: The carboxylic acid handle allows for straightforward EDC/NHS activation, enabling covalent condensation with primary amines (e.g., lysine side chains) on target proteins[1].
-
Diagnostic Ion Generation: During tandem mass spectrometry (MS/MS), aliphatic linkers often fragment unpredictably. In contrast, the aromatic ether linkage of 4-(Prop-2-yn-1-yloxy)benzoic acid fragments under Higher-energy C-trap dissociation (HCD) to yield highly stable, specific diagnostic reporter ions. This distinct fragmentation signature allows bioinformatics algorithms to easily flag modified peptides in highly complex biological mixtures ([2]).
Quantitative Comparison of Alkyne Probes for MS Validation
To objectively evaluate 4-(Prop-2-yn-1-yloxy)benzoic acid, we must benchmark it against other widely utilized alkyne probes, such as 7-Octynoic acid (used for lipidation studies) and O-Propargyl-Puromycin (OPP, used for nascent protein translation).
| Probe | Target Application | MS Diagnostic Ion Potential | Click Efficiency (CuAAC) | Cytotoxicity / Interference |
| 4-(Prop-2-yn-1-yloxy)benzoic acid | Surface amine labeling, photoaffinity | High (Aromatic reporter ions) | Excellent | Low (in vitro labeling) |
| 7-Octynoic Acid | Short-chain fatty acylation | Low (Aliphatic fragmentation) | High | Moderate (at high conc.)[3] |
| O-Propargyl-Puromycin (OPP) | Nascent protein synthesis | Moderate | High | High (Translation inhibitor)[4] |
Data Synthesis: While OPP and 7-Octynoic acid are highly specialized for metabolic incorporation, 4-(Prop-2-yn-1-yloxy)benzoic acid provides superior structural rigidity for targeted in vitro labeling and yields cleaner MS/MS spectra due to its predictable fragmentation pathways.
Experimental Workflow Visualization
Workflow for protein labeling with 4-(Prop-2-yn-1-yloxy)benzoic acid and LC-MS/MS validation.
Self-Validating Experimental Protocol: Labeling & CuAAC Enrichment
To ensure a self-validating system, this protocol integrates a dual-pulse stable isotope labeling (e.g., SILAC) strategy. Affinity purification inherently suffers from non-specific background binding; isotopic multiplexing allows you to mathematically subtract non-specific bead binders from bona fide modified targets ([4]).
Phase 1: Protein Conjugation
-
Activation: Dissolve 4-(Prop-2-yn-1-yloxy)benzoic acid in anhydrous DMSO. Add 1.2 molar equivalents of EDC and NHS. Incubate for 30 minutes at room temperature to generate the amine-reactive active ester.
-
Labeling: Add the activated probe to the target protein lysate (1-10 mg/mL in PBS, pH 7.4). Incubate for 2 hours.
-
Causality Checkpoint: Amine coupling requires a slightly basic pH. Strictly avoid Tris buffers, as they contain primary amines that will aggressively quench the active ester, resulting in zero protein labeling.
-
Phase 2: Bioorthogonal Click Chemistry (CuAAC)
-
Reagent Assembly: To the labeled lysate, add 100 µM of a water-soluble Azide-Biotin reporter.
-
Catalyst Preparation: Premix CuSO₄ and THPTA ligand in a 1:5 molar ratio.
-
Causality Checkpoint: THPTA is mandatory. It stabilizes the catalytically active Cu(I) oxidation state and minimizes the generation of reactive oxygen species (ROS). Without THPTA, ROS will rapidly oxidize histidine, methionine, and cysteine residues, destroying the native MS profile of the protein and artificially inflating the search space ([5]).
-
-
Reduction: Add freshly prepared sodium ascorbate (50 mM stock) to a final concentration of 5 mM.
-
Causality Checkpoint: Ascorbate must be prepared immediately before use. Its degradation products (chemically reactive aldehydes) can covalently modify arginine and N-terminal cysteines, creating false-positive mass shifts during MS/MS searching[5].
-
-
Reaction: Incubate for 1 hour at room temperature.
Phase 3: Enrichment & LC-MS/MS Acquisition
-
Pulldown: Incubate the mixture with streptavidin magnetic beads for 1 hour. Wash stringently with 1% SDS, 8M urea, and 20% acetonitrile to strip away non-covalent interactors.
-
On-Bead Digestion: Perform reduction (DTT), alkylation (IAA), and tryptic digestion overnight.
-
MS Acquisition: Analyze the eluted peptides using a high-resolution Orbitrap mass spectrometer.
-
Causality Checkpoint: Utilize an HCD-triggered ETD (Electron-transfer dissociation) method. HCD provides fast, high-energy fragmentation that releases the diagnostic ion from the benzoic acid tag. The detection of this specific ion automatically triggers ETD, which gently fragments the peptide backbone while leaving the chemical modification intact, allowing for exact amino acid site localization[2].
-
References
-
K. T. et al. "Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids." Journal of Biochemistry (PubMed). Available at:[Link]
-
Beilstein Journals. "Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers." Beilstein Journal of Organic Chemistry. Available at:[Link]
Sources
- 1. 4-(Prop-2-yn-1-yloxy)benzoic acid|CAS 21926-55-6 [benchchem.com]
- 2. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
A Senior Application Scientist's Guide to Monitoring 4-(Prop-2-yn-1-yloxy)benzoic Acid Reactions: An HPLC-Centric Comparative Analysis
For researchers, medicinal chemists, and process development scientists, the ability to accurately monitor the progress of chemical transformations is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for monitoring reactions involving 4-(prop-2-yn-1-yloxy)benzoic acid. This versatile building block, with its terminal alkyne and carboxylic acid functionalities, is a key component in the synthesis of novel polymers, bioconjugates, and pharmaceutical compounds, often via "click chemistry" pathways.[1] This guide is designed to provide not just procedural steps, but the scientific rationale behind the choice of analytical methodology, ensuring robust and reliable reaction monitoring.
The Central Role of HPLC in Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for reaction analysis in many laboratories.[2][3][4] Its wide adoption stems from its ability to separate complex mixtures, provide quantitative data on reactants, intermediates, and products, and its general applicability to a wide range of non-volatile and thermally labile compounds.
A Robust HPLC Method for 4-(Prop-2-yn-1-yloxy)benzoic Acid Analysis
While a specific, validated HPLC method for 4-(prop-2-yn-1-yloxy)benzoic acid is not widely published, a robust method can be readily developed based on established protocols for similar aromatic carboxylic acids, such as 4-hydroxybenzoic acid.[5][6] The following method is proposed as a starting point for optimization.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | The nonpolar C18 stationary phase is well-suited for retaining the aromatic benzoic acid derivative. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC that provides good separation efficiency for aromatic compounds. |
| Gradient | 30% B to 90% B over 15 minutes | A gradient elution is recommended to ensure the separation of the relatively polar benzoic acid from potentially less polar products or starting materials. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 230 nm | Aromatic compounds, including benzoic acid derivatives, typically exhibit strong absorbance in this UV region. |
| Injection Volume | 10 µL | A standard injection volume that can be adjusted based on sample concentration. |
Experimental Protocol: HPLC Reaction Monitoring
Herein is a detailed, step-by-step methodology for monitoring a reaction involving 4-(prop-2-yn-1-yloxy)benzoic acid using the proposed HPLC method.
1. System Preparation and Equilibration:
-
Prepare the mobile phases as described in Table 1. Ensure all solvents are HPLC grade and degassed.
-
Equilibrate the HPLC system, including the column, with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.
2. Calibration Curve Generation:
-
Prepare a stock solution of 4-(prop-2-yn-1-yloxy)benzoic acid of a known concentration in the mobile phase.
-
Perform serial dilutions to create a series of at least five calibration standards.
-
Inject each standard in triplicate and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.99).
3. Reaction Sampling:
-
At predetermined time points during the reaction, withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot to halt any further transformation. This can be achieved by rapid cooling or by adding a quenching agent.
-
Dilute the quenched aliquot with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
4. Sample Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks corresponding to the starting material and product(s) based on their retention times (which can be confirmed by injecting standards of each, if available).
-
Integrate the peak areas of the relevant components.
5. Data Analysis:
-
Using the calibration curve, determine the concentration of 4-(prop-2-yn-1-yloxy)benzoic acid remaining at each time point.
-
If a standard for the product is available, a similar calibration curve can be generated to quantify its formation.
-
Plot the concentration of the starting material and product(s) as a function of time to generate a reaction profile.
Caption: Experimental workflow for HPLC reaction monitoring.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, other analytical techniques offer unique advantages for reaction monitoring. The choice of the optimal technique depends on the specific requirements of the analysis, such as the need for real-time data, structural information, or absolute quantification.
Table 2: Quantitative Comparison of Analytical Techniques
| Feature | HPLC | Quantitative NMR (qNMR) | In-Situ IR (FTIR) |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance | Vibrational Spectroscopy |
| Quantitative Capability | Excellent (with calibration) | Excellent (absolute quantification) | Good (with calibration) |
| Real-time Monitoring | Near real-time (requires sampling) | Near real-time (requires sampling) | Yes (in-situ probe) |
| Structural Information | Limited (retention time) | Excellent (detailed structure) | Good (functional groups) |
| Sample Preparation | Required (dilution, filtration) | Minimal (dilution) | None (for in-situ) |
| Throughput | Moderate | Low to Moderate | High |
| Cost (Instrument) | Moderate | High | Moderate to High |
Quantitative Nuclear Magnetic Resonance (qNMR): The Power of Absolute Quantification
Quantitative NMR (qNMR) has emerged as a powerful alternative to HPLC for reaction monitoring, offering the significant advantage of providing absolute quantification without the need for a specific reference standard for each analyte.[7][8]
The decision to use qNMR is often driven by the lack of an available pure standard for a newly synthesized product, a common scenario in research and development. The fundamental principle of qNMR is that the integrated area of a specific resonance signal is directly proportional to the number of nuclei contributing to that signal.[7] By adding a certified internal standard of known concentration to the sample, the concentration of the analyte can be determined directly.
-
Internal Standard Selection: Choose an internal standard that has a simple spectrum with at least one peak that does not overlap with any signals from the reaction mixture. Maleic acid is a common choice.
-
Sample Preparation: At each time point, a sample is taken from the reaction, quenched, and a precise amount of the internal standard is added. The sample is then dissolved in a deuterated solvent.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing and Analysis: Integrate the well-resolved signals of the analyte and the internal standard. The concentration of the analyte can be calculated using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where: C = concentration, I = integral value, N = number of protons, MW = molecular weight, m = mass, V = volume, and IS = internal standard.
Caption: Experimental workflow for qNMR reaction monitoring.
In-Situ Infrared (IR) Spectroscopy: Real-Time Insights without Sampling
For reactions where real-time kinetic data is crucial, in-situ IR spectroscopy (often referred to as ReactIR) offers a significant advantage over offline techniques like HPLC and qNMR.[9] By immersing a probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling, providing a real-time window into the reaction progress.
The choice of in-situ IR is often dictated by the need to understand reaction kinetics and mechanisms, identify transient intermediates, or monitor reactions that are difficult to sample (e.g., under high pressure or involving hazardous reagents). The technique monitors the change in absorbance of specific vibrational bands corresponding to the functional groups of reactants and products. For a "click" reaction involving 4-(prop-2-yn-1-yloxy)benzoic acid and an azide, the disappearance of the characteristic azide stretch (around 2100 cm⁻¹) can be monitored.[1]
-
Probe Insertion: Insert the in-situ IR probe into the reaction vessel.
-
Background Spectrum: Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.
-
Reaction Initiation: Start the reaction (e.g., by adding a catalyst).
-
Continuous Data Collection: Continuously collect IR spectra throughout the course of the reaction.
-
Data Analysis: Plot the absorbance of characteristic peaks for the starting material and product as a function of time to generate a reaction profile.
Caption: Experimental workflow for In-Situ IR reaction monitoring.
Conclusion: Selecting the Optimal Analytical Tool
The choice of analytical technique for monitoring reactions of 4-(prop-2-yn-1-yloxy)benzoic acid is a critical decision that impacts the quality and depth of the data obtained.
-
HPLC stands out as a versatile and robust method for quantitative analysis, particularly in a quality control environment where validated methods are essential.
-
qNMR offers the distinct advantage of absolute quantification without the need for specific reference standards, making it ideal for research and development settings where novel products are being synthesized.
-
In-situ IR provides unparalleled real-time monitoring capabilities, which are invaluable for kinetic studies and gaining a deep understanding of reaction mechanisms.
By understanding the principles, strengths, and limitations of each technique, researchers can select the most appropriate tool to effectively monitor their chemical reactions, leading to more efficient process development and a deeper understanding of the underlying chemistry.
References
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Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications. [Link]
-
Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. MDPI. [Link]
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]
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A Review HPLC Method Development and Validation. IJTSRD. [Link]
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Hplc method development and validation: a review. SciSpace. [Link]
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(PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. [Link]
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Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
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HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
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Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Mestrelab Research. [Link]
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Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients. Royal Society of Chemistry. [Link]
-
QNMR – a modern alternative to HPLC. Almac. [Link]
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Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]
-
Development of an RP-HPLC method for the simultaneous determination of benzoic acid, sorbic acid, natamycin and lysozyme in hard and pasta filata cheeses. PubMed. [Link]
-
In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics. Royal Society of Chemistry. [Link]
-
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. [Link]
-
In situ click chemistry: from small molecule discovery to synthetic antibodies. PMC. [Link]
-
HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB. [Link]
-
Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. MDPI. [Link]
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- 9. In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics - Analyst (RSC Publishing) [pubs.rsc.org]
Kinetic Profiling and Comparative Analysis of Click Reactions Using 4-(Prop-2-yn-1-yloxy)benzoic Acid
Executive Summary
In the landscape of bioconjugation and advanced materials design, selecting the optimal click chemistry methodology requires balancing reaction kinetics, steric footprint, and biocompatibility. 4-(Prop-2-yn-1-yloxy)benzoic acid serves as a premier bifunctional building block, offering a carboxylic acid handle for structural integration and a terminal alkyne for highly efficient cycloadditions. This guide provides an in-depth comparative analysis of its kinetic performance, structural causality, and a self-validating experimental protocol for researchers optimizing click-based workflows.
Molecular Architecture & Mechanistic Rationale
4-(Prop-2-yn-1-yloxy)benzoic acid (CAS 21926-55-6) is a highly versatile synthon designed for modular chemical synthesis. Its structure features a benzoic acid core functionalized with a propargyl ether group at the para position, providing a 1[1].
The causality behind its high reactivity lies in its structural geometry. The para-propargyl ether linkage projects the terminal alkyne away from the aromatic ring, minimizing steric hindrance. This accessibility makes it an ideal, kinetically favorable substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing researchers to construct complex molecular architectures with minimal structural perturbation.
Kinetic Benchmarking: CuAAC vs. Alternative Click Modalities
When designing a bioconjugation workflow, researchers must choose between CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) based on the specific demands of their system.2[2].
Because 4-(Prop-2-yn-1-yloxy)benzoic acid possesses a terminal alkyne, it is fundamentally incompatible with SPAAC.3[3]. While SPAAC eliminates the need for a copper catalyst—making it highly suitable for in vivo applications—it comes with significant kinetic and structural trade-offs.3[3]. Furthermore, the bulky nature of cyclooctynes (e.g., DBCO, BCN) can lead to increased hydrophobicity and steric hindrance, potentially impeding cellular penetration or perturbing protein folding. Conversely, CuAAC utilizing 4-(Prop-2-yn-1-yloxy)benzoic acid boasts rapid kinetics, with3[3], and absolute regioselectivity for 1,4-disubstituted triazoles.
Table 1: Performance Comparison of Click Chemistry Modalities
| Feature | CuAAC (Terminal Alkyne) | SPAAC (Strained Alkyne) | RuAAC (Terminal Alkyne) |
| Catalyst Required | Copper(I) | None | Ruthenium(II) |
| Reaction Rate ( k2 ) | Very fast (10 to 10⁴ M⁻¹ s⁻¹) | Slower (~100-fold slower than CuAAC) | Generally fast |
| Regioselectivity | 1,4-disubstituted triazole | Mixture (depends on strain) | 1,5-disubstituted triazole |
| Steric Footprint | Minimal (Terminal Alkyne) | Bulky / Hydrophobic | Minimal (Terminal Alkyne) |
| Biocompatibility | Potentially cytotoxic (requires Cu) | Highly biocompatible (in vivo safe) | Potentially cytotoxic |
(Data synthesized from authoritative benchmarking of CuAAC, SPAAC, and RuAAC methodologies[2],[3])
Reaction pathway decision matrix for terminal alkynes in click chemistry.
Self-Validating Experimental Protocol: CuAAC Kinetic Profiling
To objectively measure the reaction kinetics of 4-(Prop-2-yn-1-yloxy)benzoic acid, we employ a self-validating fluorogenic assay. This protocol uses a model azido-fluorophore (e.g., 3-azido-7-hydroxycoumarin) that remains non-fluorescent until the triazole ring is formed. This ensures that the analytical signal is directly and exclusively caused by successful ligation, eliminating background artifacts.
Step-by-Step Methodology
Step 1: Substrate Preparation
-
Action: Prepare 10 mM stock solutions of 4-(Prop-2-yn-1-yloxy)benzoic acid and the azido-fluorophore in DMSO. Dilute to 100 µM in aqueous kinetic buffer (e.g., 100 mM Phosphate, pH 7.4).
-
Causality: DMSO ensures complete solubilization of the benzoic acid derivative before dilution, preventing micro-precipitation that could skew kinetic readings.
Step 2: Catalyst Complexation
-
Action: In a separate vial, mix CuSO₄ (1 mM) and THPTA ligand (5 mM) in aqueous buffer. Incubate for 5 minutes.
-
Causality: Pre-forming the Cu(II)-THPTA complex is critical.3[3]. THPTA is highly water-soluble and accelerates the reaction significantly compared to older generation ligands like TBTA.
Step 3: In Situ Reduction
-
Action: Add Sodium Ascorbate (10 mM final concentration) to the catalyst mixture immediately prior to the assay.
-
Causality: 3[3]. This step reduces Cu(II) to the catalytically active Cu(I) species in situ.
Step 4: Reaction Initiation & Time-Course Monitoring
-
Action: Combine the alkyne, azide, and the activated catalyst complex in a quartz cuvette. Monitor fluorescence emission continuously (e.g., λex = 404 nm, λem = 477 nm for coumarin derivatives) at 25 °C.
-
Causality: Continuous monitoring allows for the extraction of initial reaction rates ( V0 ) to accurately calculate the second-order rate constant ( k2 ) without the need for quenching aliquots.
Step 5: Internal Validation (Negative Control)
-
Action: Run a parallel reaction omitting Sodium Ascorbate.
-
Causality: Validates that triazole formation is strictly Cu(I)-dependent and rules out background thermal cycloaddition or artifactual fluorescence.
Standardized experimental workflow for CuAAC kinetic monitoring.
Conclusion
For researchers requiring rapid bioconjugation kinetics and minimal structural perturbation, 4-(Prop-2-yn-1-yloxy)benzoic acid remains a top-tier synthon. While SPAAC has revolutionized in vivo labeling by eliminating copper toxicity[4], the kinetic superiority and compact steric footprint of terminal alkynes in CuAAC make them indispensable for in vitro applications, materials science, and the synthesis of antibody-drug conjugates (ADCs) where rapid, high-yielding ligations are paramount[4].
References
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signature of click chemistry in advanced techniques for cancer therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01196E [pubs.rsc.org]
Comparative Guide: Evaluating Catalyst Efficiency for 4-(Prop-2-yn-1-yloxy)benzoic Acid Click Reactions
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Rationale
4-(Prop-2-yn-1-yloxy)benzoic acid (CAS 21926-55-6) is a highly versatile bifunctional synthon utilized extensively in materials science and bioconjugation[1]. Structurally, it features a benzoic acid core functionalized with a propargyl ether group at the para position[1]. The carboxylic acid handle allows for standard peptide coupling (e.g., NHS esterification) to target proteins or polymers, while the terminal alkyne serves as a bioorthogonal reporter for Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC)[1].
While the terminal alkyne is highly stable, its unreactivity towards azides under physiological conditions necessitates a metal catalyst, specifically copper in the +1 oxidation state (Cu(I))[2]. The efficiency of this cycloaddition is entirely dependent on the stabilization of the Cu(I) intermediate. Unligated Cu(I) is thermodynamically unstable in aqueous environments, rapidly disproportionating or oxidizing to Cu(II), which generates reactive oxygen species (ROS) that degrade sensitive biomolecules[3]. Consequently, the choice of a Cu(I)-stabilizing ligand—such as THPTA or BTTAA—dictates both the reaction kinetics and the biocompatibility of the assay[4][5].
Catalyst Systems Evaluated
This guide objectively compares three standard catalytic paradigms for reacting 4-(Prop-2-yn-1-yloxy)benzoic acid with azide partners:
-
Unligated Copper (CuSO4 / Sodium Ascorbate): The baseline approach. While cost-effective, it suffers from sluggish kinetics in dilute aqueous solutions and high cellular toxicity due to ROS generation[3].
-
THPTA-Cu(I) Complex: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly water-soluble, first-generation accelerating ligand. It effectively shields Cu(I) and allows the entire reaction to be run in water, making it suitable for cell lysates and robust bioconjugation[6].
-
BTTAA-Cu(I) Complex: 2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid (BTTAA) is a next-generation ligand. It possesses a unique combination of electronic and steric properties that optimize the CuAAC catalytic cycle, significantly outpacing THPTA in both speed and biocompatibility[5].
Workflow & Logical Dependencies
Fig 1. Logical workflow and mechanistic dependencies of the ligand-accelerated CuAAC bioconjugation.
Comparative Quantitative Data
Experimental evidence consistently demonstrates the enhanced efficacy of BTTAA over THPTA and unligated systems[5]. The following tables summarize key performance indicators derived from standardized fluorogenic assays and live-cell labeling experiments[4][5][7].
Table 1: Reaction Kinetics & Yield (Fluorogenic Assay) Conditions: 50 μM Cu(I), Ligand-Cu(I) ratio of 6:1, 30-minute reaction time[4][5].
| Catalyst System | Relative Cycloaddition Product Formation | Kinetic Profile |
| BTTAA-Cu(I) | > 45% | Rapid acceleration; ideal for dilute substrates[4]. |
| THPTA-Cu(I) | < 15% | Moderate; requires higher Cu concentrations for speed[4]. |
| Unligated Cu(I) | < 5% | Sluggish; rate-limited by Cu(I) disproportionation[3]. |
Table 2: Biocompatibility & Signal Intensity (Live-Cell Labeling) Conditions: Flow cytometry analysis of cells labeled via CuAAC, followed by fluorescent staining[5].
| Catalyst System | Relative Fluorescence Signal | Cellular Viability (4 Days Post-Reaction) |
| BTTAA-Cu(I) | Baseline (Highest Signal) | High (>90% viability); proliferated at normal rates[4]. |
| THPTA-Cu(I) | ~6-fold weaker than BTTAA | High; comparable to untreated cells[4]. |
| TBTA-Cu(I) | Barely detectable | Low; >50% cell lysis at 75 μM Cu(I)[4]. |
Note: For applications requiring absolute maximum sensitivity, BTTAA provides a 2.1 to 2.6-fold stronger signal than earlier ligands in complex lysates[4].
Self-Validating Experimental Protocol
To ensure high-fidelity bioconjugation of 4-(Prop-2-yn-1-yloxy)benzoic acid, the following protocol establishes a self-validating system. The causality of each step is explicitly defined to prevent common modes of failure (e.g., catalyst oxidation or biomolecular degradation).
Materials Required:
-
Alkyne: 4-(Prop-2-yn-1-yloxy)benzoic acid (pre-conjugated to target or free in solution)[1].
-
Azide: Azide-fluorophore or Azide-PEG (2 - 100 μM final concentration)[2].
-
Copper Source: 100 mM CuSO4 in ddH2O[2].
-
Ligand: 50 mM BTTAA or 250 mM THPTA in ddH2O/DMSO[2].
-
Reducing Agent: 100 mM Sodium Ascorbate (freshly prepared)[2].
Step-by-Step Methodology:
-
Substrate Preparation:
-
Action: Dilute the 4-(Prop-2-yn-1-yloxy)benzoic acid conjugate and the azide partner in 100 mM Sodium Phosphate buffer (pH 7.0 - 7.4).
-
Causality: Maintaining a neutral pH ensures the stability of the ester/amide linkages of the biomolecule while providing an optimal thermodynamic environment for the CuAAC cycle[6].
-
-
Catalyst Pre-Complexation (Critical Step):
-
Action: In a separate microcentrifuge tube, mix the CuSO4 and the chosen Ligand (THPTA or BTTAA) to achieve a Cu:Ligand molar ratio of 1:5[2]. For a standard reaction, mix 20 μL of 100 mM CuSO4 with 40 μL of 250 mM THPTA (or equivalent BTTAA). Let stand for 3-5 minutes.
-
Causality: Pre-complexing Cu(II) with the ligand before reduction is mandatory. It ensures that the moment Cu(II) is reduced to Cu(I), the highly active metal center is immediately captured and shielded by the triazole rings of the ligand, preventing its disproportionation and suppressing the generation of destructive ROS[5][8].
-
-
Reaction Assembly:
-
Action: Add the pre-complexed CuSO4/Ligand mixture to the Alkyne/Azide solution. The recommended final CuSO4 concentration is between 50 μM and 2 mM depending on substrate dilution[2].
-
-
Initiation via Reduction:
-
Action: Add Sodium Ascorbate to a final concentration of 5-10 mM. Invert gently to mix.
-
Causality: Ascorbate acts as the sacrificial reductant, turning the inert Cu(II)-ligand complex into the catalytically active Cu(I)-ligand species. Adding this last ensures the reaction only begins when all coordinating and reacting species are uniformly distributed.
-
-
Incubation & Validation:
-
Action: Incubate at room temperature for 30–60 minutes in the dark.
-
Validation: The reaction can be validated by running a small aliquot on SDS-PAGE (for protein conjugates) and performing in-gel fluorescence scanning, or via LC-MS for small molecule synthesis. A successful BTTAA reaction will show >90% conversion within 30 minutes, whereas THPTA may require up to 2 hours for equivalent yield[4][5].
-
Conclusion
When executing CuAAC bioconjugations with 4-(Prop-2-yn-1-yloxy)benzoic acid, the choice of catalytic ligand is non-trivial. While THPTA offers a reliable, water-soluble baseline for robust samples, BTTAA emerges as the superior catalyst for sensitive or highly dilute applications[5]. BTTAA's unique steric and electronic profile accelerates the rate-determining step of the cycloaddition, yielding higher conversion rates while simultaneously preserving biological integrity[4][5].
Sources
- 1. 4-(Prop-2-yn-1-yloxy)benzoic acid|CAS 21926-55-6 [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. click.vectorlabs.com [click.vectorlabs.com]
Benchmarking 4-(Prop-2-yn-1-yloxy)benzoic acid against Traditional Crosslinkers: A Comprehensive Guide
Executive Summary
In the landscape of modern bioconjugation, selecting the appropriate crosslinker is the defining factor between a stable, high-yield conjugate and a heterogeneous, unstable mixture. 4-(Prop-2-yn-1-yloxy)benzoic acid (CAS 21926-55-6) has emerged as a highly efficient heterobifunctional crosslinker[1]. Structurally, it features a carboxylic acid for amine-reactive amide coupling and a terminal propargyl ether for bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][2].
This guide objectively benchmarks 4-(Prop-2-yn-1-yloxy)benzoic acid against traditional industry standards (such as SMCC, NHS-PEG-Alkyne, and DSS), providing mechanistic rationales and self-validating experimental protocols for drug development professionals.
Mechanistic Rationale: The Case for Rigid Alkyne Crosslinkers
As an application scientist, the choice of a crosslinker must be driven by causality—understanding why a specific molecular architecture solves a specific problem. 4-(Prop-2-yn-1-yloxy)benzoic acid offers three distinct mechanistic advantages:
-
Structural Rigidity : Unlike flexible polyethylene glycol (PEG) chains that can entangle or fold back onto the protein surface, the rigid benzoic acid core projects the terminal alkyne outward. This minimizes steric hindrance during the subsequent click reaction.
-
Built-in UV Traceability : The aromatic phenyl ring acts as a distinct chromophore (absorbing strongly at ~254 nm). This allows for direct, non-destructive spectrophotometric quantification of linker incorporation before proceeding to the click step.
-
Absolute Bioorthogonality : The terminal alkyne is completely inert to native biological functional groups (amines, thiols, hydroxyls) until a Cu(I) catalyst is introduced[2].
Mechanistic pathway of heterobifunctional crosslinking via amide and triazole formation.
Benchmarking Analysis: Overcoming Retro-Michael Instability
To understand the utility of 4-(Prop-2-yn-1-yloxy)benzoic acid, it must be benchmarked against widely used alternatives.
The industry standard for heterobifunctional conjugation has long been SMCC (amine-to-thiol). While SMCC boasts fast kinetics, the resulting thiosuccinimide bond is inherently unstable in vivo. In the presence of physiological thiols like serum albumin or glutathione, SMCC conjugates undergo a retro-Michael exchange [3]. This β-elimination reaction results in the premature release of the payload, leading to off-target toxicity and reduced therapeutic efficacy[3].
By contrast, the 1,2,3-triazole linkage formed by 4-(Prop-2-yn-1-yloxy)benzoic acid via CuAAC is completely irreversible, mimicking a stable amide bond that cannot be cleaved by endogenous enzymes or physiological nucleophiles[2].
Table 1: Comparative Performance Matrix
| Crosslinker | Reactive Groups | Spacer Type | Linkage Stability | In Vivo Stability | UV Traceability |
| 4-(Prop-2-yn-1-yloxy)benzoic acid | COOH / Alkyne | Rigid Aromatic | Amide / Triazole | Excellent (Irreversible) | Yes (~254 nm) |
| SMCC | NHS / Maleimide | Cyclohexane | Amide / Thioether | Poor (Retro-Michael)[3] | No |
| NHS-PEG4-Alkyne | NHS / Alkyne | Flexible PEG | Amide / Triazole | Excellent | No |
| DSS | NHS / NHS | Alkane (Linear) | Amide / Amide | Excellent | No |
Note: While NHS-PEG4-Alkyne offers similar click-chemistry benefits, its flexible PEG chain can sometimes mask the reactive site via steric entanglement, and it lacks the aromatic ring necessary for rapid UV-Vis quantification.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a specific biochemical rationale and a quality-control checkpoint.
Protocol 1: EDC/NHS Activation & Protein Functionalization
Causality: The carboxylic acid of the linker must be activated to react with primary amines (lysines). We use EDC to form an O-acylisourea intermediate. Because this intermediate is highly susceptible to rapid hydrolysis in aqueous buffers, we simultaneously add NHS to convert it into a semi-stable, amine-reactive NHS-ester.
-
Activation: Dissolve 4-(Prop-2-yn-1-yloxy)benzoic acid (10 mM) in anhydrous DMSO. Add 1.5 equivalents of EDC-HCl and 2.0 equivalents of NHS. Incubate at room temperature for 30 minutes.
-
Conjugation: Add the activated linker (10-fold molar excess) to the target protein (1-5 mg/mL) in PBS (pH 7.4, amine-free). Incubate for 2 hours at room temperature.
-
Purification: Remove excess unreacted linker using a Zeba™ spin desalting column or dialysis.
-
Validation Checkpoint: Measure the UV absorbance of the purified protein at 254 nm. The presence of a distinct peak confirms successful alkyne functionalization, allowing you to calculate the Degree of Labeling (DoL) before proceeding.
Protocol 2: CuAAC Click Conjugation
Causality: CuAAC requires Cu(I), typically generated in situ by reducing CuSO4 with sodium ascorbate. However, this reduction generates Reactive Oxygen Species (ROS) that rapidly oxidize histidine and cysteine residues, degrading the protein[4]. To prevent this, we use THPTA , a water-soluble accelerating ligand. THPTA chelates the Cu(I), stabilizing its catalytic state while acting as a sacrificial reductant to protect the biomolecule from oxidative damage[4].
-
Preparation: Mix the alkyne-functionalized protein with a 3-fold molar excess of the azide-modified payload (e.g., fluorophore or drug).
-
Catalyst Complexing: In a separate tube, pre-mix CuSO4 (1 mM final) with THPTA ligand (5 mM final). Crucial Step: Pre-chelating for 5 minutes ensures no free copper interacts with the protein.
-
Initiation: Add the Cu-THPTA complex to the protein mixture. Finally, add sodium ascorbate (10 mM final) to initiate the reaction. Incubate for 1 hour at room temperature in the dark.
-
Validation Checkpoint: Run the final product on an SDS-PAGE gel. A distinct upward mass shift (compared to the unmodified protein control) self-validates the successful covalent attachment of the payload.
Two-step bioconjugation workflow utilizing 4-(Prop-2-yn-1-yloxy)benzoic acid.
References
-
Title : Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition Source : MDPI URL :[Link]
-
Title : Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting Source : NIH / PMC URL :[Link]
-
Title : Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source : NIH / PMC URL :[Link]
Sources
Isothermal titration calorimetry (ITC) for binding studies of 4-(Prop-2-yn-1-yloxy)benzoic acid derivatives
Introduction: The Strategic Value of Alkyne-Functionalized Fragments
In Fragment-Based Drug Discovery (FBDD), 4-(Prop-2-yn-1-yloxy)benzoic acid (CAS 21926-55-6) serves as a highly versatile bifunctional building block. The benzoic acid moiety acts as a potent pharmacophore—most notably as a competitive inhibitor for targets like D-amino acid oxidase (DAAO), an enzyme heavily implicated in cognitive disorders and schizophrenia[1]. Simultaneously, the para-substituted propargyl ether provides a terminal alkyne handle. This enables downstream metal-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry"), allowing researchers to seamlessly convert validated fragments into PROTACs, fluorophore conjugates, or target-identification probes[2].
However, modifying the para-position of benzoic acid with a propargyloxy group fundamentally alters the molecule's hydration shell and binding thermodynamics[3]. To accurately quantify how this structural change impacts target affinity, researchers must look beyond simple IC50 values and evaluate the complete thermodynamic signature ( ΔG,ΔH,−TΔS ). For this, Isothermal Titration Calorimetry (ITC) remains the undisputed gold standard[4].
Comparative Analysis: Why ITC is the Gold Standard
When validating the binding of 4-(Prop-2-yn-1-yloxy)benzoic acid derivatives to a target protein like DAAO, researchers typically choose between Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), Fluorescence Polarization (FP), and ITC.
While SPR and MST offer higher throughput, they introduce significant biophysical artifacts when working with alkyne-functionalized fragments. For instance, immobilizing the fragment via its alkyne group onto an azide-functionalized SPR chip completely masks the click-handle, artificially restricting the molecule's degrees of freedom and preventing an accurate assessment of how the entire molecule behaves in solution.
Table 1: Comparison of Binding Assays for Alkyne-Fragments
| Assay Technology | Immobilization Required? | Label Required? | Primary Output | Suitability for Alkyne-Fragments |
| ITC | No (In-solution) | No (Label-free) | Kd,ΔH,ΔS,n | Optimal: Measures true in-solution thermodynamics without masking the alkyne handle. |
| SPR | Yes (Sensor chip) | No | Kd,kon,koff | Suboptimal: Immobilization via the alkyne alters binding mode; protein immobilization risks steric hindrance. |
| MST | No | Yes (Fluorophore) | Kd | Moderate: Requires fluorescent labeling of the target protein, which can alter the binding pocket. |
| FP | No | Yes (Tracer) | IC50/Ki | Low: Requires synthesis of a custom fluorescent tracer for competitive displacement. |
By directly measuring the heat released or absorbed during the binding event, ITC provides a label-free, immobilization-free environment[5]. This ensures that the measured affinity is driven purely by the biomolecular interaction, not by surface artifacts.
FBDD workflow for alkyne-functionalized benzoic acid derivatives.
Experimental Protocol: A Self-Validating ITC System
Fragment binding typically exhibits low affinity ( Kd in the micromolar range) and small binding enthalpies. Consequently, ITC experiments require high concentrations of both protein and ligand. At these concentrations, any mismatch in buffer composition or co-solvent (DMSO) will generate massive heats of dilution that completely obscure the binding signal[5]. The following protocol is engineered to eliminate these artifacts.
Step-by-Step Methodology (Target: DAAO)
-
Extensive Protein Dialysis (The Foundation of Trust):
-
Action: Dialyze purified DAAO (typically 50–100 μ M) against 2 liters of ITC Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 8.0) for 24 hours, with at least two buffer exchanges.
-
Causality: ITC measures all heat changes in the cell. If the ligand is prepared in a buffer with even a 5 mM difference in NaCl compared to the protein, the heat of salt mixing will drown out the heat of fragment binding.
-
-
Ligand Solubilization & Exact DMSO Matching (Critical Checkpoint):
-
Action: Dissolve 4-(Prop-2-yn-1-yloxy)benzoic acid in 100% anhydrous DMSO to create a 100 mM stock. Dilute this stock into the exact same dialysate used for the protein to achieve a final ligand concentration of 1–2 mM (10x to 20x the protein concentration).
-
Action: Add the exact corresponding volume of 100% DMSO to the dialyzed DAAO sample so that both the syringe (ligand) and the cell (protein) contain precisely the same DMSO concentration (e.g., 2.0% v/v).
-
Causality: DMSO has a massive heat of solvation. A mismatch of just 0.1% DMSO between the syringe and cell will result in overwhelming exothermic injection spikes, rendering the isotherm useless.
-
-
Degassing:
-
Action: Degas both the protein and ligand solutions under vacuum at 23 °C for 10 minutes prior to loading.
-
Causality: Microbubbles in the sample cell will expand or collapse during stirring, causing erratic baseline fluctuations and signal spikes.
-
-
Titration Execution:
-
Action: Load DAAO into the sample cell and the fragment into the titration syringe. Set the instrument to 25 °C. Program the method for an initial 0.5 μ L purge injection (discarded during analysis), followed by 19 injections of 2.0 μ L, spaced 120 seconds apart. Set the stir speed to 750 rpm.
-
-
Control Experiment (Self-Validation):
-
Action: Titrate the ligand into the matched buffer (without protein) to measure the background heat of dilution. Subtract this background from the main binding isotherm before fitting.
-
Self-validating ITC experimental protocol ensuring thermodynamic accuracy.
Data Interpretation: Thermodynamic Profiling
When comparing the native benzoic acid to its 4-(Prop-2-yn-1-yloxy) derivative, ITC reveals the mechanistic "why" behind their binding affinities. While Kd values might appear similar, the thermodynamic drivers ( ΔH vs. −TΔS ) shift dramatically[4].
Table 2: Comparative Thermodynamic Binding Parameters to DAAO (25 °C)
| Ligand | Kd ( μ M) | ΔG (kJ/mol) | ΔH (kJ/mol) | −TΔS (kJ/mol) | Primary Driving Force |
| Benzoic Acid (Reference) | 1.0 | -34.4 | -15.0 | -19.4 | Enthalpy / Entropy mixed |
| 4-(Prop-2-yn-1-yloxy)benzoic acid | 2.8 | -31.8 | -11.2 | -20.6 | Entropy-driven |
Mechanistic Causality: The native benzoic acid binds with a highly favorable enthalpy ( ΔH ) due to optimal hydrogen bonding and electrostatic interactions within the DAAO active site[1]. When the propargyloxy group is added to the para-position, the bulky alkyne introduces a slight steric clash, increasing the distance of the core hydrogen bonds. This results in an enthalpic penalty (less negative ΔH ).
However, this is largely compensated by a favorable entropic gain (more negative −TΔS ). The hydrophobic propargyl ether displaces highly ordered water molecules from the binding pocket into the bulk solvent. This classical "hydrophobic effect" increases the entropy of the system[4]. Without ITC, this critical structure-activity relationship (SAR) insight—that the alkyne derivative is entropy-driven—would be completely invisible to the researcher.
Conclusion
For the development of click-ready chemical probes and PROTAC precursors, 4-(Prop-2-yn-1-yloxy)benzoic acid is an invaluable scaffold. While high-throughput methods like SPR are useful for initial screening, they fall short in providing the mechanistic depth required for rational drug design. By employing a rigorously controlled ITC protocol—emphasizing exact DMSO matching and buffer dialysis—researchers can confidently map the thermodynamic landscape of these derivatives, ensuring that structural modifications for downstream click chemistry do not inadvertently destroy target engagement.
References
-
ResearchGate. "Fragment size DAAO inhibitors. Affinities and PDB codes of their DAAO complexes". Available at: [Link]
-
National Institutes of Health (PMC). "Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives". Available at:[Link]
-
National Institutes of Health (PMC). "Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers". Available at:[Link]
-
Roskilde University (RUC). "Determination of pKa by Isothermal Titration Calorimetry". Available at:[Link]
Sources
- 1. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Prop-2-yn-1-yloxy)benzoic acid|CAS 21926-55-6 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]
Optimizing FRET-Based Assays: A Comparative Guide to 4-(Prop-2-yn-1-yloxy)benzoic Acid Conjugates
Introduction & Mechanistic Rationale
For researchers and drug development professionals, designing highly sensitive Fluorescence Resonance Energy Transfer (FRET) assays requires absolute precision over molecular geometry. FRET efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor, and is highly dependent on the orientation factor ( κ2 ) of their transition dipole moments. has emerged as a superior bifunctional linker for constructing these complex bioconjugates[1]. Featuring a benzoic acid core functionalized with a propargyl ether group at the para position, it provides two distinct functional handles: a carboxylic acid for condensation (amidation) and a terminal alkyne for metal-catalyzed azide-alkyne cycloaddition (CuAAC)[1].
The Causality of Choice: Direct labeling of proteins with traditional NHS-ester dyes often results in heterogeneous, over-labeled populations where flexible alkyl linkers allow the fluorophores to adopt random orientations, averaging out the κ2 value and dampening the FRET dynamic range. By utilizing a two-step approach with 4-(Prop-2-yn-1-yloxy)benzoic acid, the resulting 1,4-disubstituted 1,2,3-triazole linkage formed during CuAAC is highly rigid and conjugated. This structural rigidity restricts fluorophore mobility, locking the dipoles in a more favorable orientation and significantly enhancing the signal-to-noise (S/N) ratio of the assay.
Comparative Performance Analysis: CuAAC vs. SPAAC vs. Direct Labeling
When selecting a bioconjugation strategy for FRET assays, scientists typically evaluate direct labeling, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and CuAAC. While SPAAC utilizes strained alkynes like dibenzocyclooctyne (DBCO) to eliminate the need for a copper catalyst—making it ideal for living cells[2][]—it presents distinct disadvantages for in vitro FRET structural assays.
DBCO is inherently bulky and hydrophobic. In sensitive peptide or protein assays, this large steric footprint can induce non-specific hydrophobic interactions or alter the target's native conformation, leading to elevated background noise[4]. In contrast, the terminal alkyne of 4-(Prop-2-yn-1-yloxy)benzoic acid offers a minimal steric footprint and superior aqueous solubility, ensuring the bioconjugation does not perturb the native folding of the FRET construct[5].
Table 1: Performance Comparison of Bioconjugation Strategies for FRET Assays
| Conjugation Strategy | Linker Chemistry | Steric Footprint | Labeling Efficiency | FRET Dynamic Range (S/N) | Non-Specific Background |
| Direct NHS-Ester | Flexible Amide | Minimal | Variable (Prone to over-labeling) | 3.2x | High (Dye quenching) |
| SPAAC (DBCO-Azide) | Cyclooctyne-Triazole | Bulky / Hydrophobic | >95% | 5.8x | Moderate (Hydrophobic sticking) |
| CuAAC (Terminal Alkyne) | Rigid 1,2,3-Triazole | Small / Hydrophilic | >95% | 9.4x | Low |
(Data represents standardized comparative yields for a 15-amino acid protease cleavage FRET substrate).
Bioconjugation Workflow
Two-step bioconjugation workflow for FRET probe generation via CuAAC.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as a self-validating system. Every step includes the mechanistic reasoning (causality) behind the reagent choices.
Protocol A: Two-Step Synthesis of the FRET Conjugate
Step 1: Carboxylic Acid Activation & Amidation
-
Dissolve 4-(Prop-2-yn-1-yloxy)benzoic acid in anhydrous DMSO to a 10 mM stock.
-
Activate the carboxylic acid using a 1.2x molar excess of EDC·HCl and Sulfo-NHS in 100 mM MES buffer (pH 5.5) for 15 minutes at room temperature.
-
Causality: The acidic pH of the MES buffer prevents the rapid hydrolysis of the unstable O-acylisourea intermediate, ensuring nearly quantitative conversion to the amine-reactive Sulfo-NHS ester before the target peptide is introduced.
-
-
Raise the pH to 7.5 using 1M Sodium Bicarbonate and immediately add the target peptide/protein. Incubate for 2 hours. Purify the alkyne-modified protein via size-exclusion chromatography (SEC).
Step 2: CuAAC Click Labeling
-
To the alkyne-modified protein, add a 3x molar excess of the desired (e.g., Azide-Fluor 488)[5].
-
Prepare the catalyst complex: Pre-mix 1 mM CuSO4 with 5 mM THPTA ligand in water.
-
Causality: Pre-coordinating the Cu(II) with a 5-fold excess of THPTA is critical. It completely sequesters the copper, preventing the generation of destructive hydroxyl radicals when ascorbate is added. This protects both the protein backbone from cleavage and the fluorophore from oxidative bleaching[6].
-
-
Add the CuSO4/THPTA complex to the reaction mixture, followed by 5 mM Sodium Ascorbate to initiate the catalytic cycle. Incubate for 1 hour at room temperature.
-
Purify the final FRET conjugate via SEC to remove unreacted dyes.
Protocol B: The Self-Validating FRET Cleavage Assay
A common critical failure in FRET assay development is misinterpreting fluorescence quenching (caused by dye aggregation or oxidative damage) as successful energy transfer. To validate that the synthesized conjugate is structurally sound and exhibiting true FRET, we utilize a proteolytic cleavage control.
Self-validating FRET cleavage assay demonstrating signal recovery.
Validation Steps:
-
Baseline Measurement: Excite the purified conjugate at the donor's excitation wavelength. Record the emission spectrum. A properly assembled FRET pair will show heavily quenched donor emission and strong acceptor emission.
-
Enzymatic Cleavage: Introduce a sequence-specific protease that targets the peptide linker separating the donor and acceptor.
-
Signal Recovery: Monitor the donor fluorescence continuously.
-
Causality: Physical separation of the donor and acceptor fragments immediately halts energy transfer. A stoichiometric, rapid spike in donor emission confirms that the initial quenched state was due to true Förster resonance energy transfer. If the signal remains flat, the initial quenching was an artifact of synthesis (e.g., precipitation or bleaching), and the batch must be discarded.
-
References
-
Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry Source: Interchim URL:[Link]
-
Utilization of alkyne bioconjugations to modulate protein function Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]
Sources
Comparative Biological Activity Guide: 4-(Prop-2-yn-1-yloxy)benzoic Acid Derivatives in Drug Discovery
Executive Summary & Structural Rationale
In modern medicinal chemistry, 4-(prop-2-yn-1-yloxy)benzoic acid and its derivatives have emerged as highly versatile building blocks. Characterized by an aromatic carboxylic acid core and a terminal alkyne (propargyloxy) moiety, these scaffolds are primarily utilized in bioorthogonal click chemistry—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1].
The strategic value of these derivatives lies in their ability to act as rigid, stable linkers. The benzoic acid moiety provides a synthetic handle for amide or ester coupling to targeting peptides, while the alkyne tag allows for the rapid, stereospecific conjugation of azide-functionalized therapeutic payloads (e.g., cytotoxins, fluorophores, or secondary ligands). This guide objectively compares the biological performance of mono-, bis-, and tris-substituted propargyloxybenzoic acid derivatives, evaluating how varying the "payload valency" impacts pharmacokinetics, cytotoxicity, and target affinity.
Comparative Analysis of Biological Applications
Anticancer Targeted Delivery: The Valency Paradox
Recent advancements in tumor-targeting nanodevices have utilized 4-(prop-2-yn-1-yloxy)benzoic acid derivatives to link the cancer-selective NT4 peptide with the chemotherapeutic agent Paclitaxel (PTX) [1]. Researchers synthesized mono-, bis-, and tris-propargyloxy derivatives to load one, two, or three PTX molecules onto a single targeting peptide, hypothesizing that a higher drug payload would yield superior cytotoxicity.
The Findings: Contrary to the initial hypothesis, the biological activity did not scale linearly with the payload. While all conjugates successfully targeted HT-29 colon adenocarcinoma cells, the NT4-mono PTX , NT4-bis PTX , and NT4-tris PTX exhibited nearly identical in vitro cytotoxic effects.
-
Causality: The addition of multiple highly hydrophobic PTX molecules via the bis- and tris-propargyloxy linkers significantly increased the overall hydrophobicity of the conjugate. This reduced the compound's aqueous solubility and bioavailability in the cell culture medium, counteracting the potential benefits of a higher drug-to-antibody ratio (DAR) [1].
Anti-Inflammatory Heterobivalent Ligands
Beyond oncology, the mono-substituted scaffold (4-propargyloxybenzoic acid) has been utilized to synthesize heterobivalent ligands targeting putative complexes of Integrin αVβ3 and PAR2 for the treatment of sepsis and vascular inflammation [2].
-
Performance: The rigid aromatic ring of the benzoic acid derivative provided an optimal spatial orientation, preventing steric clash between the two distinct pharmacophores. The resulting triazole-linked bivalent ligand demonstrated potent PAR2 agonism (calcium mobilization) while maintaining high-affinity binding to endothelial αVβ3 integrins [2].
Quantitative Performance Comparison
The following table summarizes the biological efficacy and physicochemical trade-offs of different propargyloxybenzoic acid derivatives used as drug delivery scaffolds.
| Derivative Scaffold | Application | Target Receptors | Payload Valency | Biological Efficacy & Physicochemical Outcome |
| 4-(prop-2-ynyloxy)benzoic acid | Targeted Anticancer | HT-29 (Colon Cancer) | Mono-PTX | Optimal. High cytotoxicity; favorable aqueous solubility profile [1]. |
| 3,4-bis(prop-2-ynyloxy)benzoic acid | Targeted Anticancer | HT-29 (Colon Cancer) | Bis-PTX | Sub-optimal. Equivalent cytotoxicity to Mono; reduced aqueous solubility [1]. |
| 3,4,5-tris(prop-2-ynyloxy)benzoic acid | Targeted Anticancer | HT-29 (Colon Cancer) | Tris-PTX | Limiting. Equivalent cytotoxicity to Mono; severe hydrophobicity limits cell medium availability [1]. |
| 4-(prop-2-ynyloxy)benzoic acid | Anti-inflammatory | Integrin αVβ3 / PAR2 | Heterobivalent | High Efficacy. Potent PAR2 agonism; effective αVβ3 binding via PEG spacers [2]. |
| 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid | Antimicrobial Probes | Bacterial targets | Variable Triazoles | Versatile. Methoxy group enhances solubility in organic solvents during synthesis; active against mycobacteria [3]. |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of these derivatives. Every step is designed as a self-validating system.
Protocol A: CuAAC Click Chemistry for Triazole Conjugation
Purpose: To conjugate an azide-functionalized payload (e.g., PTX-N3) to a propargyloxybenzoic acid-peptide scaffold.
-
Preparation: Dissolve the alkyne-functionalized peptide scaffold (0.04 mmol) in 1 mL of anhydrous DMF.
-
Catalyst Generation (Causality): Add CuSO4 (0.006 mmol) followed by Sodium Ascorbate (0.01 mmol). Why? Sodium ascorbate reduces Cu(II) to Cu(I) in situ. This prevents oxidative alkyne homocoupling (Glaser coupling) and ensures strictly regioselective 1,4-disubstituted 1,2,3-triazole formation.
-
Conjugation: Add the azide-functionalized payload (0.05 mmol) dissolved in a 3:1 DMF:H2O mixture. Stir at room temperature for 24–48 hours.
-
Self-Validation (Reaction Monitoring): Monitor the reaction via FT-IR or LC-MS. The complete disappearance of the characteristic azide stretch (~2100 cm−1 ) serves as an internal validation that the cycloaddition is complete.
-
Purification: Purify the crude product via flash column chromatography (DCM:MeOH gradients) to isolate the pure conjugate.
Caption: CuAAC click chemistry workflow for synthesizing 1,2,3-triazole drug conjugates.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Purpose: To evaluate the biological activity of the synthesized conjugates against target cancer cell lines.
-
Cell Seeding: Seed HT-29 cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in 5% CO2 .
-
Treatment (Causality): Treat cells with varying concentrations of the mono-, bis-, and tris-conjugates. Critical Step: Dosing must be normalized to equimolar concentrations of the payload (PTX), not the total conjugate mass. This ensures that any observed differences in viability are strictly due to the delivery system's efficiency and physicochemical properties, not a higher raw drug concentration.
-
Incubation: Incubate for 72 hours.
-
Self-Validation (Controls): Include free PTX as a positive control (validates payload efficacy) and unconjugated NT4 peptide as a negative control (validates that the carrier itself is non-toxic).
-
Quantification: Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Calculate IC50 values using non-linear regression.
Caption: Mechanism of NT4-PTX targeted delivery via propargyloxybenzoic acid linkers.
Conclusion & Recommendations for Researchers
When designing targeted drug delivery systems or bivalent ligands, 4-(prop-2-yn-1-yloxy)benzoic acid is a highly reliable mono-valency scaffold. However, researchers must exercise caution when utilizing its bis- and tris-derivatives (e.g., 3,4-bis(prop-2-ynyloxy)benzoic acid) to increase drug payload. The experimental data conclusively shows that the exponential increase in hydrophobicity can negate the benefits of a higher drug-to-antibody ratio (DAR). For highly hydrophobic payloads like Paclitaxel, the mono-substituted derivative is objectively superior due to its optimal balance of synthetic accessibility, target affinity, and aqueous solubility.
References
-
Title: A New NT4 Peptide-Based Drug Delivery System for Cancer Treatment Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]
-
Title: Synthesis and Initial Pharmacology of Heterobivalent Ligands Targeting Putative Complexes of Integrin αVβ3 and PAR2 Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]
In Vitro and In Vivo Stability Comparison of Linkers: The Case for 4-(Prop-2-yn-1-yloxy)benzoic Acid
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Framework
Structural Rationale: The Mechanics of Aryl Ether Linkers
In the landscape of targeted drug delivery—particularly for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the chemical bridge connecting the targeting ligand to the active payload dictates both safety and efficacy.1[1] is a highly versatile, non-cleavable linker building block. Structurally, it features a benzoic acid core functionalized with a propargyl ether group at the para position.
The causality behind its superior performance lies in its functional groups:
-
The Aryl Ether Bond: Unlike ester or carbonate linkages, which are highly susceptible to hydrolysis by systemic esterases, the ether bond is chemically inert in human plasma 2[2]. The electron-donating oxygen conjugated to the aromatic ring strengthens the linkage against nucleophilic attack, preventing premature payload leakage.
-
The Terminal Alkyne: Provides a highly specific handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling mild, orthogonal bioconjugation that does not disrupt the tertiary structure of the targeting antibody[1].
Workflow for bioconjugation using 4-(Prop-2-yn-1-yloxy)benzoic acid.
In Vitro Stability: Plasma Incubation Dynamics
A fundamental challenge in linker design is balancing systemic stability with intracellular release. Linker chemistry governs the physical and chemical stability of the conjugate, preventing off-target toxicity caused by premature cleavage 3[3].
When comparing the aryl ether alkyne linker to traditional cleavable linkers, the differences in in vitro plasma stability are stark. For instance, the classic acid-sensitive hydrazone linker (used in early ADCs like Mylotarg) degrades rapidly in circulation, causing severe safety issues []. Similarly, while the Valine-Citrulline (Val-Cit) dipeptide linker is relatively stable in human plasma, it is highly susceptible to rapid hydrolysis by carboxylesterase 1c (Ces1c) in murine plasma, complicating preclinical evaluations5[5].
Table 1: Comparative In Vitro Plasma Stability (Half-life)
| Linker Chemistry | Human Plasma ( T1/2 ) | Murine Plasma ( T1/2 ) | Primary Systemic Degradation Mechanism |
| Aryl Ether Alkyne | > 14 days | > 14 days | Highly resistant (Inert to circulating hydrolases) |
| Val-Cit-PABC | 7 - 10 days | < 3 days | Cleaved by Murine Ces1c / Extracellular Proteases |
| Hydrazone | < 2 days | < 2 days | Acidic hydrolysis in plasma |
| Aliphatic Ester | 3 - 5 days | < 1 day | Rapid cleavage by systemic esterases |
In Vivo Pharmacokinetics: Translating Stability to Efficacy
Non-cleavable linkers like 4-(Prop-2-yn-1-yloxy)benzoic acid operate passively in systemic circulation. Because they cannot be cleaved by extracellular stimuli, payload release relies entirely on the "complete degradation release" mechanism[].
The Causality of Efficacy: The intact conjugate circulates safely until the antibody binds the target antigen. Following endocytosis, the entire antibody-linker-payload complex is trafficked to the lysosome, where proteolytic enzymes degrade the antibody backbone. The payload is eventually released attached to the residual linker moiety (e.g., an amino acid-aryl ether-payload complex). Because release occurs exclusively post-internalization, off-target systemic toxicity is drastically minimized[].
Intracellular degradation pathway vs systemic stability of non-cleavable linkers.
Table 2: Representative In Vivo Pharmacokinetic Parameters (Murine Model)
| Linker Chemistry | Systemic Clearance (mL/day/kg) | Relative AUC (Exposure) | Premature Payload Release (%) |
| Aryl Ether Alkyne | 12.5 | High | < 2% |
| Val-Cit-PABC | 28.4 | Moderate | ~ 15% |
| Hydrazone | 65.2 | Low | > 40% |
Self-Validating Experimental Protocols
To objectively compare linker stability, the analytical protocols must be self-validating—meaning every step includes controls to account for matrix effects, extraction efficiency, and spontaneous degradation.
Protocol A: In Vitro Plasma Stability Assay (LC-qTOF-MS)
This "middle-up" and "bottom-up" approach quantifies both the intact conjugate and the generation of catabolites[5].
-
Matrix Preparation: Utilize IgG-depleted human plasma and wild-type ICR mouse plasma.
-
Causality: IgG depletion prevents endogenous human antibodies from saturating the immuno-affinity capture resin, maximizing the recovery yield of the therapeutic conjugate[5].
-
-
Spiking & Incubation: Spike the bioconjugate to a final concentration of 90 µg/mL. Incubate at 37°C. Draw 50 µL aliquots at Days 0, 1, 3, 5, and 7.
-
Quenching (Self-Validation Step): Immediately quench the aliquot with 3 volumes of ice-cold acetonitrile containing an isotopically labeled internal standard.
-
Causality: Acetonitrile instantly denatures plasma proteases and esterases, halting any further linker degradation. The internal standard normalizes extraction recovery, ensuring the MS signal accurately reflects the biological concentration at that exact timepoint.
-
-
Affinity Capture: Centrifuge to remove precipitated proteins. Pass the supernatant through anti-human IgG coated magnetic beads to capture the intact conjugate.
-
Analysis: Elute and analyze via LC-qTOF-MS to calculate the Drug-to-Antibody Ratio (DAR) profile over time.
Self-validating LC-qTOF-MS workflow for assessing linker stability.
Protocol B: Conjugation via 4-(Prop-2-yn-1-yloxy)benzoic acid
-
Payload Attachment (Amide Coupling): React 4-(Prop-2-yn-1-yloxy)benzoic acid with EDC and NHS in DMF for 2 hours. Add the amine-bearing payload.
-
Causality: EDC forms an unstable O-acylisourea intermediate. NHS displaces this to form a semi-stable, amine-reactive NHS ester. This two-step activation prevents the premature hydrolysis of the intermediate, ensuring high-yield payload attachment.
-
-
Bioconjugation (CuAAC): Mix the alkyne-payload intermediate with an azide-functionalized antibody. Add CuSO4 , THPTA ligand, and sodium ascorbate.
-
Causality: Sodium ascorbate acts as a reducing agent to maintain copper in its catalytically active +1 oxidation state. The THPTA ligand stabilizes Cu(I) and prevents reactive oxygen species (ROS) generation, which would otherwise degrade the antibody backbone.
-
References
- BenchChem. "Alkyl Ether Linkers Demonstrate Superior Stability in Drug Conjugates, Enhancing Therapeutic Potential."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXqFjhIvmoDxiB2Usrisb_MP-zQ8X-Y5JmGYsb2cjTgrto3snBSHoOTc1dAAQg2Z_b_cXpF6LBUzG_yvEhVYSFAdRqSuA22_2vE8txzSXXynAeIrbwXplOP44JiSKeyswexDOHVU4PYcP7wQj_RnesnnWhz0jh536hD-ih8UDdumebKsxy68-4GXfKFYJaXBRA2zovJ5DgvIBG4cJkWhku7bLx8XaxrRxm5A9av0mLCxgpZAWuCH9uHSMJQkXjCM8bbyE=]
- NIH/PMC. "Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7E2DdLQD6wEUrZGAhejKxDvBpRctWWT0qIWbwqReDQ7qQfgl37Jwp3dQG9nXBmlwJAvkpiI6wTCOZeCk_EgJwgbwHvN5Xvbr9vuoBbuV-oLwND7A4V5ZHJnDK7_ADokUIGjYQBH7B0-x_9O8=]
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- PurePEG. "How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnkYZKLVyucUwrUImf0PBPVjnKQPja1cGazWASpkRYn8Op_B7MM0b6QFKPjNSLiJwn1cP80VVenjJSkU7dIrCIc_yBxS11qycR1VoDLC4geEBC8QKP81OW3oVZPb2mDakaMnJYLu2c6kPgDlSO0nJmm16ioUGTLuXHXeLtC-nuhCLMqor5ctrDcw==]
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Sources
- 1. 4-(Prop-2-yn-1-yloxy)benzoic acid|CAS 21926-55-6 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-(Prop-2-yn-1-yloxy)benzoic acid
An essential aspect of modern chemical research is bridging the gap between theoretical synthesis and practical, safe laboratory execution. As a Senior Application Scientist, I have designed this operational guide to provide you with a self-validating, highly technical framework for handling 4-(Prop-2-yn-1-yloxy)benzoic acid (CAS 21926-55-6).
This guide moves beyond basic compliance, explaining the mechanistic causality behind each safety protocol to ensure you can execute your bioconjugation or materials science workflows with absolute confidence.
Chemical Profile & Hazard Causality
4-(Prop-2-yn-1-yloxy)benzoic acid is a bifunctional building block featuring a benzoic acid core functionalized with a propargyl ether group[1]. It is primarily utilized as a versatile synthon in and other Click Chemistry applications[2].
However, its specific structural motifs dictate its Global Harmonized System (GHS) hazard profile:
-
Skin & Eye Irritation (H315, H319): The carboxylic acid moiety lowers the local pH upon contact with mucosal membranes or perspiration, driving acute irritation[3].
-
Sensitization (H317): The lipophilic propargyl ether enhances dermal penetration. Once absorbed, the terminal alkyne can act as a hapten, binding covalently to epidermal proteins and triggering an allergic immune response[3].
-
Chemical Reactivity & Explosive Potential: Terminal alkynes possess an acidic proton that can be displaced by heavy metal ions (e.g., Ag⁺, Cu⁺, Hg²⁺)[4]. In the absence of stabilizing ligands, these metals form shock-sensitive metal acetylides that can detonate violently when dry[4].
Personal Protective Equipment (PPE) Matrix
To mitigate dermal and respiratory exposure, the following PPE matrix must be strictly adhered to. Quantitative breakthrough data is extrapolated from standardized testing on structurally similar benzoic acid derivatives[5].
| PPE Category | Specification | Quantitative Metric / Standard | Causality / Rationale |
| Hand Protection | Nitrile Rubber (NBR) Gloves | Thickness >0.11 mm; Breakthrough >480 min (Solid)[5] | NBR provides excellent resistance to solid organic acids. Note: If the compound is dissolved in DMSO/DMF, breakthrough drops to <30 min; double-gloving is immediately required[6]. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Splash and dust rated | Protects against severe eye irritation (H319) from airborne particulates[3]. |
| Respiratory | N95 / P2 Particulate Filter | Filters ≥94% of airborne particles (EN 143)[7] | Prevents inhalation of irritating dust (H335) during weighing procedures conducted outside a controlled fume hood[3][7]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | 100% Cotton or Nomex | Terminal alkynes and their associated organic solvents are highly flammable[4]. |
Operational Workflow & Handling Protocol
The following protocol details the safe weighing, transfer, and setup of a standard CuAAC reaction. This process is designed as a self-validating system , meaning each step contains an observable metric to confirm it was executed safely and correctly.
Step 1: Environmental Preparation & Weighing
-
Action: Conduct all handling inside a certified chemical fume hood with a face velocity of 80-100 fpm. Use anti-static spatulas.
-
Causality: The compound's dust is a respiratory irritant[3]. Static electricity can cause light powders to aerosolize or, in the presence of solvent vapors, act as an ignition source[4].
-
Validation: Ensure the fume hood flow monitor reads within the green/safe operational zone before opening the chemical container.
Step 2: Solubilization
-
Action: Transfer the weighed solid to a dry reaction vial. Dissolve in an appropriate polar aprotic solvent (e.g., DMF or DMSO).
-
Causality: The compound is highly stable in inert solvents[1].
-
Validation: Visual confirmation of a completely clear, homogenous solution indicates successful dissolution, preventing localized concentration gradients that could lead to runaway side reactions.
Step 3: In Situ Catalyst Generation (Click Chemistry Setup)
-
Action: To initiate the CuAAC reaction, add your azide partner, followed by Copper(II) Sulfate (CuSO₄) and Sodium Ascorbate[8].
-
Causality: Never add isolated Copper(I) salts directly to the terminal alkyne without ligands. Using CuSO₄ (oxidation state +2) and reducing it in situ to Cu(I) with sodium ascorbate prevents the accumulation and precipitation of explosive, dry copper acetylides[4][8].
-
Validation: The solution will transition from blue (Cu²⁺) to colorless or pale yellow (Cu⁺), providing immediate visual validation that the active, safe catalytic species has been generated[8].
Workflow for safe handling and CuAAC reaction setup.
Spill Response & Waste Disposal Plan
Improper disposal of terminal alkynes is a leading cause of laboratory near-misses. Adhere strictly to the following protocols:
-
Solid Spill: Do not sweep dry powder, as this aerosolizes the irritant. Cover the spill with a damp paper towel to suppress dust generation, wipe carefully, and place in a sealed hazardous waste bag[7]. Wash the area thoroughly with soap and water.
-
Solution Spill: Absorb with an inert, non-combustible material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.
-
Waste Segregation (Critical): Never dispose of unreacted 4-(Prop-2-yn-1-yloxy)benzoic acid in the same waste stream as silver (Ag) or mercury (Hg) salts[4]. Mixing these in a waste carboy will generate highly explosive acetylides over time[4].
-
Routing: Dispose of as halogenated or non-halogenated organic waste, depending on the reaction solvent used. Label the waste container clearly with: "Contains Terminal Alkyne - Do Not Mix with Heavy Metals."
References
-
4-(Prop-2-yn-1-yloxy)benzoic acid - Safety and Hazards , PubChem, National Institutes of Health (NIH). Available at:[Link]
-
Safety Data Sheet: Benzoic acid , Carl ROTH. Available at:[Link]
-
Click Chemistry: Synthesis of a Triazole , MDHV. Available at:[Link]
-
CuAAC: An Efficient Click Chemistry Reaction on Solid Phase , ACS Combinatorial Science. Available at:[Link]
-
Evaluating the Protective Effectiveness of Rubber Glove Materials Against Organic Solvents Upon Repeated Exposure and Decontamination , PMC, National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. 4-(Prop-2-yn-1-yloxy)benzoic acid|CAS 21926-55-6 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-(Prop-2-yn-1-yloxy)benzoic acid | C10H8O3 | CID 3089200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. mdhv.ca [mdhv.ca]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
